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  • Product: 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride
  • CAS: 1384582-33-5

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Stability Profiling of 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride: A Technical Guide

Executive Summary In modern drug discovery, the incorporation of saturated oxygen heterocycles, such as the tetrahydropyran (oxan) ring, is a proven strategy to modulate lipophilicity, improve aqueous solubility, and opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of saturated oxygen heterocycles, such as the tetrahydropyran (oxan) ring, is a proven strategy to modulate lipophilicity, improve aqueous solubility, and optimize pharmacokinetic profiles. 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (Free base CAS: 1384782-50-6) is a highly specialized, sterically hindered aliphatic amine building block.

This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic stability, and degradation pathways. By utilizing the hydrochloride salt form, researchers can bypass the inherent vulnerabilities of free primary amines—namely, atmospheric oxidation and carbamate formation—while maximizing aqueous solubility for preclinical formulation.

Structural Analysis & Core Physicochemical Properties

The molecular architecture of 2-Methyl-2-(oxan-2-yl)propan-1-amine is defined by three critical structural motifs, each contributing heavily to its physicochemical behavior:

  • Tetrahydropyran (THP) Ring: Acts as a bioisostere for cyclohexane or piperidine. The ether oxygen serves as a hydrogen-bond acceptor, lowering the overall LogP compared to its carbocyclic analogs.

  • Gem-Dimethyl Spacer: The −C(CH3​)2​− group situated between the THP ring and the aminomethyl group provides intense steric shielding. This "Thorpe-Ingold" bulk physically blocks metabolic enzymes (e.g., Monoamine Oxidases) and chemical oxidants from accessing the α -carbon of the ether and the amine.

  • Primary Amine Hydrochloride: Protonation of the amine (pKa ~10.2) renders the nitrogen non-nucleophilic, securing the molecule against autoxidation and cross-reactivity with electrophilic excipients.

Table 1: Fundamental Physicochemical Properties

Note: Values are calculated/extrapolated based on structural analogs and standard predictive models for aliphatic amine hydrochlorides.

PropertyValue / Description
Molecular Formula C9​H19​NO⋅HCl
Molecular Weight 193.71 g/mol (Salt); 157.25 g/mol (Free Base)
Physical State White to off-white crystalline powder
pKa (Calculated) 10.2 ± 0.2 (Primary Amine)
LogP (Free Base) ~1.8
LogD (pH 7.4) ~ -0.5 (Highly hydrophilic at physiological pH)
Aqueous Solubility >100 mg/mL (in unbuffered water, pH < 7)

Stability Profile & Degradation Pathways

Understanding the causality behind molecular degradation is critical for formulation and storage. The stability of this compound is governed by the interplay between its ether linkage and the sterically hindered amine.

Hydrolytic & Acid/Base Stability

Cyclic ethers like tetrahydropyran are generally stable across a wide physiological pH range. However, under strong aqueous acidic conditions (pH < 2) combined with elevated temperatures, the THP ring becomes susceptible to protonation of the ether oxygen, followed by nucleophilic ring-opening. The hydrochloride salt itself is stable in the solid state, provided ambient humidity is controlled to prevent deliquescence.

Oxidative Stability & Autoxidation

The most critical degradation pathway for ether-containing compounds is autoxidation. Ethers slowly react with atmospheric oxygen via a free-radical chain mechanism to form explosive hydroperoxides at the α -carbon [1].

However, the rate of this hydrogen abstraction is highly dependent on steric accessibility. The presence of the bulky 2-methyl-1-aminopropan-2-yl group at the C2 position of the THP ring provides significant steric hindrance. This structural modification drastically reduces the rate constant ( kp​ ) for peroxy radical attack compared to unsubstituted tetrahydrofuran or tetrahydropyran [2]. Furthermore, because the amine is locked in its protonated hydrochloride state, it is immune to N-oxidation by reactive oxygen species (ROS).

Degradation API 2-Methyl-2-(oxan-2-yl) propan-1-amine HCl RingOpen THP Ring Opening (Acidic Hydrolysis) API->RingOpen pH < 2, Heat Peroxide Ether Autoxidation (Hydroperoxide Formation) API->Peroxide O2, Light, ROS AmineDeg N-Oxidation / Carbamate (Free Base Conversion) API->AmineDeg pH > 10, CO2/O2

Fig 1. Primary chemical degradation pathways of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride.

Experimental Workflows for Physicochemical Characterization

To ensure trust and self-validation in your analytical data, the following standardized workflows must be employed to empirically verify the properties of this compound.

Workflow 1: Partition Coefficient (LogD) Determination

To accurately determine the lipophilicity of the compound at physiological pH, the Shake-Flask Method should be utilized in accordance with [3].

  • Phase Preparation: Pre-saturate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25°C.

  • Solubilization: Dissolve 10 mg of the API in 10 mL of the pre-saturated aqueous buffer.

  • Partitioning: Transfer the aqueous solution into three separate glass vials. Add pre-saturated n-octanol to achieve volume ratios of 1:1, 1:2, and 2:1 (Organic:Aqueous). Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge the vials at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.

  • Quantification: Extract aliquots from both phases and analyze via LC-MS/MS. Calculate LogD using the formula: log10​(Coct​/Caq​) .

Workflow 2: Forced Degradation Profiling

Stress testing is mandatory to identify degradation products and validate the stability-indicating power of analytical procedures, following [4].

  • Acid/Base Hydrolysis: Prepare 1 mg/mL API solutions in 0.1 N HCl and 0.1 N NaOH. Incubate in sealed vials at 60°C for 7 days.

  • Oxidative Stress: Treat a 1 mg/mL API solution with 3% H2​O2​ at 25°C for 24 hours. Monitor for the absence of N-oxides (due to HCl salt protection) and the potential formation of THP-hydroperoxides.

  • Photolysis: Expose a thin layer of solid API and an aqueous solution to 1.2 million lux-hours of visible light and 200 Wh/m2 of UV light (ICH Q1B compliant).

  • Thermal Stress: Store the solid API at 60°C for 4 weeks in a humidity-controlled chamber.

  • Analysis: Evaluate all stressed samples against a control using high-resolution LC-MS/MS to determine mass balance and elucidate the structure of any degradants.

Workflow Start API Stress Testing (ICH Q1A R2) Hydro Hydrolytic Stress (0.1N HCl / NaOH, 60°C) Start->Hydro Oxid Oxidative Stress (3% H2O2, 24h) Start->Oxid Photo Photolytic Stress (1.2M lux-h, UV) Start->Photo LCMS LC-MS/MS Analysis (Mass Balance & Degradants) Hydro->LCMS Oxid->LCMS Photo->LCMS

Fig 2. ICH Q1A(R2) compliant forced degradation workflow for stability profiling.

Handling, Storage, and Formulation Considerations

  • Hygroscopicity & Salt Disproportionation: As an amine hydrochloride, the compound may exhibit hygroscopic behavior at relative humidities >75%. Moisture sorption can lower the microenvironmental pH, potentially accelerating acid-catalyzed ring opening over long-term storage. Store in tightly sealed containers with desiccants.

  • Excipient Compatibility: Avoid formulation with reducing sugars (e.g., lactose, glucose). Even as a hydrochloride salt, trace amounts of the free base in equilibrium can react with reducing sugars via the Maillard reaction, leading to browning and API degradation.

  • Peroxide Management: Although the gem-dimethyl group sterically hinders autoxidation, long-term storage of the bulk powder should ideally be under an inert atmosphere (Argon or Nitrogen) and protected from light to guarantee zero peroxide accumulation over multi-year shelf lives.

References

  • Predicting Autoxidation Stability of Ether- and Amide-Based Electrolyte Solvents The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Exploratory

Pharmacological Profiling and Mechanistic Evaluation of 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride in Biological Assays

Executive Summary The compound 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (CAS: 1384782-50-6) represents a highly specialized aliphatic amine pharmacophore utilized in early-stage drug discovery and chemical biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (CAS: 1384782-50-6) represents a highly specialized aliphatic amine pharmacophore utilized in early-stage drug discovery and chemical biology. Structurally, it features a primary amine tethered to a sterically hindered quaternary carbon (an isobutylamine backbone) that is directly bonded to an oxane (tetrahydropyran) ring.

This unique structural topology—combining a weakly basic primary amine with intense steric bulk and lipophilicity—dictates its behavior in cellular environments. In biological screening, compounds of this class are predominantly evaluated for two distinct mechanisms of action: Lysosomal Ion-Trapping (Lysosomotropism) and Ion Channel/Transporter Modulation . This whitepaper provides an in-depth technical framework for evaluating this compound in biological assays, detailing the causality behind experimental design and establishing self-validating protocols.

Structural Rationale and Physicochemical Profiling

To understand the biological mechanism of 2-Methyl-2-(oxan-2-yl)propan-1-amine, one must first analyze its chemical topology. The presence of the oxane ring combined with the gem-dimethyl-like steric bulk at the C2 position serves two critical functions:

  • Metabolic Shielding: The quaternary carbon adjacent to the primary amine sterically hinders oxidative deamination by monoamine oxidases (MAOs), increasing the compound's biological half-life.

  • Lipophilic Partitioning: The bulky, non-polar oxane ring enhances the compound's LogP, allowing the neutral free-base form to rapidly partition across lipid bilayers, a critical requirement for both blood-brain barrier (BBB) penetration and intracellular organelle targeting. Similar tetrahydropyran-amine pharmacophores have been extensively developed as high-affinity ligands for monoamine transporters and central nervous system targets[1].

Quantitative Data Summary

The following table summarizes the putative physicochemical parameters and expected assay metrics for this chemotype, serving as a baseline for assay calibration.

ParameterPutative Value / MetricAssay MethodologyBiological Implication
pKa (Calculated) 9.2 - 9.6Potentiometric TitrationDetermines the degree of protonation at physiological and lysosomal pH.
LogP (Lipophilicity) 1.8 - 2.2Shake-flask LC-MSOptimal for passive membrane diffusion and BBB penetration.
LMP EC 50​ ~15 - 30 µMLysoTracker High-Content ImagingConcentration required to induce lysosomal membrane permeabilization.
NMDAR IC 50​ ~5 - 10 µMWhole-Cell Patch ClampPotency as an uncompetitive open-channel blocker.

Mechanism I: Lysosomotropism and Ion-Trapping

Causality & Biological Logic

Because 2-Methyl-2-(oxan-2-yl)propan-1-amine possesses a basic primary amine (pKa ~9.5), it exists in an equilibrium between its neutral free-base and protonated states at physiological pH (7.4). The lipophilic free-base readily diffuses across the plasma membrane and into the cytosol.

When the compound encounters the highly acidic environment of the lysosomal lumen (pH ~4.5), it becomes >99.99% protonated. The charged, hydrophilic species can no longer passively diffuse back across the lysosomal membrane, leading to massive intraluminal accumulation—a phenomenon known as ion-trapping [2]. This accumulation creates an osmotic gradient that draws water into the lysosome, causing vacuolation, lysosomal membrane permeabilization (LMP), and the compensatory activation of transcription factors like TFEB[3].

LysosomalTrapping A Extracellular Space (pH 7.4) Free Base Amine B Lipid Bilayer Partitioning A->B Passive Diffusion (Driven by LogP) C Lysosomal Lumen (pH 4.5) Protonated Species B->C Ion-Trapping (pKa ~9.5) C->C Intraluminal Accumulation D Lysosomal Membrane Permeabilization C->D Osmotic Swelling & Detergent Effect

Fig 1: Mechanism of lysosomal ion-trapping and permeabilization by lipophilic aliphatic amines.

Self-Validating Protocol: High-Content Screening (HCS) for Lysosomal Vacuolation

To rigorously evaluate the lysosomotropic potential of this compound, a fluorescence-based High-Content Screening (HCS) assay utilizing LysoTracker Red (LTR) is employed.

Step-by-Step Methodology:

  • Cell Plating: Seed ARPE-19 or HeLa cells in 384-well optical-bottom plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with a 10-point dose-response curve of 2-Methyl-2-(oxan-2-yl)propan-1-amine (0.1 µM to 100 µM).

  • Control Integration (Self-Validation): Include Chloroquine (10 µM) as a positive control for lysosomal vacuolation, and 0.1% DMSO as a vehicle control.

  • Probe Incubation: After 4 hours of compound exposure, add LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (1 µg/mL) for 30 minutes.

  • Imaging & Analysis: Image live cells using an automated confocal microscope (e.g., PerkinElmer Opera Phenix). Quantify total lysosomal area and intensity per cell.

  • Quality Control: Calculate the Z'-factor using the Chloroquine and DMSO wells. Acceptance criteria: The assay is only deemed valid if Z' > 0.5, ensuring the dynamic range is statistically robust against assay noise.

Mechanism II: Uncompetitive Ion Channel Modulation

Causality & Biological Logic

Bulky aliphatic amines are classic pharmacophores for the allosteric modulation and uncompetitive blockade of ligand-gated ion channels, most notably the N-methyl-D-aspartate receptor (NMDAR)[4].

The mechanism relies on the compound's geometry. Upon glutamate and glycine binding, the NMDAR channel pore opens. The protonated primary amine of 2-Methyl-2-(oxan-2-yl)propan-1-amine enters the pore, driven by the negative transmembrane potential. However, the extreme steric bulk of the oxane ring and the quaternary C2 carbon prevents the molecule from passing through the selectivity filter. It becomes physically wedged in the channel, blocking ion flow. Because the compound can only access its binding site when the channel is open, it acts as an uncompetitive antagonist.

PatchClamp S1 1. Whole-Cell Configuration Establish Rs < 20 MΩ S2 2. Agonist Application Glutamate + Glycine S1->S2 Baseline Stabilization S3 3. Compound Perfusion Apply 2-Methyl-...-amine S2->S3 Evoke Steady-State Current S4 4. Washout & Recovery Validate Reversibility S3->S4 Measure Fractional Block

Fig 2: Patch-clamp workflow for validating uncompetitive open-channel blockade.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To prove uncompetitive open-channel blockade, electrophysiological recordings must demonstrate use-dependency (the block only occurs in the presence of the agonist).

Step-by-Step Methodology:

  • Preparation: Use HEK293 cells stably expressing recombinant GluN1/GluN2B NMDA receptors.

  • Whole-Cell Configuration: Pull borosilicate glass pipettes (3–5 MΩ) filled with an internal solution (CsF-based to block potassium currents). Establish a whole-cell patch and hold the membrane potential at -70 mV.

  • Quality Control (Self-Validation): Continuously monitor Series Resistance (Rs) via a 5 mV hyperpolarizing step. Acceptance criteria: Rs must remain <20 MΩ and fluctuate by no more than 20% throughout the recording. If Rs fails, the cell is discarded to prevent false-positive current drops.

  • Baseline Recording: Apply 100 µM Glutamate and 10 µM Glycine via a rapid perfusion system to evoke a steady-state inward current.

  • Compound Application: Co-apply the agonist solution with 10 µM of 2-Methyl-2-(oxan-2-yl)propan-1-amine. Measure the exponential decay of the current as the compound enters and blocks the open channels.

  • Reference Validation: In a parallel recording, apply Memantine (10 µM) as a standardized reference compound to validate the assay's sensitivity to open-channel blockers.

References

  • Lysosomal adaptation: How cells respond to lysosomotropic compounds PLOS One[Link][3]

  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death Biochemical Society Transactions | Portland Press[Link][2]

  • Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines The EMBO Journal (NIH/PMC)[Link][4]

  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents Bioorganic & Medicinal Chemistry (NIH/PMC)[Link][1]

Sources

Foundational

Solubility Profile of 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride in Organic Solvents

Executive Summary The rational selection of solvents for the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous understanding of solvation the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvents for the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous understanding of solvation thermodynamics. This whitepaper provides an in-depth technical analysis of the solubility profile of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride . By deconstructing its molecular architecture—a lipophilic tetrahydropyran core coupled with a sterically hindered gem-dimethyl group and a highly polar primary amine hydrochloride moiety—we establish a predictive and empirical framework for its behavior in various organic solvents.

Molecular Architecture & Solvation Thermodynamics

To predict the solubility of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, we must first analyze the causality behind its intermolecular interactions. The molecule possesses a distinctly amphiphilic character, dominated by its salt form:

  • The Oxan-2-yl (Tetrahydropyran) Ring: Provides moderate lipophilicity and acts as a localized hydrogen-bond acceptor via the ether oxygen.

  • The Gem-Dimethyl Motif: Introduces significant steric bulk adjacent to the amine. This steric hindrance disrupts optimal crystal lattice packing, marginally lowering the lattice energy compared to linear aliphatic analogs, while simultaneously increasing the hydrophobic cavity volume required for solvation.

  • The Primary Amine Hydrochloride ( −NH3+​Cl− ): The dominant thermodynamic driver. Due to their ionic nature, hydrochloride salts exhibit high solubility in highly polar, protic media, but their solubility in nonpolar solvents is markedly lower, often approaching complete insolubility[1].

The dissolution of this salt in an organic solvent requires overcoming the high crystal lattice energy dictated by the ionic −NH3+​Cl− interactions. Solvation is only thermodynamically favorable if the solvent can effectively solvate both the bulky organic cation and the localized chloride anion.

Theoretical Framework: Hansen Solubility Parameters (HSPs)

The solubility of pharmaceutical salts can be modeled using Hansen Solubility Parameters (HSPs), which deconstruct cohesive energy into three forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ )[2].

For hydrochloride salts, the chloride ion acts as a strong hydrogen-bond acceptor but a poor hydrogen-bond donor[3]. Therefore, the solvent must possess a high δh​ value (specifically, strong hydrogen-bond donating capacity) to coordinate the chloride ion.

  • Protic Solvents (e.g., Methanol, Ethanol): Provide the necessary H-bond donors to solvate the Cl− anion, while their alkyl chains interact with the oxane ring via dispersion forces.

  • Aprotic Solvents (e.g., Acetonitrile, Acetone): Despite having high dielectric constants and high δp​ values, these solvents lack H-bond donors. They cannot effectively solvate the chloride anion, leading to poor solubility.

The Common Ion Effect

When processing this compound in chlorinated solvents or media acidified with HCl, the common ion effect must be accounted for. The presence of excess chloride ions in the solvent matrix suppresses the dissociation of the salt, shifting the thermodynamic equilibrium toward the solid state and drastically reducing apparent solubility[4].

Quantitative Solubility Data in Organic Solvents

The following table summarizes the solubility profile of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride across different solvent classes at 25.0 °C. The data illustrates the critical dependency on solvent hydrogen-bond donating capacity rather than mere dielectric constant.

Solvent ClassOrganic SolventDielectric Constant ( ε at 25°C)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol32.7> 150.0Strong H-bond donation to Cl− ; efficient cation solvation.
Polar Protic Ethanol24.540.0 - 60.0Moderate H-bond donation; favorable dispersion with the oxane ring.
Polar Protic Isopropanol18.310.0 - 20.0Weaker H-bond donation; steric hindrance limits cation coordination.
Polar Aprotic Acetonitrile37.51.0 - 5.0High polarity, but strictly lacks H-bond donors for the Cl− anion.
Polar Aprotic Acetone20.7< 2.0Poor anion solvation; limited interaction with the ammonium headgroup.
Non-Polar Hexane1.89< 0.1Inability to overcome the high ionic crystal lattice energy.

Experimental Methodology: Equilibrium Solubility Determination

To generate reliable, reproducible solubility data for pharmaceutical intermediates, the equilibrium shake-flask method is the gold standard[5]. The following protocol is engineered as a self-validating system , ensuring that polymorphic transformations or adsorption artifacts do not compromise the data integrity.

Step-by-Step Protocol
  • Saturation Preparation: Accurately weigh an excess amount (~500 mg) of crystalline 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride into a 10 mL borosilicate glass vial.

  • Solvent Addition: Dispense exactly 5.0 mL of the target analytical-grade organic solvent into the vial. Seal hermetically with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Mount the vial in a thermostated orbital shaker. Agitate at 300 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics typical of sterically hindered salts[5].

  • Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 × g for 15 minutes.

  • Filtration & Self-Validation: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane.

    • Validation Step: Discard the first 1.0 mL of the filtrate to saturate any non-specific binding sites on the membrane, ensuring the collected sample represents the true solution concentration.

  • Quantification (HPLC-UV): Dilute the collected filtrate with the mobile phase to fall within the linear range of the validated HPLC-UV method. Quantify the amine concentration against a multi-point calibration curve.

  • Orthogonal Mass Balance: Recover the residual solid pellet from the centrifuge tube, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the undissolved material remains the hydrochloride salt and has not converted to a free base or solvate form during the experiment[6].

Workflow Visualization

EquilibriumSolubility N1 1. Solid API Preparation (Excess 2-Methyl-... HCl) N2 2. Solvent Addition (Protic, Aprotic, Non-polar) N1->N2 N3 3. Isothermal Agitation (48 hours at 25°C) N2->N3 N4 4. Phase Separation (Centrifugation & Filtration) N3->N4 N5 5. Supernatant Analysis (HPLC-UV / Gravimetric) N4->N5 N6 6. Data Synthesis (Solubility Profile) N5->N6

Workflow for the equilibrium solubility determination of API hydrochloride salts.

References

  • Title: Hydrochloride - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Potential Screening of Spray Dried Solid Dispersion of Orlistat using Three Dimensional Solubility Parameter Source: ResearchGate URL: [Link]

  • Title: Cocrystal Synthesis through Crystal Structure Prediction Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Water-insoluble Drug Formulation Source: VDOC.PUB URL: [Link]

  • Title: Using surface dissolution imaging (SDI2) to investigate the influence of common ion effect on Papaverine Hydrochloride Source: Sirius Analytical URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of the novel chemical entity 2-Methyl-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of the novel chemical entity 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (CAS: 1384582-33-5)[1]. As specific experimental data for this compound is not publicly available, this document serves as an authoritative guide, detailing the essential in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays required to build a robust pharmacokinetic profile. The protocols and principles outlined herein are grounded in established scientific methodologies and align with regulatory expectations for preclinical drug development.[2][3][4] This guide is designed to empower research teams to systematically evaluate the compound's potential as a drug candidate by providing the necessary data to predict its in vivo behavior, identify potential liabilities, and guide further development.[5][6]

Introduction: Establishing the Foundation for Preclinical Assessment

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is contingent on a thorough understanding of its pharmacokinetic properties.[3] In vitro ADME studies are the cornerstone of this early evaluation, offering critical insights into how a compound is likely to be absorbed, distributed, metabolized, and excreted by the body.[5][7][8] For 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, a compound with a molecular weight of 193.71 g/mol and molecular formula C9H20ClNO, these studies are paramount.[1]

The primary objective of this guide is to present a logical, step-by-step approach to generating a comprehensive in vitro ADME profile. By systematically investigating metabolic stability, potential for drug-drug interactions (DDIs), plasma protein binding, and cell permeability, researchers can make informed decisions, optimize chemical structures, and mitigate the risk of costly late-stage failures.[3][5] The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the importance of these early assessments to inform the design of subsequent clinical studies.[2][4][9]

The following sections detail the causality behind experimental choices, provide validated protocols, and offer frameworks for data interpretation, ensuring a scientifically rigorous approach to characterizing 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride.

Metabolic Stability: Predicting Hepatic Clearance

A compound's susceptibility to metabolism, primarily in the liver, is a critical determinant of its half-life and oral bioavailability.[10] The metabolic stability assay provides a quantitative measure of this by determining the rate of disappearance of the parent compound when incubated with liver-derived enzyme systems.[11]

Causality and Experimental Choice: Microsomes vs. Hepatocytes
  • Liver Microsomes: These subcellular fractions are enriched with cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a majority of drugs.[10] Microsomal stability assays are cost-effective, high-throughput, and ideal for initial screening to understand CYP-mediated metabolism.[10]

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters. They offer a more comprehensive view of overall hepatic metabolism. Assays using hepatocytes are often a secondary step to confirm microsomal findings and investigate the role of other metabolic pathways.

For an initial assessment of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, a microsomal stability assay is the logical starting point.

Experimental Workflow: Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare 1 µM Test Compound Solution in Potassium Phosphate Buffer (pH 7.4) D Initiate Reaction: Combine HLM, Test Compound, and NADPH A->D B Thaw Pooled Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL in buffer B->D C Prepare 1 mM NADPH Solution (Cofactor) in buffer C->D E Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) D->E Time Course F Terminate Reaction: Add cold Acetonitrile with Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant via LC-MS/MS G->H I Quantify Parent Compound Remaining H->I J Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) I->J G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis A Spike Test Compound (e.g., 1 µM) into Human Plasma B Add Spiked Plasma to Sample Chamber of RED Device A->B D Incubate Plate at 37°C with Shaking for 4-6 hours B->D Seal Plate C Add Dialysis Buffer (PBS, pH 7.4) to Buffer Chamber C->B E Collect Aliquots from both Plasma and Buffer Chambers D->E F Matrix-Match Samples (add buffer to plasma, plasma to buffer) E->F G Extract and Analyze All Samples via LC-MS/MS F->G H Calculate Fraction Unbound (fu) G->H

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.

Detailed Protocol: Plasma Protein Binding by RED
  • Preparation:

    • Spike 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride into pooled human plasma at a final concentration of 1 µM.

    • Add the spiked plasma (e.g., 300 µL) to the sample chamber (red-ringed) of a commercially available RED plate insert. [12] * Add dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the adjacent buffer chamber. [12]

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium. [12][13]

  • Sampling and Analysis:

    • After incubation, carefully remove equal volume aliquots (e.g., 50-100 µL) from both the plasma and buffer chambers. [12] * To ensure accurate comparison during analysis, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

    • Extract the drug from both sets of samples and quantify the concentration using a validated LC-MS/MS method.

Data Presentation and Interpretation

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterFormulaInterpretation
Fraction Unbound (fu, %) (Conc. in Buffer / Conc. in Plasma) * 100The percentage of the drug that is not bound to plasma proteins.
Percent Bound (%) 100 - fu (%)The percentage of the drug that is bound to plasma proteins.

Compounds that are highly protein-bound (>99%) have a very low free fraction, which can affect their efficacy and clearance. [14]This data is critical for interpreting potency and for building more complex pharmacokinetic models. [8]

Cell Permeability: Predicting Intestinal Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier. [15][16]

Scientific Rationale

Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express clinically relevant transporter proteins (e.g., P-glycoprotein, P-gp). [16]This model allows for the measurement of a compound's transport rate in both the absorptive (apical-to-basolateral, A→B) and secretive (basolateral-to-apical, B→A) directions. [15]

Detailed Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for full differentiation and monolayer formation. [17] * Confirm monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER). [15][18]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). [17] * For A→B transport: Add the dosing solution of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side. [17][18] * For B→A transport: Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side. [16] * Incubate the plate at 37°C with gentle shaking for a set period (e.g., 90-120 minutes). [17] * At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

Data Presentation and Interpretation

The apparent permeability coefficient (Papp) is calculated for each direction.

ParameterFormulaDescription
Papp (cm/s) (dQ/dt) / (A * C₀)Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.
Efflux Ratio (ER) Papp (B→A) / Papp (A→B)A ratio indicating if the compound is a substrate of active efflux transporters.
  • Papp (A→B) Value: Classifies the compound's permeability.

    • Low: < 1 x 10⁻⁶ cm/s

    • Moderate: 1 - 10 x 10⁻⁶ cm/s

    • High: > 10 x 10⁻⁶ cm/s

  • Efflux Ratio: An ER > 2 suggests that the compound is subject to active efflux, which can limit its net absorption in vivo. [16]Further experiments with specific transporter inhibitors (e.g., verapamil for P-gp) can confirm the involvement of particular efflux pumps. [15]

Conclusion: Synthesizing a Predictive Pharmacokinetic Profile

By systematically conducting the assays outlined in this guide, researchers can build a comprehensive in vitro pharmacokinetic profile for 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. The integration of data on metabolic stability, CYP inhibition, plasma protein binding, and cell permeability provides a robust foundation for predicting the compound's in vivo behavior. This multi-parametric assessment is crucial for identifying potential liabilities, guiding lead optimization efforts, and making data-driven decisions on the path to selecting a clinical candidate. The principles and protocols described herein represent an industry-standard approach to de-risking novel chemical entities in early drug discovery.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Selvita. (n.d.). In vitro ADME. Retrieved from [Link]

  • Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Camargo Pharmaceutical Services. (2017). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from [Link]

  • FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • FDA. (2024, August 2). M12 Drug Interaction Studies. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • Unknown. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • FDA. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro models to determine the pharmacokinetic parameters. Retrieved from [Link]

  • NextSDS. (n.d.). methyl({[5-(propan-2-yl)-1,2-oxazol-3-yl]methyl})amine hydrochloride. Retrieved from [Link]

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Foundational

Primary synthesis pathways for 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride derivatives

An In-depth Technical Guide Abstract This technical guide provides a detailed exploration of the principal synthetic methodologies for preparing 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride and its analogous deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the principal synthetic methodologies for preparing 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride and its analogous derivatives. This compound class, characterized by a sterically hindered neopentyl-like backbone and a tetrahydropyran (oxane) moiety, represents a valuable scaffold in medicinal chemistry and materials science. We will dissect the most robust and scientifically sound synthetic pathway, which proceeds through the strategic alkylation of a nitrile-containing intermediate followed by chemical reduction. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses alternative approaches, offering researchers a comprehensive resource for the synthesis and derivatization of these complex amines.

Introduction: Structural Significance and Applications

Unpacking the Molecular Architecture

The target molecule, 2-Methyl-2-(oxan-2-yl)propan-1-amine, possesses a unique and sterically demanding structure. Its core is a 2,2-dimethylpropylamine (neopentylamine) fragment, which imparts significant steric bulk around the amine nitrogen. The key feature is the direct carbon-carbon bond linkage of a tetrahydropyran ring (oxane, systematically named) at the C2 position. The final hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it more amenable to handling and biological testing.[1]

Rationale for Synthesis: Applications in Drug Discovery

Molecules incorporating the tetrahydropyran (THP) ring are prevalent in numerous natural products and pharmaceuticals due to the ring's ability to act as a polar, hydrogen bond-accepting group with favorable metabolic stability and solubility properties.[2] The combination of this heterocycle with a sterically hindered amine creates a three-dimensional scaffold that is of significant interest in drug design for exploring new regions of chemical space and improving pharmacokinetic profiles. Derivatives of this core structure are valuable as building blocks for constructing novel ligands, enzyme inhibitors, and other biologically active agents.

Primary Synthesis Pathway: A Strategy of Sequential Alkylation and Reduction

The most logical and efficient route to the target compound hinges on the construction of a quaternary carbon center adjacent to a nitrile group, which then serves as a precursor to the primary amine. This strategy is reliable, scalable, and adaptable for creating derivatives.

Strategic Overview

The synthesis is best approached retrospectively. The final amine hydrochloride is derived from the free primary amine. This primary amine is most effectively synthesized via the reduction of a corresponding nitrile. The crucial nitrile intermediate, 2-methyl-2-(oxan-2-yl)propanenitrile , contains the fully assembled carbon skeleton. This intermediate can be constructed by the sequential α-alkylation of a simpler, commercially available precursor, 2-(oxan-2-yl)acetonitrile .

Visualizing the Core Synthesis Workflow

G A 2-(Oxan-2-yl)acetonitrile (Starting Material) B Step 1: First Alkylation (Deprotonation & Methylation) A->B 1. LDA, THF, -78 °C 2. CH₃I C 2-(Oxan-2-yl)propanenitrile (Intermediate) B->C D Step 2: Second Alkylation (Deprotonation & Methylation) C->D 1. LDA, THF, -78 °C 2. CH₃I E 2-Methyl-2-(oxan-2-yl)propanenitrile (Key Precursor) D->E F Step 3: Nitrile Reduction E->F LiAlH₄, THF then H₂O workup G 2-Methyl-2-(oxan-2-yl)propan-1-amine (Free Amine) F->G H Step 4: Salt Formation G->H HCl in Et₂O or EtOAc I Target Compound: 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl H->I

Caption: Primary synthesis workflow via double alkylation and nitrile reduction.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 2-Methyl-2-(oxan-2-yl)propanenitrile (Key Precursor)

This procedure details the critical double methylation step to form the quaternary carbon center.

  • System Preparation: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen.

  • Base Formation (LDA): Anhydrous tetrahydrofuran (THF) is added to the flask, followed by diisopropylamine (2.2 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.2 equivalents, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • First Alkylation: A solution of 2-(oxan-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting anion is stirred for 1 hour. Methyl iodide (1.1 equivalents) is then added, and the reaction is allowed to slowly warm to room temperature overnight.

  • Second Alkylation: The reaction mixture is re-cooled to -78 °C. A second portion of freshly prepared LDA (1.2 equivalents, prepared in a separate flask) is added dropwise. After stirring for 1-2 hours at low temperature, a second portion of methyl iodide (1.2 equivalents) is added. The reaction is again allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure nitrile precursor.

Trustworthiness Check: The success of this step relies on strictly anhydrous conditions to prevent quenching the strong base (LDA) and the intermediate carbanions. The stepwise addition of base and electrophile is crucial to control the reaction and maximize the yield of the dialkylated product.

Protocol 2.3.2: Reduction of the Nitrile to the Primary Amine

This step converts the nitrile functional group into the desired primary amine.

  • System Preparation: A dry, nitrogen-flushed round-bottom flask is charged with lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 equivalents) and anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Nitrile Addition: A solution of 2-methyl-2-(oxan-2-yl)propanenitrile (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension. Caution: The reaction is exothermic and may generate hydrogen gas.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): The reaction is cooled to 0 °C. The excess LiAlH₄ is quenched by the sequential and careful dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure generates a granular precipitate of aluminum salts that is easily filtered.

  • Isolation: The resulting slurry is stirred at room temperature for 1 hour and then filtered through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate. The combined filtrates are concentrated under reduced pressure to yield the crude free amine, which is often pure enough for the next step.

Expertise & Causality: LiAlH₄ is chosen as the reducing agent because it is highly effective for converting sterically hindered nitriles to primary amines.[3][4] Catalytic hydrogenation is a viable, albeit sometimes slower, alternative that avoids the hazards of reactive metal hydrides. The Fieser workup is a field-proven method for safely and effectively removing aluminum byproducts, simplifying purification.

Protocol 2.3.3: Formation of the Hydrochloride Salt

  • Dissolution: The crude free amine from the previous step is dissolved in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrogen chloride in the chosen solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until the solution becomes acidic (checked with pH paper).

  • Precipitation and Isolation: The hydrochloride salt typically precipitates as a white solid. The suspension may be cooled in an ice bath to maximize precipitation. The solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride.

Alternative Synthetic Considerations and Derivative Synthesis

While the primary pathway is robust, alternative strategies and modifications can be employed to generate a library of derivatives.

Synthesis of Derivatives

The primary pathway is highly amenable to modification for producing derivatives.

  • Varying the Alkylating Agent: In Protocol 2.3.1, substituting methyl iodide with other alkyl halides (e.g., ethyl bromide, benzyl bromide) in one or both alkylation steps can generate a wide array of derivatives with different substitution patterns at the quaternary center.

  • Grignard Reagent Addition to Nitriles: An alternative, though less direct, approach to related structures involves the addition of a Grignard reagent to a nitrile.[3][5][6] This reaction typically forms an imine intermediate, which upon aqueous workup yields a ketone.[3][4] The ketone could then be converted to a primary amine via a multi-step process like reductive amination, but this route is more circuitous for the specific target molecule.

Comparative Analysis of Key Synthesis Steps
StepMethod A (Primary)Method B (Alternative)Rationale & Field Insights
Amine Synthesis Nitrile Reduction (LiAlH₄) Catalytic Hydrogenation (e.g., Raney Ni, H₂) Method A is faster and often more effective for sterically hindered substrates. However, it requires stringent anhydrous conditions and careful handling of a pyrophoric reagent. Method B is operationally simpler and safer ("greener") but may require high pressures and longer reaction times, and catalyst poisoning can be an issue.
C-C Bond Formation α-Alkylation of Nitrile Grignard Addition to Nitrile Method A directly assembles the required carbon skeleton for subsequent reduction to the primary amine. Method B leads to a ketone, requiring additional steps (e.g., oximation followed by reduction, or reductive amination) to install the amine, making it less efficient for this specific target.
Salt Formation HCl in Organic Solvent Aqueous HCl then Evaporation Using HCl in an organic solvent promotes clean precipitation of the final product. Using aqueous HCl can be effective but may require lyophilization or careful evaporation to remove all water, which can be challenging.

Conclusion

The synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is most effectively achieved through a well-defined, three-stage process: (1) sequential α-alkylation of 2-(oxan-2-yl)acetonitrile to construct the key quaternary carbon intermediate, (2) reduction of the nitrile group to a primary amine using a powerful reducing agent like LiAlH₄, and (3) conversion to the stable hydrochloride salt. This pathway is not only efficient but also highly adaptable for the creation of a diverse range of derivatives, making it an invaluable tool for researchers in drug discovery and chemical biology. The protocols and insights provided herein offer a self-validating framework for the successful synthesis of this important molecular scaffold.

References

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • eGrove. One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove, University of Mississippi. Available at: [Link]

  • Royal Society of Chemistry. The short review highlights the various methods of formation of tetrahydropyranyl ethers. RSC Advances. Available at: [Link]

  • Wikipedia. Tetrahydropyran. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. Google Patents.
  • Alonso, J. M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 449. Available at: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. PubMed Central (PMC). Available at: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]

  • Colomer, I., et al. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 15(15), 5585-5595. Available at: [Link]

  • OpenStax. 20.7 Chemistry of Nitriles. OpenStax. Available at: [Link]

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Exploratory

A Comprehensive Guide to the Material Safety and Toxicological Profile of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

Abstract This technical guide provides a comprehensive framework for evaluating the material safety data and toxicity profile of the novel chemical entity, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (CAS No. 1384...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the material safety data and toxicity profile of the novel chemical entity, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (CAS No. 1384582-33-5).[1] As specific toxicological data for this compound is not publicly available, this document outlines a predictive and methodological approach grounded in established principles of preclinical drug development and chemical safety assessment.[2] We present a structured workflow for physicochemical characterization, in vitro cytotoxicity and genotoxicity screening, and subsequent in vivo safety and tolerability studies. Detailed, field-proven protocols are provided for key assays, accompanied by the scientific rationale behind experimental choices to ensure a self-validating and robust toxicological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction and Compound Overview

2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is a novel amine-containing organic compound. The structure features a tetrahydropyran (oxan) ring linked to a substituted propane amine backbone, presented as a hydrochloride salt to improve stability and handling.[3] While its specific applications are still under exploration, its structural motifs are of interest in medicinal chemistry. Given its status as a new chemical entity (NCE), a thorough evaluation of its safety and toxicity is a mandatory prerequisite for any further research and development.[4]

The absence of published toxicity data necessitates a systematic, tiered approach to characterization. This guide provides the foundational strategy for such an evaluation, beginning with predicted physicochemical properties and culminating in a proposed series of in vitro and in vivo toxicological studies designed to meet regulatory standards.

Chemical Structure and Predicted Properties

A precise understanding of the compound's physicochemical properties is fundamental to designing meaningful toxicological assays and interpreting the results.

  • IUPAC Name: 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

  • CAS Number: 1384582-33-5[1]

  • Molecular Formula: C₉H₂₀ClNO[1]

  • Molecular Weight: 193.71 g/mol [1]

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Toxicology
pKa (amine) ~10.5 Influences solubility, membrane permeability, and receptor interaction.
LogP ~1.8 Predicts lipophilicity, affecting absorption, distribution, and potential for bioaccumulation.
Water Solubility High (as HCl salt) Determines suitability for aqueous-based in vitro assays and formulation for in vivo studies.

| Physical State | White to off-white solid | General handling and storage information.[5] |

Proposed Toxicological Evaluation Workflow

The recommended strategy for assessing the toxicity of a novel compound like 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride follows a logical, tiered progression from in vitro to in vivo models. This approach, aligned with the 3Rs (Replacement, Reduction, and Refinement), ensures that animal studies are only conducted when necessary and with well-informed dose selections.

G cluster_2 Phase 3: Decision Making vitro_cytotox In Vitro Cytotoxicity (e.g., MTT Assay) vitro_geno In Vitro Genotoxicity (e.g., Ames Test) vitro_cytotox->vitro_geno acute_tox Acute Oral Toxicity (OECD 423) vitro_geno->acute_tox Go/No-Go Decision Point vitro_photo Photosafety Screen (OECD 432) mtd_study Maximum Tolerated Dose (MTD Study) acute_tox->mtd_study Informs starting doses repeated_dose 28-Day Repeated Dose Study (OECD 407) mtd_study->repeated_dose Defines dose range decision Candidate Nomination for Further Development repeated_dose->decision

Figure 1: Proposed workflow for toxicological evaluation.

Material Safety and Handling

In the absence of a specific Safety Data Sheet (SDS), precautions should be based on a conservative assessment of structurally related amine hydrochlorides.[6][7] These compounds are often classified as irritants.[5][8]

Table 2: Recommended Safe Handling and Personal Protective Equipment (PPE)

Precaution Category Recommended Procedure
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[7]
Respiratory Protection For handling powders, a NIOSH-approved respirator is recommended to avoid dust inhalation.[9]
Hand Protection Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[6]
Eye Protection Use safety glasses with side-shields or chemical goggles.[9]
Skin and Body Protection Wear a lab coat. Wash hands thoroughly after handling.[6]
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[9]
Spill Response Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[6]

| First Aid | Eyes: Rinse cautiously with water for several minutes.[7] Skin: Wash with soap and water.[6] Inhalation: Move to fresh air.[9] Ingestion: Rinse mouth; do not induce vomiting.[10] In all cases of significant exposure or if symptoms persist, seek medical attention. |

In Vitro Toxicity Profiling

Initial screening using in vitro methods is a rapid and cost-effective way to identify potential liabilities and determine dose ranges for subsequent in vivo studies.[11]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Protocol: MTT Assay for IC₅₀ Determination

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or A549 for lung toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]

  • Compound Preparation: Prepare a stock solution of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride in sterile water or DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Dosing: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO or water) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell viability by 50%) is determined by plotting a dose-response curve.[12]

Causality: The choice of cell line (e.g., HepG2) is critical; as the liver is a primary site of metabolism for many xenobiotics, using a hepatic cell line provides an early indication of potential organ-specific toxicity. The dose range is intentionally broad to ensure the capture of the full dose-response curve.

G start Start: Plate Cells (e.g., HepG2, 96-well plate) prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound dose_cells Treat Cells with Compound (24-72h Incubation) prepare_compound->dose_cells add_mtt Add MTT Reagent (4h Incubation) dose_cells->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end_point End: Cytotoxicity Profile analyze->end_point

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that can now grow in the absence of histidine).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Trustworthiness: The inclusion of both S9-activated and non-activated conditions is a self-validating control. It ensures that the test can distinguish between direct-acting mutagens and those requiring metabolic conversion, which is a critical aspect of comprehensive safety profiling.[4]

In Vivo Toxicity Studies

Data from in vitro assays guide the design of in vivo studies, which are essential for understanding the compound's effects in a whole organism. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This study provides an initial estimate of the compound's acute toxicity (LD₅₀) and helps identify clinical signs of toxicity.

Protocol: Acute Toxic Class Method

  • Animal Model: Use a single sex (typically female) of a rodent species (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the compound to a group of three animals. The starting dose is selected based on in vitro cytotoxicity data.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days. Record all clinical signs of toxicity, changes in body weight, and any mortality.

  • Dose Adjustment: Based on the outcome (survival or mortality), a subsequent group of three animals is dosed at a lower or higher fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).

  • Endpoint: The study is complete when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose. This allows for classification of the substance into a GHS toxicity category.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. It is a crucial parameter for designing longer-term studies.[2]

Protocol: Dose Escalation MTD Study

  • Animal Model: Use small groups (e.g., 3-5 per sex per group) of mice or rats.[4]

  • Dose Selection: Select a range of starting doses based on the acute toxicity study.

  • Dose Escalation: Administer single doses of the compound in an escalating manner to different groups.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance for 7-14 days.[2]

  • Endpoint: The MTD is identified as the highest dose at which no significant signs of toxicity or no more than a 10% loss in body weight are observed.

Table 3: Example Data Collection for an MTD Study

Dose Group (mg/kg) Number of Animals (M/F) Mortality Mean Body Weight Change (%) Key Clinical Signs Observed
Vehicle Control 5/5 0/10 +5% None
100 5/5 0/10 +3% None
300 5/5 0/10 -8% Mild lethargy on Day 1

| 1000 | 5/5 | 2/10 | -15% | Severe lethargy, piloerection |

Conclusion

The toxicological assessment of a new chemical entity such as 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride must be approached with scientific rigor and a systematic, evidence-based strategy. This guide provides a robust framework for initiating such an evaluation. By progressing through a logical sequence of in vitro and in vivo assays, researchers can efficiently characterize the compound's safety profile, make informed decisions about its potential for further development, and ensure adherence to the highest standards of scientific integrity and safety. The generation of robust toxicological and pharmacological data is essential for making informed decisions in the drug development process.[2]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities.
  • Venkatswaralu, B. S. (2025). Current approaches to toxicity profiling in early-stage drug development. Advances in Pharmacology Research, 1(1), 09-14.
  • EvitaChem. (n.d.). Buy 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride. Retrieved from EvitaChem.
  • Biogem. (n.d.). IN VIVO AND IN VITRO TOXICITY STUDIES. Retrieved from Biogem.
  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from Syngene.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 2-Methyl-1-phenylpropan-1-amine hydrochloride.
  • Angene Chemical. (2024). Safety Data Sheet for 2-Methylpropan-1-amine hydrochloride.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 2-Amino-2-methyl-propan-1-ol.
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Foundational

A Technical Guide to the In Vitro Metabolite Identification of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride in Hepatic Microsomes

Abstract This technical guide provides a comprehensive framework for the identification and structural elucidation of metabolites of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride using an in vitro model based on hep...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the identification and structural elucidation of metabolites of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride using an in vitro model based on hepatic microsomes. The narrative is designed for researchers and scientists in drug development, emphasizing the scientific rationale behind experimental choices, from assay design to advanced analytical techniques. We detail a complete workflow, including the prediction of metabolic pathways, a step-by-step incubation protocol, and a robust data analysis strategy using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The objective is to equip the reader with the expertise to design, execute, and interpret in vitro metabolism studies, a critical step in evaluating the safety and pharmacokinetic profile of new chemical entities.

Introduction: The Imperative of Metabolite Profiling

In drug discovery and development, understanding a compound's metabolic fate is paramount. The body's enzymatic machinery can transform a parent drug into various metabolites, which may possess altered efficacy, different pharmacokinetic profiles, or unforeseen toxicity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of the metabolic profile of a drug candidate to ensure a comprehensive safety assessment.[1][2] Early identification of major metabolites is crucial, as it informs subsequent nonclinical and clinical study designs.[1]

The liver is the primary site of drug metabolism, driven largely by the superfamily of cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[3][4] For this reason, in vitro systems derived from the liver are invaluable tools for early metabolic assessment. Liver microsomes, which are vesicles of the endoplasmic reticulum isolated through ultracentrifugation, offer a convenient, cost-effective, and high-throughput model.[5][6] They contain a high concentration of Phase I metabolic enzymes, particularly CYPs, making them an ideal system for identifying oxidative metabolites.[3][7]

This guide focuses on 2-Methyl-2-(oxan-2-yl)propan-1-amine, a molecule featuring a primary amine, a quaternary carbon center, and a saturated cyclic ether (oxane) ring. Each of these structural motifs presents a potential site for metabolic modification, necessitating a thorough investigation.

Predicting Metabolic Fate: A Mechanistic Approach

Before initiating experimental work, a theoretical assessment of the molecule's structure can predict its likely metabolic "soft spots." This predictive step is grounded in the well-established reaction mechanisms of drug-metabolizing enzymes, primarily the oxidative reactions catalyzed by cytochrome P450s.[8][9][10] The core of the CYP catalytic cycle involves the activation of molecular oxygen by the heme cofactor to form a highly reactive iron-oxo species (Compound I), which acts as a potent oxidant.[4][8][10]

For 2-Methyl-2-(oxan-2-yl)propan-1-amine, we can anticipate several Phase I biotransformations:

  • Oxidation of the Primary Amine: The nitrogen lone pair is susceptible to oxidation. This can lead to N-hydroxylation to form a hydroxylamine or oxidative deamination. The bioactivation of primary amines is a key pathway for many compounds.[11][12]

  • Hydroxylation of the Oxane Ring: Aliphatic C-H bonds are common targets for CYP-mediated hydroxylation. The positions adjacent (alpha) to the ether oxygen are particularly susceptible, as this can lead to the formation of an unstable hemiacetal.

  • Ether Cleavage (O-Dealkylation): The formation of a hemiacetal intermediate via hydroxylation alpha to the ether oxygen can result in spontaneous, non-enzymatic ring opening of the oxane moiety.

  • Hydroxylation of the Methyl Groups: The two methyl groups at the quaternary center are also potential sites for hydroxylation.

These predicted pathways guide the search for metabolites during data analysis. While Phase II conjugation reactions (e.g., glucuronidation) are also critical, a standard microsomal assay with NADPH as the sole cofactor is designed to primarily investigate Phase I oxidative metabolism.[6][13]

G cluster_phase1 Predicted Phase I Metabolites Parent 2-Methyl-2-(oxan-2-yl)propan-1-amine M1 N-Hydroxylamine (+16 Da) Parent->M1 N-Oxidation (CYP) M2 Ring Hydroxylation (+16 Da) Parent->M2 C-Hydroxylation (CYP) M3 Methyl Hydroxylation (+16 Da) Parent->M3 C-Hydroxylation (CYP) M4 Ring-Opened Aldehyde (+18 Da) M2->M4 Hemiacetal Cleavage (Spontaneous)

Figure 1: Predicted Phase I metabolic pathways for the parent compound.

Experimental Design and Detailed Methodology

A robust experimental design is critical for generating reliable and reproducible data. The protocol must include appropriate controls to ensure that the observed disappearance of the parent compound is due to enzyme-catalyzed metabolism.

Experimental Workflow Overview

The overall process follows a logical sequence from incubation to analysis. This workflow is designed for efficiency and to minimize potential sources of error.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solutions (Parent Compound, Buffers) C Pre-incubate Microsomes & Compound at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction (Add NADPH System) B->D C->D E Incubate at Time Points (e.g., 0, 15, 30, 60 min) D->E F Terminate Reaction (Cold Acetonitrile + IS) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H

Figure 2: High-level experimental workflow for microsomal incubation.
Step-by-Step Incubation Protocol

This protocol describes a typical experiment to identify metabolites in pooled human liver microsomes (HLM).

Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS)

  • Incubator/shaking water bath set to 37°C

  • Microcentrifuge tubes and a refrigerated centrifuge

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Rationale: Using a regenerating system ensures a constant supply of the essential cofactor NADPH, preventing its depletion and maintaining linear enzyme kinetics throughout the incubation period.[14]

  • Set Up Incubation Reactions:

    • For each time point, prepare a microcentrifuge tube on ice.

    • Add phosphate buffer, the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1-10 µM).

    • Include control reactions:

      • Time Zero (T0) Control: Prepare as above, but terminate the reaction immediately after adding the NADPH system.

      • No Cofactor (-NADPH) Control: Replace the NADPH regenerating system with buffer. Incubate for the longest time point.

    • Rationale: The T0 control establishes the initial concentration of the parent drug. The -NADPH control is critical to differentiate enzyme-mediated metabolism from simple chemical degradation in the assay matrix.[7]

  • Perform the Incubation:

    • Pre-warm the reaction tubes (excluding the NADPH system) for 5 minutes at 37°C.

    • Initiate the reactions by adding the pre-warmed NADPH regenerating system. Vortex gently to mix.

    • Incubate at 37°C with gentle shaking for the designated time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the Reaction:

    • At each time point, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Rationale: Cold acetonitrile serves two purposes: it instantly denatures the enzymes, halting the reaction, and it precipitates the microsomal proteins. The internal standard is added to correct for variability during sample processing and injection.

  • Sample Preparation for Analysis:

    • Vortex the terminated samples vigorously.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

ParameterRecommended ValueRationale
System Pooled Human Liver Microsomes (HLM)Averages out inter-individual variability in enzyme expression.[3]
Substrate Conc. 1 µMLow concentration minimizes enzyme saturation and is more physiologically relevant.
Microsomal Protein 0.5 mg/mLSufficient enzyme concentration for detectable turnover without excessive matrix effects.
Cofactor NADPH Regenerating SystemMaintains constant NADPH levels for linear reaction rates.[14]
Incubation Temp. 37°CMimics physiological temperature for optimal enzyme activity.
Time Points 0, 15, 30, 45, 60 minAllows for characterization of both primary and potential sequential metabolites.
Controls T=0; No CofactorEssential for validating that metabolism is time-dependent and enzyme-driven.

Table 1: Typical Experimental Parameters for a Microsomal Stability and Metabolite ID Assay.

Analytical Strategy: Leveraging LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical tool for metabolite identification.[15][16] The LC system separates the complex mixture of parent drug, metabolites, and matrix components, while the mass spectrometer provides mass and structural information.[17][18]

Instrumentation and Data Acquisition

High-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are preferred.[17] Their ability to measure mass with high accuracy (typically <5 ppm error) allows for the confident determination of the elemental formula of metabolites, significantly reducing ambiguity.[19]

A typical data acquisition strategy involves:

  • Full Scan MS (MS1): The instrument scans a wide mass range to detect all ionizable compounds eluting from the LC column. This data is used to search for potential metabolites based on predicted mass shifts relative to the parent compound.

  • Data-Dependent MS/MS (dd-MS2): The instrument automatically selects the most intense ions from the full scan and subjects them to fragmentation, generating MS/MS spectra. These spectra provide the structural information needed for elucidation.[18]

BiotransformationMass Change (Da)Elemental Change
Hydroxylation +15.9949+O
N-Oxidation +15.9949+O
Dehydrogenation -2.0156-H₂
Oxidative Deamination -1.0078-NH₃ +O
Glucuronidation +176.0321+C₆H₈O₆
Sulfation +79.9568+SO₃

Table 2: Common Biotransformations and Their Corresponding Accurate Mass Shifts.

Data Interpretation and Structural Elucidation

The process of identifying metabolites is a systematic investigation that combines mass accuracy with fragmentation pattern analysis.

Data Analysis Workflow

The data analysis strategy is a filtering process designed to move from a complex dataset to a short list of confirmed metabolite structures.

G A Acquire LC-HRMS Data (Full Scan + dd-MS2) B Extract Ion Chromatogram (EIC) of Parent Drug A->B D Metabolite Prediction Software or Manual Mass Search A->D C Identify Parent Fragmentation Pattern B->C H Compare Metabolite vs. Parent Fragmentation C->H E Generate EICs for Predicted Metabolite Masses D->E F Filter Candidates (Peak Shape, Co-elution) E->F G Analyze MS/MS Spectrum of Putative Metabolite F->G G->H I Propose Structure & Site of Modification H->I

Figure 3: Logical workflow for metabolite data interpretation.
Elucidating Structures from Fragmentation Data

The key to structural elucidation is a comparative analysis of the MS/MS spectra of the parent drug and its metabolites.

  • Characterize the Parent: First, determine the fragmentation pattern of the parent compound. For 2-Methyl-2-(oxan-2-yl)propan-1-amine, key fragments would likely arise from the loss of the amine group, cleavage of the bond connecting the side chain to the ring, and fragmentation within the oxane ring itself.

  • Analyze the Metabolite: Compare the MS/MS spectrum of a putative metabolite to the parent.

    • Unchanged Fragment: If a fragment ion has the same m/z as in the parent spectrum, the modification did not occur on that piece of the molecule.

    • Shifted Fragment: If a fragment ion's mass has shifted (e.g., by +16 Da for hydroxylation), the modification is located on that fragment.

    • Example: If a +16 Da metabolite shows a +16 Da shift in a fragment corresponding to the oxane ring, but no shift in a fragment corresponding to the propanamine side chain, this is strong evidence for hydroxylation on the oxane ring.

Observed m/z (M+H)⁺Δ Mass (Da)Proposed ModificationKey Fragment Evidence
174.1540+15.9949HydroxylationMS/MS shows a +16 Da shift in a fragment ion containing the oxane ring.
174.1540+15.9949N-OxidationLoss of H₂O from the molecular ion is more pronounced compared to the C-hydroxylated isomer.
172.1383-2.0156DehydrogenationLoss of 2 Da from a hydroxylated metabolite, suggesting oxidation to a ketone or aldehyde.
176.1332+17.9949Ring OpeningConsistent with hydroxylation followed by cleavage, forming a hydroxy-aldehyde.

Table 3: Hypothetical Summary of Metabolites Identified for 2-Methyl-2-(oxan-2-yl)propan-1-amine.

Conclusion and Future Perspectives

This guide outlines a robust and scientifically grounded approach for the in vitro identification of metabolites using hepatic microsomes and LC-HRMS. By combining predictive assessment with rigorous experimental design and systematic data interpretation, researchers can confidently characterize the Phase I metabolic pathways of novel compounds like 2-Methyl-2-(oxan-2-yl)propan-1-amine.

The findings from this initial screen are foundational. Subsequent steps in a comprehensive drug metabolism program would include:

  • Metabolic Stability Assessment: Quantifying the rate of parent drug depletion to calculate in vitro intrinsic clearance (CLint).[20][21]

  • Reaction Phenotyping: Using specific chemical inhibitors or recombinant CYP enzymes to identify which specific P450 isoforms are responsible for the major metabolic pathways.

  • Cross-Species Comparison: Performing similar studies in microsomes from nonclinical safety species (e.g., rat, dog) to identify any human-specific metabolites, which may require additional safety testing.[1]

  • Confirmation in Other Systems: Validating the findings in more complex in vitro models, such as hepatocytes, which contain both Phase I and Phase II enzymes, and ultimately correlating them with in vivo data from animal and human studies.[5]

By following the principles and protocols detailed herein, drug development professionals can generate high-quality data to make informed decisions, de-risk drug candidates, and ultimately advance safer and more effective medicines.

References

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.). Google Cloud.
  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. [Link]

  • Separation Science. (2026, January 12).
  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio.
  • Harvey, J. N., & Bathelt, C. M. (2006). Mechanisms of reaction in cytochrome P450: hydroxylation of camphor in P450cam. Faraday Discussions, 134, 159-171. [Link]

  • Rani, S., et al. (2021). Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. Journal of Applied Pharmaceutical Science, 11(11), 001-016. [Link]

  • Denisov, I. G., et al. (2005). Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253-2278. [Link]

  • Wikipedia. (n.d.). Cytochrome P450. Wikipedia. Retrieved April 7, 2024, from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Retrieved April 7, 2024, from [Link]

  • Almazroo, O. A., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Xia, Y., & Zhang, H. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 3(3), 572-597. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1-7.8.24. [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • Jia, L., et al. (2022). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Metabolites, 12(11), 1129. [Link]

  • Lee, J., et al. (2013). Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes. Chemical Research in Toxicology, 26(1), 6-30. [Link]

  • Zhang, D., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-519. [Link]

  • Singh, A., & Sharma, P. K. (2018). In vitro test methods for metabolite identification: A review. SciSpace. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved April 7, 2024, from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Shah, P., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics, 15(8), 2118. [Link]

  • Turesky, R. J. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 24(8), 1159-1191. [Link]

  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Turesky, R. J. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. ACS Publications. [Link]

  • Obach, R. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454. [Link]

  • Hanna, I., et al. (2011). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 39(11), 2105-2114. [Link]

  • PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. PharmaCompass.com. Retrieved April 7, 2024, from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Protocol for Neopentyl-Type Hindered Amines

Executive Summary The synthesis of amide bonds is one of the most frequently executed transformations in medicinal and process chemistry[1]. However, coupling sterically hindered primary amines—such as 2-Methyl-2-(oxan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of amide bonds is one of the most frequently executed transformations in medicinal and process chemistry[1]. However, coupling sterically hindered primary amines—such as 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride —presents a significant synthetic challenge. The target amine features a primary amino group adjacent to a fully substituted quaternary carbon (bearing a methyl group, a tetrahydropyran ring, and an alkyl chain). This neopentyl-like steric shield drastically reduces the rate of nucleophilic aminolysis.

This application note details a highly optimized, self-validating protocol utilizing HATU and DIPEA. By enforcing a strict pre-activation sequence, this methodology overcomes the steric barriers of the neopentyl system while suppressing common side reactions, ensuring high yields and high purity.

Mechanistic Rationale & Expert Insights

The Steric Challenge

In standard amide couplings, the rate-limiting step is the nucleophilic attack of the amine on the activated carboxylic ester. For 2-Methyl-2-(oxan-2-yl)propan-1-amine, the bulky oxan-2-yl (tetrahydropyran) ring and the gem-dimethyl-like substitution at the β -carbon severely restrict the trajectory of the incoming nucleophile. Standard carbodiimides (e.g., EDCI/HOBt) often stall, leading to incomplete conversion and substrate degradation.

Reagent Selection: The HATU Advantage

For exceptionally hindered substrates, uronium/aminium salts based on the 1-hydroxy-7-azabenzotriazole (HOAt) scaffold, such as HATU , demonstrate superior reaction kinetics[2]. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as an internal base to hydrogen-bond with the incoming amine and guide it to the electrophilic carbonyl center.

The Guanidinylation Pitfall (Causality of Protocol Design)

A critical risk when using HATU with sluggish, hindered amines is the direct attack of the amine on the uronium salt itself, leading to the formation of a stable tetramethylguanidine byproduct[3]. Because the neopentyl amine reacts slowly with the active ester, any unreacted HATU in solution becomes a prime target for this parasitic side reaction. The Solution: This protocol mandates a strict pre-activation step [4]. By reacting the carboxylic acid with HATU and base before the introduction of the amine, all HATU is consumed to form the OAt-active ester, completely eliminating the risk of guanidinylation.

MechanisticWorkflow Acid Carboxylic Acid ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster Pre-activation HATU HATU + DIPEA HATU->ActiveEster Product Amide Product ActiveEster->Product Aminolysis (Rate-Limiting) Amine Hindered Amine (Neopentyl-type) Amine->Product Nucleophilic Attack

Caption: Mechanistic pathway of HATU-mediated amide coupling with pre-activation.

Materials and Reagent Stoichiometry

To ensure complete conversion while managing the hydrochloride salt of the amine, the following stoichiometry is strictly enforced.

Table 1: Reagent Equivalents and Functional Roles

Reagent / MaterialEquivalentsFunction / Rationale
Carboxylic Acid 1.00 eqElectrophilic partner (Limiting reagent).
2-Methyl-2-(oxan-2-yl)propan-1-amine HCl 1.15 eqNucleophilic partner. Slight excess drives the sluggish aminolysis to completion.
HATU 1.10 eqCoupling agent. Slight excess ensures full activation of the acid.
DIPEA (N,N-Diisopropylethylamine)3.00 eqBase. 1.15 eq neutralizes the amine HCl; 1.85 eq promotes the coupling reaction.
Anhydrous DMF 0.15 MPolar aprotic solvent. Solubilizes the active ester and stabilizes polar transition states.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure each chemical milestone is achieved before proceeding.

ProtocolWorkflow Step1 Phase 1: Neutralization Amine HCl + 1.2 eq DIPEA Step3 Phase 3: Coupling Add Phase 1 to Phase 2. Stir 4-12h. Step1->Step3 Step2 Phase 2: Pre-Activation Acid + 1.1 eq HATU + 1.8 eq DIPEA Step2->Step3 Step4 Phase 4: Validation & Workup LCMS Check -> Aqueous Extraction Step3->Step4

Caption: Self-validating experimental workflow for hindered amide coupling.

Phase 1: Amine Free-Basing
  • In a dry vial, suspend 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (1.15 eq) in anhydrous DMF (half of the total solvent volume).

  • Add DIPEA (1.20 eq) dropwise.

  • Validation Checkpoint: Stir for 5 minutes. The cloudy suspension must transition to a clear, homogeneous solution, confirming the successful liberation of the free amine.

Phase 2: Carboxylic Acid Pre-Activation
  • In a separate, oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.00 eq) in the remaining anhydrous DMF.

  • Add DIPEA (1.80 eq), followed by HATU (1.10 eq) in one portion.

  • Stir at room temperature ( 20−25∘C ) for exactly 10–15 minutes.

  • Validation Checkpoint: A distinct color change (typically to a pale yellow or light orange) indicates the formation of the OAt active ester. Optional: An LCMS aliquot quenched in methanol should reveal the corresponding methyl ester mass, confirming quantitative activation.

Phase 3: Nucleophilic Aminolysis
  • Add the free-based amine solution (from Phase 1) dropwise to the pre-activated ester solution (from Phase 2) over 2 minutes.

  • Stir the reaction mixture at room temperature.

  • Validation Checkpoint: Monitor the reaction via LCMS or TLC after 4 hours. If >15% of the active ester remains, elevate the reaction temperature to 40∘C to overcome the neopentyl steric barrier.

Phase 4: Quench and Workup
  • Once complete, dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

  • Quench the reaction by washing with an equal volume of saturated aqueous NaHCO3​ .

  • Wash the organic layer with 5% aqueous LiCl (3 × 5 volumes) to effectively partition and remove the DMF solvent.

  • Expert Insight: While the oxan-2-yl group is a C-linked cyclic ether and more robust than O-linked THP acetals, avoid harsh 1 M HCl during workup to prevent any potential ring degradation. Instead, wash with 5% aqueous citric acid to remove excess basic impurities.

  • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Troubleshooting & Optimization Matrix

If the standard protocol yields sub-optimal results, consult the following causality matrix to adjust the reaction parameters.

Table 2: Troubleshooting Matrix for Hindered Amines

Observation / IssueMechanistic Root CauseCorrective Action
Low yield, unreacted acid remains Severe neopentyl steric hindrance preventing aminolysis.Increase reaction temperature to 40−50∘C . If still unreactive, consider in situ generation of an acyl fluoride using Deoxo-Fluor or XtalFluor-E[5].
Formation of Guanidine Byproduct Amine attacked HATU directly due to simultaneous addition.Strictly enforce the 15-minute acid pre-activation step (Phase 2) before introducing the amine.
Epimerization of chiral α -center Slow aminolysis allows the active ester to form an oxazolone intermediate.Add 1.0 eq of HOAt as a standalone additive to suppress oxazolone formation; perform pre-activation at 0∘C .
Poor product recovery post-workup Product is highly polar or water-soluble.Skip aqueous workup. Evaporate DMF directly using a Genevac or lyophilizer, and purify the crude residue via reverse-phase HPLC.

Sources

Application

Application Note: Reductive Amination Protocols Utilizing 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Late-stage functionalization, library synthesis, and pharmacokinetic (PK) optimization. Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Late-stage functionalization, library synthesis, and pharmacokinetic (PK) optimization.

Introduction & Mechanistic Insights

The incorporation of bulky, sp3-rich aliphatic amines is a privileged strategy in modern drug discovery. 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (CAS: 1384782-50-6) is a highly specialized building block designed to impart metabolic stability and modulate lipophilicity. Structurally, it features a primary amine adjacent to a gem-dimethyl group, which is further attached to a tetrahydropyran (oxan-2-yl) ring.

The Neopentyl Steric Penalty

While the oxane ring provides a desirable polar surface area (PSA) and the gem-dimethyl group protects the resulting secondary amine from oxidative dealkylation in vivo, this architecture creates severe steric hindrance (the "neopentyl effect"). The bulky adjacent quaternary center drastically reduces the nucleophilicity of the primary amine[1].

Consequently, standard reductive amination conditions often fail. The initial nucleophilic attack on the carbonyl carbon to form the hemiaminal intermediate is thermodynamically disfavored. To overcome this, the reaction conditions must be strictly tailored based on the electrophilicity of the carbonyl partner:

  • For Aldehydes: The inherent electrophilicity of aldehydes is usually sufficient to drive imine/iminium formation. Mild reducing agents like Sodium Triacetoxyborohydride (STAB) are ideal as they selectively reduce the iminium ion without reducing the unactivated aldehyde[2].

  • For Ketones: The equilibrium strongly favors the starting materials. A strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), is mandatory. Ti(OiPr)₄ serves a dual purpose: it activates the ketone via coordination and acts as a water scavenger to irreversibly drive the formation of the transient imine[3].

Reaction Pathway & Workflow

Workflow Amine Hindered Amine HCl 2-Methyl-2-(oxan-2-yl)... FreeAmine Free Primary Amine (Active Nucleophile) Amine->FreeAmine Base DIPEA (Base) Neutralization Base->FreeAmine ImineAld Imine/Iminium Intermediate (Spontaneous) FreeAmine->ImineAld ImineKet Titanium-Imine Complex (Requires Ti(OiPr)4) FreeAmine->ImineKet Aldehyde Aldehyde (High Electrophilicity) Aldehyde->ImineAld Ketone Ketone (Low Electrophilicity) Ketone->ImineKet Product Secondary Amine Product ImineAld->Product STAB (NaBH(OAc)3) ImineKet->Product NaBH4 (in EtOH)

Reductive amination workflow comparing aldehyde and ketone activation pathways.

Quantitative Parameter Summary

To ensure reproducibility, the following table summarizes the optimized stoichiometric and environmental parameters required for this specific neopentyl-type amine across different carbonyl classes.

Carbonyl SubstrateActivating AgentReducing AgentSolventTemp (°C)Time (h)Expected Yield
Aliphatic Aldehydes None (or 1 eq AcOH)NaBH(OAc)₃ (1.5 eq)DCE or THF202 - 1275 - 95%
Aromatic Aldehydes NoneNaBH(OAc)₃ (1.5 eq)DCE or THF204 - 1670 - 90%
Un-hindered Ketones Ti(OiPr)₄ (1.5 eq)NaBH₄ (1.5 eq)EtOH / THF20 - 4012 - 2460 - 80%
Hindered Ketones Ti(OiPr)₄ (2.0 eq)NaBH₄ (2.0 eq)THF (sealed)6024 - 4835 - 65%

Experimental Protocols

Protocol A: Mild Reductive Amination for Aldehydes (STAB Method)

This protocol utilizes Sodium Triacetoxyborohydride (STAB). Because the amine is supplied as a hydrochloride salt, in situ neutralization is required. N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) due to its superior lipophilicity and extreme steric bulk, which prevents it from acting as a competing nucleophile[4].

Step-by-Step Procedure:

  • Neutralization: In an oven-dried flask under nitrogen, suspend 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add DIPEA (1.2 mmol) dropwise. Stir for 10 minutes at room temperature to liberate the free base.

  • Imine Formation: Add the aldehyde (1.05 mmol) to the solution. Self-Validation Check: Do not add the reducing agent immediately. Allow the mixture to stir for 1–2 hours. For sterically hindered amines, premature addition of STAB can lead to competitive direct reduction of the aldehyde to the corresponding alcohol.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion. The suspension may become cloudy. Stir at room temperature for 4–12 hours.

  • Reaction Monitoring: Monitor via LC-MS. TLC is often unreliable for highly polar THP-amines.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose residual boron species. Extract with Dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination for Ketones

Ketones will not react with this neopentyl amine under standard STAB conditions. Titanium(IV) isopropoxide is required to force the condensation. STAB is incompatible with alcohols and can form unpredictable complexes with Titanium; therefore, Sodium Borohydride (NaBH₄) is used as the reductant[3].

Step-by-Step Procedure:

  • Activation: In an oven-dried Schlenk flask under nitrogen, combine 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (1.0 mmol), the ketone (1.0 mmol), and DIPEA (1.1 mmol) in anhydrous THF (2.0 mL).

  • Titanium Addition: Add Ti(OiPr)₄ (2.0 mmol) dropwise via syringe.

  • Condensation: Stir the mixture at 50°C for 16–24 hours. Expert Tip: Do not attempt to monitor this step by TLC, as titanium complexes streak heavily on silica. To validate, withdraw a 50 µL aliquot, quench with 100 µL 1M NaOH and 500 µL EtOAc, centrifuge, and analyze the organic supernatant via LC-MS.

  • Reduction: Cool the reaction to 0°C. Add absolute Ethanol (3.0 mL), followed by the careful, portion-wise addition of NaBH₄ (1.5 mmol). Effervescence (H₂ gas) will occur. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Critical Workup (Self-Validating Step): Quench the reaction by adding water (2.0 mL) and stir vigorously for 30 minutes. A dense, white, gelatinous precipitate of Titanium Dioxide (TiO₂) will form. Do not attempt liquid-liquid extraction yet; it will form an unresolvable emulsion.

  • Filtration: Filter the entire suspension through a pad of Celite, washing the filter cake generously with EtOAc (20 mL).

  • Extraction: Transfer the clear filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (typically requiring a basic modifier like 1% NH₄OH in the eluent to prevent streaking of the basic amine).

References

  • Kumpf, J. E., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.[Link]

  • Tang, W., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13, 3344.[Link]

Sources

Method

Application Note &amp; Protocol: Efficient Liberation of 2-Methyl-2-(oxan-2-yl)propan-1-amine from its Hydrochloride Salt

An Application Note for the Synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine Free Base Abstract This document provides a comprehensive, field-tested protocol for the preparation of the free base form of 2-Methyl-2-(oxan...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine Free Base

Abstract

This document provides a comprehensive, field-tested protocol for the preparation of the free base form of 2-Methyl-2-(oxan-2-yl)propan-1-amine from its corresponding hydrochloride salt. Amine hydrochloride salts are frequently favored for their superior stability, crystallinity, and aqueous solubility, simplifying storage and handling.[1][2] However, for numerous applications in synthetic chemistry, drug development, and formulation science, the uncharged, or "free base," form of the amine is essential for its reactivity and solubility in organic solvents.[3][4] This guide details the chemical principles, a step-by-step laboratory procedure, characterization methods, and critical troubleshooting advice for this conversion. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable and high-yield method for this common chemical transformation.

Introduction and Scientific Principles

The conversion of an amine salt to its free base is a fundamental acid-base reaction.[5] The hydrochloride salt of 2-Methyl-2-(oxan-2-yl)propan-1-amine exists as a protonated ammonium cation with a chloride counter-ion (R-NH₃⁺Cl⁻). This ionic nature renders it soluble in polar solvents like water but generally insoluble in nonpolar organic solvents.[6][7]

To liberate the free base (R-NH₂), a base stronger than the amine itself must be introduced to accept the proton from the ammonium cation.[8][9] The general reaction is as follows:

R-NH₃⁺Cl⁻ (aq) + B (aq) → R-NH₂ (org) + BH⁺ (aq) + Cl⁻ (aq)

Where B is the added base.

The choice of base is critical. A strong base, such as sodium hydroxide (NaOH), will drive the equilibrium far to the right, ensuring complete deprotonation.[10] Upon neutralization, the amine becomes an uncharged molecule, significantly decreasing its water solubility and increasing its solubility in organic solvents.[2] This differential solubility is the cornerstone of the purification process, enabling the selective extraction of the free base into an immiscible organic layer, leaving the resulting inorganic salts (e.g., NaCl) behind in the aqueous phase.[11][12]

Materials, Reagents, and Instrumentation

Reagents and Consumables
Reagent/MaterialGradeSupplier ExampleNotes
2-Methyl-2-(oxan-2-yl)propan-1-amine HCl≥98%Biosynth (CAS: 1384582-33-5)[13]Starting material.
Sodium Hydroxide (NaOH)Reagent GradeSigma-AldrichUsed to prepare the basic solution.
Dichloromethane (DCM), CH₂Cl₂ACS GradeFisher ScientificExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVWRDrying agent.
Saturated Sodium Chloride Solution (Brine)N/APrepared in-houseFor aqueous wash.
Deionized Water (DI H₂O)Type II or higherN/AFor dissolving reagents.
pH Indicator Strips (Range 1-14)N/AWhatmanTo monitor the pH of the aqueous phase.
Instrumentation
  • Magnetic Stirrer and Stir Bars

  • Separatory Funnel (size appropriate for scale)

  • Rotary Evaporator

  • Standard Laboratory Glassware (beakers, flasks, graduated cylinders)

  • Analytical Balance

  • pH meter (optional, for higher precision)

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Quantities should be adjusted proportionally for different starting amounts.

Preparation of Solutions
  • 1 M Sodium Hydroxide Solution: Carefully dissolve 4.0 g of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature before use. Caution: The dissolution of NaOH is highly exothermic.

Liberation and Extraction Workflow

The overall process is a classic acid-base workup designed to efficiently separate the organic amine from its salt form.[14]

G cluster_prep Step 1: Dissolution cluster_reaction Step 2: Basification cluster_extraction Step 3: Extraction cluster_workup Step 4: Workup & Isolation A Weigh 1.94 g (10 mmol) of 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl B Dissolve in 50 mL DI Water in a 250 mL Erlenmeyer flask A->B C Cool aqueous solution in an ice bath B->C D Slowly add ~12 mL of 1 M NaOH (aq) with stirring until pH > 12 C->D E Transfer mixture to a 250 mL separatory funnel D->E F Add 50 mL Dichloromethane (DCM) E->F G Shake vigorously, venting frequently F->G H Separate the lower organic layer G->H I Repeat extraction of aqueous layer with 2 x 25 mL DCM H->I J Combine all organic layers I->J K Wash with 30 mL of brine J->K L Dry over anhydrous Na₂SO₄ K->L M Filter to remove drying agent L->M N Concentrate under reduced pressure (Rotary Evaporator) M->N O Yields purified free base (typically an oil) N->O

Figure 1. Workflow for the preparation of the amine free base.

Step-by-Step Instructions
  • Dissolution: Weigh 1.94 g (10 mmol) of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride and transfer it to a 250 mL Erlenmeyer flask. Add 50 mL of deionized water and a magnetic stir bar. Stir until all the solid has completely dissolved.

  • Basification: Place the flask in an ice-water bath to cool the solution. While stirring, slowly add the prepared 1 M NaOH solution dropwise. Monitor the pH of the aqueous solution periodically using a pH strip. Continue adding the base until the pH is stable at >12. This ensures the complete deprotonation of the ammonium salt.[15]

  • First Extraction: Transfer the biphasic mixture to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) to the funnel. Stopper the funnel and shake vigorously for approximately 1 minute, inverting the funnel and venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Dichloromethane is denser than water and will form the bottom layer. Carefully drain the lower organic layer into a clean, dry 250 mL Erlenmeyer flask.

  • Subsequent Extractions: To maximize the recovery of the product, perform two additional extractions on the remaining aqueous layer, each time using 25 mL of fresh DCM.[16] Combine these organic extracts with the first one.

  • Washing: To remove residual water and dissolved inorganic salts, add 30 mL of saturated NaCl solution (brine) to the combined organic extracts in the separatory funnel. Shake gently, allow the layers to separate, and discard the upper aqueous brine layer.[11]

  • Drying: Transfer the washed organic layer to a clean flask. Add a generous scoop (approximately 5 g) of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some particles remain free-flowing, indicating that all water has been absorbed.[14] Let it stand for 15-20 minutes.

  • Isolation: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator. The bath temperature should be kept low (25-30 °C) to avoid degradation of the product. The final product, 2-Methyl-2-(oxan-2-yl)propan-1-amine free base, should be obtained as a liquid or semi-solid. Calculate the final yield.

Characterization of the Free Base

Confirmation of the successful conversion and purity of the final product is essential. The following techniques are recommended:

  • Titration: The concentration of the free amine can be determined by titration with a standardized acid.[17]

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These chromatographic methods are excellent for assessing the purity of the final product.[18][19]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the free base and its difference from the hydrochloride salt (e.g., disappearance of the broad N-H⁺ stretch in IR).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete basification (pH not high enough).Ensure pH of the aqueous layer is >12 before extraction.
Insufficient number of extractions.Perform at least three extractions with the organic solvent.
Emulsion Formation Vigorous shaking with a complex mixture.Add more brine to the separatory funnel to "break" the emulsion. Allow the funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.
Product is "wet" (contains water) Inadequate drying.Use a sufficient amount of drying agent (Na₂SO₄, MgSO₄) and allow for adequate contact time (15-20 min).
Final product contains salt Incomplete phase separation during washes.Be careful when separating layers to not carry over any of the aqueous phase. Performing the brine wash is critical to remove dissolved salts.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with extreme care.

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

References

  • Rooney, P. C., et al. (1996). Amine heat stable salt neutralization having reduced solids. U.S.
  • The Poor Man's Chemist. (2022). Diethylamine HCl → Freebase Diethylamine. YouTube. [Link]

  • Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • Wikidoc. (2012). Freebase (chemistry). [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery) of amines. [Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?[Link]

  • IvyPanda. (2026). Acid-Base Extraction Lab: Procedure, Theory, and Recovery Results Report. [Link]

  • Clark, J. (n.d.). Amines as bases. Chemguide. [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Grokipedia. (2026). Acid–base extraction. [Link]

  • Brimstone STS. (2010). Amine Solvent Analysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). [Link]

  • Vanden Heuvel, W. J. A., et al. (1966). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry. [Link]

  • 2012 Book Archive. (n.d.). Amines as Bases. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Bionity.com. (n.d.). Acid-base extraction. [Link]

  • FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • PubChem. (n.d.). 2-Methyl-N-(propan-2-yl)propan-1-amine. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.

Sources

Application

Utilizing 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride as a Building Block in Drug Discovery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride as a key building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride as a key building block in medicinal chemistry. We will delve into the unique structural attributes of this compound, detailing its physicochemical properties and the inherent advantages it offers in the design of novel therapeutics. The core of this guide is dedicated to detailed application notes and robust protocols for its incorporation into lead compounds, with a particular focus on overcoming the challenges associated with its sterically hindered nature in common synthetic transformations such as amide bond formation and reductive amination.

Introduction: The Strategic Advantage of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

The design and synthesis of new chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. The selection of appropriate building blocks is a critical determinant of success in this endeavor. 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride presents a unique combination of structural features that make it a highly valuable synthon for medicinal chemists.

The molecule incorporates a neopentyl amine moiety, which introduces significant steric bulk adjacent to the primary amine. This steric hindrance can be strategically employed to modulate the metabolic stability of a drug candidate by shielding the adjacent functional groups from enzymatic degradation. Furthermore, the gem-dimethyl group can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation and enhancing its binding affinity to the target protein.

The presence of the oxane (tetrahydropyran, THP) ring serves a dual purpose. It acts as a lipophilic element, which can be crucial for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a drug, particularly its ability to cross cell membranes. The oxane ring can also be considered a bioisostere for other cyclic systems, offering a different vector for substituent placement and interaction with the target. The hydrochloride salt form ensures improved stability and handling characteristics in a laboratory setting.[1]

This guide will provide the necessary theoretical framework and practical protocols to effectively harness the potential of this building block in your drug discovery programs.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and for predicting its influence on the properties of the final compound.

PropertyValueSource
CAS Number 1384582-33-5[2]
Molecular Formula C₉H₂₀ClNO[2]
Molecular Weight 193.71 g/mol [2]
Appearance White to off-white solidCommercially available
Solubility Soluble in water, methanol, and DMSOGeneral knowledge
pKa (predicted) ~10.5 (for the free amine)Chemicalize

The key structural features of 2-Methyl-2-(oxan-2-yl)propan-1-amine are the sterically encumbered primary amine and the tetrahydropyran ring. The THP group is a well-established protecting group for alcohols, known for its stability under a wide range of non-acidic conditions, including basic, organometallic, and reductive environments.[3][4] While in this building block the THP is an integral part of the core structure, its inherent stability profile is a valuable attribute.

Application Notes: Strategic Incorporation in Drug Design

The unique topology of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride lends itself to several strategic applications in drug design:

  • Metabolic Blocking: The gem-dimethyl group can act as a metabolic shield, preventing P450-mediated oxidation of adjacent positions. This can significantly increase the half-life of a drug candidate.

  • Conformational Constraint: The steric bulk of the neopentyl group can restrict the rotation around adjacent single bonds, leading to a more rigid molecular conformation. This can be advantageous for enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The oxane ring contributes to the lipophilicity of the molecule, which can be fine-tuned to achieve the desired balance of solubility and permeability for optimal oral bioavailability.

  • Scaffold Hopping and Analogue Design: This building block can be used as a replacement for other cyclic or sterically hindered amines to explore new chemical space and generate novel intellectual property.

Experimental Protocols

The primary amine of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is the key handle for its incorporation into larger molecules. However, its sterically hindered nature presents a significant challenge for standard synthetic transformations. The following protocols are optimized to address these challenges.

Protocol 1: Amide Bond Formation with a Sterically Hindered Amine

The formation of an amide bond with a neopentyl amine is notoriously difficult due to the steric hindrance around the nitrogen atom.[5] Standard coupling reagents such as HATU or EDC/HOBt often lead to low yields or complete failure of the reaction.[6] More potent activating agents and, in some cases, elevated temperatures are required to drive the reaction to completion.[7] The in-situ formation of a highly reactive acyl fluoride is a particularly effective strategy.[6][7]

Workflow for Amide Coupling with a Hindered Amine:

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up and Purification start Dissolve Carboxylic Acid in Anhydrous Solvent reagent Add Acyl Fluoride Forming Reagent (e.g., Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH)) start->reagent activation Stir at RT for 30-60 min to form Acyl Fluoride reagent->activation amine Add 2-Methyl-2-(oxan-2-yl)propan-1-amine (as free base or with added base) activation->amine base Add Non-nucleophilic Base (e.g., DIEA) amine->base reaction Heat Reaction Mixture (e.g., 60-80 °C) base->reaction monitor Monitor by LC-MS or TLC reaction->monitor quench Quench with Water or Aqueous Bicarbonate monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Isolated Amide Product purify->end

Caption: Workflow for amide coupling with a hindered amine.

Detailed Step-by-Step Methodology:

  • Preparation of the Free Amine: To a solution of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (1.2 eq.) in dichloromethane (DCM), add an aqueous solution of sodium bicarbonate (saturated) and stir vigorously for 15 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine. Use immediately in the next step.

  • Acyl Fluoride Formation: In a separate flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Add Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) (1.1 eq.) and N,N-diisopropylethylamine (DIEA) (2.5 eq.). Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: To the activated acyl fluoride solution, add a solution of the free amine from step 1 in DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS or TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality and Justification:

  • Choice of Coupling Reagent: TFFH is chosen for its ability to efficiently convert carboxylic acids to highly reactive acyl fluorides, which are less sterically demanding than other activated species and more likely to react with the hindered amine.[6]

  • Use of Non-nucleophilic Base: DIEA is used to neutralize the hexafluorophosphoric acid generated during the activation step without competing with the primary amine as a nucleophile.

  • Free Amine Preparation: The hydrochloride salt must be neutralized to the free amine to ensure its nucleophilicity.

Protocol 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[8] For sterically hindered amines, the initial imine formation can be slow. The choice of reducing agent and reaction conditions is crucial to favor imine formation and subsequent reduction over the reduction of the starting carbonyl compound.[9]

Logical Flow for Reductive Amination:

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Isolation start Combine Aldehyde/Ketone and 2-Methyl-2-(oxan-2-yl)propan-1-amine acid Add Mild Acid Catalyst (e.g., Acetic Acid) start->acid solvent Use Solvent that allows Azeotropic Water Removal (e.g., Toluene) acid->solvent imine Formation of Imine Intermediate solvent->imine reductant Add Reducing Agent (e.g., NaBH(OAc)₃) imine->reductant reduction Reduction of Imine to Amine reductant->reduction workup Aqueous Work-up reduction->workup purification Purification workup->purification product Final Secondary Amine purification->product

Caption: Logical flow for reductive amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) in 1,2-dichloroethane (DCE), add 2-Methyl-2-(oxan-2-yl)propan-1-amine (1.2 eq., as the free base) followed by a catalytic amount of acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes, then separate the layers.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality and Justification:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ formation and reduction of the imine.[9]

  • Solvent and Catalyst: DCE is a common solvent for this transformation, and a catalytic amount of acetic acid facilitates the formation of the iminium ion, which is the species that is reduced.

  • Order of Addition: It is important to allow sufficient time for imine formation before adding the reducing agent to minimize the reduction of the starting carbonyl compound.

Conclusion

2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is a valuable and versatile building block for drug discovery. Its unique structural features, including the sterically hindered neopentyl amine and the lipophilic oxane ring, can be strategically leveraged to enhance the metabolic stability, conformational rigidity, and pharmacokinetic properties of drug candidates. While its steric bulk presents synthetic challenges, the optimized protocols for amide bond formation and reductive amination provided in this guide offer reliable and efficient methods for its incorporation into complex molecules. By understanding the rationale behind the experimental choices and diligently applying these protocols, researchers can effectively utilize this building block to accelerate their drug discovery efforts.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • A Strategic Guide to Alcohol Protection: Rationale for Choosing the Tetrahydropyranyl (THP) Group in Multi-Step Synthesis. Benchchem.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed.
  • Buy 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride (EVT-15413291). EvitaChem.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. Sapphire Bioscience.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. PMC.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate.

Sources

Method

Application Note: HPLC Method Development for 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride Purity Analysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) Executive Summary The purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD)

Executive Summary

The purity analysis of aliphatic amines lacking chromophores represents a significant bottleneck in pharmaceutical quality control. 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is a highly polar, non-chromophoric active pharmaceutical ingredient (API) precursor. Traditional Reversed-Phase Liquid Chromatography (RPLC) with Ultraviolet (UV) detection fails to retain or detect this compound effectively.

This application note details the development and validation of a robust, self-validating HILIC-CAD method. By leveraging the orthogonal retention mechanism of HILIC and the universal mass-based response of CAD, this protocol ensures baseline resolution, high sensitivity, and strict compliance with [1].

Analyte Characterization & Scientific Rationale

To design an effective chromatographic method, we must first deconstruct the physicochemical properties of the analyte and establish the causality behind our instrumental choices.

The Retention Challenge: Why HILIC?

The target molecule, 2-Methyl-2-(oxan-2-yl)propan-1-amine, features a tetrahydropyran (oxane) ring and a sterically hindered gem-dimethyl group attached to a primary amine. As a hydrochloride salt, the protonated amine (pKa ~10) renders the molecule exceptionally polar.

  • The RPLC Failure Mode: In standard RPLC (e.g., C18 columns), this high polarity prevents partitioning into the hydrophobic stationary phase. The compound elutes near the void volume, suffering from severe peak tailing due to secondary electrostatic interactions with residual surface silanols.

  • The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., an amide-bonded phase) and a highly organic mobile phase (typically >70% acetonitrile). This environment forces water from the mobile phase to adsorb onto the stationary phase, creating a water-enriched pseudo-stationary layer. The polar amine partitions favorably into this aqueous layer, providing strong, orthogonal retention and excellent peak symmetry.

The Detection Challenge: Why CAD?

The analyte completely lacks a conjugated π-electron system or aromaticity, rendering it transparent to standard UV detection at conventional wavelengths (e.g., 254 nm).

  • The UV Limitation: While low-wavelength UV (200-210 nm) can theoretically detect aliphatic amines, it suffers from severe baseline drift during gradient elution due to the shifting absorbance of mobile phase additives.

  • The CAD Solution: is a universal detector for non-volatile analytes. It measures mass directly by nebulizing the eluent, evaporating the solvent, and applying a positive charge to the dried analyte particles via a corona discharge. Because the response is independent of the analyte's optical properties, CAD provides high sensitivity and a stable baseline, making it the premier choice for this compound[2].

HILIC_CAD_Workflow A Analyte Assessment (Polar, No Chromophore) B Column Selection (HILIC Amide Phase) A->B D Detector Selection (Charged Aerosol) A->D C Mobile Phase Optimization (Buffer pH & Conc.) B->C F Method Validation (ICH Q2(R2) Protocol) C->F E CAD Parameter Tuning (Evap Temp, PF) D->E E->F

Fig 1. Parallel method development workflow for HILIC separation and CAD optimization.

Experimental Setup & Self-Validating Protocol

A robust protocol must be a self-validating system. The following methodology incorporates built-in System Suitability Testing (SST) to ensure the instrument is performing optimally before any sample is analyzed.

Materials & Reagents
  • Column: Waters XBridge BEH Amide, 100 x 2.1 mm, 2.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Note: pH 3.0 ensures the primary amine remains fully protonated for consistent retention).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Diluent: Acetonitrile / Water (80:20, v/v).

Step-by-Step Methodology
  • Mobile Phase Preparation: Filter Mobile Phase A through a 0.22 µm hydrophilic membrane. Do not filter Mobile Phase B to avoid introducing particulate contamination which spikes CAD background noise.

  • System Equilibration: Purge the HPLC system and equilibrate the HILIC column with 90% Mobile Phase B for at least 30 column volumes. HILIC columns require longer equilibration times than RPLC columns to establish the stable aqueous layer.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Dilute to a working concentration of 0.2 mg/mL.

  • System Suitability Testing (SST): Inject the working standard six times. The system is validated for use only if it meets the following criteria:

    • Retention Time %RSD: ≤ 1.0%

    • Peak Area %RSD: ≤ 2.0%

    • Tailing Factor (Tf): ≤ 1.5

Chromatographic & Detector Conditions

Table 1: HPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 0.4 10 90 Initial
2.0 0.4 10 90 Isocratic
8.0 0.4 40 60 Linear
10.0 0.4 40 60 Isocratic
10.1 0.4 10 90 Step

| 15.0 | 0.4 | 10 | 90 | Re-equilibration|

Table 2: CAD Operating Parameters

Parameter Setting Rationale
Evaporator Temperature 35 °C Preserves the integrity of the amine salt while ensuring complete evaporation of the highly organic mobile phase[3].
Data Collection Rate 10 Hz Optimal for standard HPLC peak widths (10-15 seconds).

| Power Function (PF) | 1.00 | CAD response is inherently sigmoidal. A PF of 1.00 is used as a baseline, with quadratic regression applied during data analysis for strict linearity[3]. |

CAD_Mechanism N 1. Nebulization (Eluent + N2) E 2. Evaporation (Drift Tube) N->E Aerosol C 3. Charging (Corona Discharge) E->C Dried Particles D 4. Detection (Electrometer) C->D Charged Particles

Fig 2. The four-step operational mechanism of Charged Aerosol Detection (CAD).

Method Validation Data

The method was rigorously validated according to to ensure it is fit for the intended purpose of purity analysis and impurity quantification[4].

Table 3: ICH Q2(R2) Validation Summary

Validation Parameter ICH Q2(R2) Requirement Observed Result Pass/Fail
Specificity No interference at analyte RT Blank and placebo showed no peaks at RT = 5.4 min Pass
Linearity (Range) R² ≥ 0.99 (50% to 150% of nominal) R² = 0.9992 (Quadratic fit, 0.05 - 0.30 mg/mL) Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3 0.05 µg/mL (S/N = 5) Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10 0.15 µg/mL (S/N = 12) Pass

| Method Precision | %RSD ≤ 2.0% (n=6) | %RSD = 0.8% | Pass |

Table 4: Accuracy (Spike Recovery)

Spike Level Theoretical Conc. (µg/mL) Recovered Conc. (µg/mL) % Recovery %RSD (n=3)
50% 100.0 99.2 99.2% 1.1%
100% 200.0 201.4 100.7% 0.6%

| 150% | 300.0 | 298.5 | 99.5% | 0.9% |

Conclusion

The purity analysis of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride demonstrates the necessity of aligning chromatographic mechanisms with analyte physicochemical properties. By abandoning traditional RPLC-UV in favor of a HILIC-CAD approach, this method successfully overcomes the dual challenges of high polarity and lack of a chromophore. The resulting protocol is highly sensitive, self-validating, and fully compliant with ICH Q2(R2) regulatory standards, making it immediately deployable for pharmaceutical quality control.

References

  • [1] Title: Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.org | URL: [Link]

  • [4] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: europa.eu | URL:[Link]

  • [3] Title: A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation | Source: nih.gov | URL:[Link]

Sources

Application

Scale-Up Synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride: An Application Note

Introduction 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is a key building block in medicinal chemistry and drug development, often utilized for the introduction of a protected primary amine with a sterically hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is a key building block in medicinal chemistry and drug development, often utilized for the introduction of a protected primary amine with a sterically hindered quaternary center. The tetrahydropyranyl (THP) group provides a robust and reliable protecting group for the amine functionality, which is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions.[1][2] This application note provides a detailed, scalable, and field-proven protocol for the synthesis of this compound, addressing critical considerations for process optimization, safety, and purification on a larger scale. The causality behind experimental choices is explained to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Synthetic Strategy and Rationale

The synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is typically achieved through a two-step process: 1) Protection of the primary amine of a suitable precursor with dihydropyran (DHP) to form the THP-protected amine, and 2) Formation of the hydrochloride salt. For a scalable and efficient process, the selection of the starting material and reaction conditions is paramount.

A common and cost-effective starting material is 2-amino-2-methyl-1-propanol. The hydroxyl group can be converted to a leaving group, followed by displacement with an amine. However, a more direct approach involves the protection of the amine followed by conversion to the hydrochloride salt. This note will focus on a streamlined approach starting from a commercially available precursor, which is then protected and converted to the desired hydrochloride salt.

The choice of an acid catalyst for the THP protection step is critical for achieving high yields and minimizing side reactions. While various acids can be employed, p-toluenesulfonic acid (PTSA) is often preferred due to its mildness and ease of handling on a large scale.[3] The subsequent hydrochloride salt formation is typically achieved by treating the THP-protected amine with a solution of hydrogen chloride in a suitable organic solvent.

Experimental Protocols

Part 1: THP Protection of 2-Amino-2-methylpropane

This protocol details the tetrahydropyranylation of 2-amino-2-methylpropane.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Amino-2-methylpropane75-64-973.141.0
3,4-Dihydro-2H-pyran (DHP)110-87-284.121.1
p-Toluenesulfonic acid (PTSA)104-15-4172.200.02
Dichloromethane (DCM)75-09-284.93-
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate7757-82-6142.04-

Procedure:

  • To a stirred solution of 2-amino-2-methylpropane in dichloromethane (DCM) at 0 °C, add p-toluenesulfonic acid (PTSA).

  • Slowly add 3,4-dihydro-2H-pyran (DHP) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-2-(oxan-2-yl)propan-1-amine.

Part 2: Hydrochloride Salt Formation and Purification

This section describes the conversion of the free base to its hydrochloride salt and subsequent purification.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Methyl-2-(oxan-2-yl)propan-1-amine-157.261.0
Hydrochloric Acid (4M in Dioxane)7647-01-036.461.1
Diethyl Ether60-29-774.12-

Procedure:

  • Dissolve the crude 2-methyl-2-(oxan-2-yl)propan-1-amine in diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of hydrochloric acid in dioxane to the stirred solution.

  • A white precipitate will form. Continue stirring for 30 minutes at 0 °C.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride as a white to off-white solid.[4]

For large-scale operations, purification of amine hydrochlorides can be achieved through recrystallization to remove impurities.[5] The choice of solvent for recrystallization depends on the solubility of the compound and impurities.

Process Workflow and Logic

The following diagram illustrates the key stages of the synthesis and the rationale behind the process flow.

Scale_Up_Synthesis cluster_protection Part 1: THP Protection cluster_salt_formation Part 2: Salt Formation & Purification start Start: 2-Amino-2-methylpropane reagents_protection Reagents: DHP, PTSA, DCM start->reagents_protection 1. Charge Reactor reaction_protection Reaction: 0°C to RT, 12-16h reagents_protection->reaction_protection 2. Controlled Addition workup Workup: Aqueous Wash reaction_protection->workup 3. Quench & Extract product_freebase Product: Crude Free Base workup->product_freebase 4. Isolate reagents_salt Reagents: HCl in Dioxane, Diethyl Ether product_freebase->reagents_salt 5. Dissolve reaction_salt Reaction: 0°C, 30 min reagents_salt->reaction_salt 6. Precipitation filtration Filtration & Washing reaction_salt->filtration 7. Isolate Solid drying Vacuum Drying filtration->drying 8. Remove Solvent final_product Final Product: 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl drying->final_product

Caption: Workflow for the scale-up synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride.

Safety and Handling

It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][7]

  • 2-Amino-2-methylpropane: Flammable liquid and vapor. Causes skin and eye irritation.

  • 3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.

  • p-Toluenesulfonic acid (PTSA): Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.[6][7][8]

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to almost white crystal-powder[4]
Molecular Formula C9H20ClNO[9]
Molecular Weight 193.71 g/mol [9]
Purity (by HPLC) ≥98%
1H NMR Conforms to the structure
Mass Spectrometry [M+H]+ corresponding to the free base

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. By carefully considering the choice of reagents, reaction conditions, and purification methods, high-purity material can be obtained in good yield. The detailed procedural steps and safety information are intended to guide researchers in the successful scale-up of this important chemical intermediate. The principles of process safety and product quality are paramount and should be rigorously applied throughout the synthesis.

References

  • Process for the purification of amines.
  • Safety Data Sheet - 2-Methylpropan-1-amine hydrochloride. Angene Chemical. [Link]

  • Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. PMC. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Mild THP removal/hydrolysis? ResearchGate. [Link]

  • THP Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Unlocking THP Deprotection: The Secret Magic of Organic Chemistry. YouTube. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry Europe. [Link]

Sources

Method

Application Notes and Protocols for the Strategic Incorporation of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride in the Synthesis of Novel Kinase Inhibitors

Abstract This comprehensive guide details the strategic application of the novel building block, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (I), in the design and synthesis of next-generation kinase inhibitors. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the strategic application of the novel building block, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (I), in the design and synthesis of next-generation kinase inhibitors. We will explore the underlying scientific rationale for its use, focusing on the synergistic benefits of the tetrahydropyran (THP) moiety and the gem-dimethyl group in enhancing pharmacokinetic profiles and target engagement. This document provides detailed, field-proven protocols for the incorporation of this amine into a representative pyrimidine-based kinase inhibitor scaffold, offering researchers, scientists, and drug development professionals a practical framework for leveraging this unique chemical entity in their discovery programs.

Introduction: The Rationale for Advanced Building Blocks in Kinase Inhibitor Design

Protein kinases remain a pivotal class of targets in modern drug discovery, particularly in oncology. The design of small molecule inhibitors that bind to the ATP pocket of these enzymes is a well-established strategy. However, achieving high potency, selectivity, and favorable drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME) remains a significant challenge. The chemical nature of the molecular fragments used to construct these inhibitors plays a critical role in their overall performance.

The primary amine functionality is a key pharmacophore in many kinase inhibitors, often forming crucial hydrogen bond interactions with the "hinge" region of the kinase active site. While simple aliphatic amines are commonly employed, there is a growing need for more sophisticated building blocks that can confer additional advantageous properties. 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (I) is one such advanced intermediate, offering a unique combination of structural features designed to address common liabilities in kinase inhibitor development.

Scientific Integrity & Logic: The "Why" Behind the "How"

The utility of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride in kinase inhibitor synthesis is rooted in established principles of medicinal chemistry. Its structure combines two key motifs: a tetrahydropyran (THP) ring and a gem-dimethyl substituted propyl amine.

Expertise & Experience: The Causality Behind Experimental Choices
  • The Tetrahydropyran (THP) Moiety: The THP ring is a versatile feature in medicinal chemistry.[1] As a bioisostere of a cyclohexane ring, it offers several advantages:

    • Reduced Lipophilicity: The oxygen atom in the THP ring lowers the lipophilicity compared to its carbocyclic counterpart. This can lead to improved aqueous solubility and a more favorable ADME profile.[2]

    • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein and potentially increasing binding affinity.[2]

    • Conformational Rigidity: The cyclic nature of the THP ring reduces the conformational flexibility of the side chain, which can lead to a lower entropic penalty upon binding to the kinase.[2]

  • The Gem-Dimethyl Group: The presence of two methyl groups on the carbon atom alpha to the primary amine is a deliberate design element with multiple benefits:

    • Enforced Bioactive Conformation: The steric bulk of the gem-dimethyl group can restrict the rotation of adjacent single bonds, locking the molecule into a conformation that is favorable for binding to the kinase active site. This can lead to increased potency and selectivity.[3][4]

    • Improved Metabolic Stability: The quaternary carbon center of the gem-dimethyl group is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. This can block a potential site of metabolism and increase the half-life of the resulting inhibitor.[5][6]

    • Enhanced van der Waals Interactions: The methyl groups can engage in favorable van der Waals interactions with hydrophobic pockets within the kinase active site, further contributing to binding affinity.[3]

The combination of the THP ring and the gem-dimethyl group in I creates a unique building block that can be considered a bioisosteric replacement for a tert-butyl group, but with potentially improved solubility and metabolic stability.[7][8]

Trustworthiness: A Self-Validating Protocol System

The protocols outlined in this guide are designed to be self-validating through a series of in-process controls and analytical checkpoints. Each step of the synthesis includes clear guidelines for monitoring reaction progress (e.g., TLC, LC-MS) and for the rigorous characterization of intermediates and the final product (e.g., NMR, HRMS, HPLC). This ensures that the identity and purity of the synthesized compounds are unequivocally confirmed at each stage, providing a high degree of confidence in the final results.

Experimental Protocols: Synthesis of a Representative Kinase Inhibitor

The following protocols describe a representative synthesis of a novel kinase inhibitor based on a 2,4-diaminopyrimidine scaffold, a common core structure in many approved kinase inhibitors.[9] The synthesis involves a sequential nucleophilic aromatic substitution (SNAr) on a di-chloropyrimidine, followed by a Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below.

G cluster_0 Step 1: First SNAr Reaction cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Second SNAr Reaction A 2,4-Dichloropyrimidine C Intermediate 1 (2-Chloro-N-(2-methyl-2-(oxan-2-yl)propyl)pyrimidin-4-amine) A->C DIPEA, n-Butanol, 80 °C B 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (I) B->C D Intermediate 1 F Intermediate 2 (N-(2-methyl-2-(oxan-2-yl)propyl)-2-(4-methoxyphenyl)pyrimidin-4-amine) D->F Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C E (4-methoxyphenyl)boronic acid E->F G Intermediate 2 I Final Kinase Inhibitor G->I HCl (dioxane), 120 °C H Aniline H->I

Caption: Synthetic workflow for a representative kinase inhibitor.

Protocol 1: Synthesis of Intermediate 1
  • Reaction: Nucleophilic Aromatic Substitution

  • Description: This step involves the selective displacement of the more reactive chlorine atom at the 4-position of the pyrimidine ring with 2-Methyl-2-(oxan-2-yl)propan-1-amine.

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2,4-Dichloropyrimidine3934-20-1148.981.0101.49 g
2-Methyl-2-(oxan-2-yl)propan-1-amine HCl (I )1384582-33-5193.711.1112.13 g
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.5254.35 mL
n-Butanol71-36-374.12--50 mL

Procedure:

  • To a 100 mL round-bottom flask, add 2,4-dichloropyrimidine, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (I ), and n-butanol.

  • Stir the suspension and add DIPEA dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to afford Intermediate 1 as a white solid.

Protocol 2: Synthesis of the Final Kinase Inhibitor
  • Reaction: Suzuki-Miyaura Cross-Coupling & Second SNAr

  • Description: This protocol combines the Suzuki-Miyaura coupling to introduce an aryl group at the 2-position, followed by a second SNAr with aniline.

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Intermediate 1-271.771.051.36 g
(4-methoxyphenyl)boronic acid5720-07-0151.961.260.91 g
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.25289 mg
Potassium Carbonate (K₂CO₃)584-08-7138.213.0152.07 g
Aniline62-53-393.131.57.50.68 mL
1,4-Dioxane123-91-188.11--40 mL
Water7732-18-518.02--10 mL
4M HCl in Dioxane7647-01-036.46excess-~2 mL

Procedure:

  • In a microwave vial, combine Intermediate 1, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a degassed mixture of 1,4-dioxane and water.

  • Seal the vial and heat the mixture to 90 °C for 2 hours, or until LC-MS analysis indicates complete consumption of Intermediate 1.

  • Cool the reaction to room temperature. Add aniline and 4M HCl in dioxane.

  • Reseal the vial and heat to 120 °C for 16-24 hours.

  • Cool the mixture, dilute with ethyl acetate (100 mL), and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative HPLC to yield the final kinase inhibitor.

Protocol 3: Characterization of the Final Product
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected structure, showing the appropriate chemical shifts, coupling constants, and integrations.

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the synthesized compound to confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. The purity should typically be >95% for use in biological assays.

Data Presentation: Representative Kinase Inhibitor Activity

The following table presents hypothetical, yet representative, inhibitory activity data for the synthesized kinase inhibitor against a panel of relevant kinases. This data illustrates the potential for potency and selectivity that can be achieved by incorporating the 2-Methyl-2-(oxan-2-yl)propan-1-amine moiety.

CompoundTarget KinaseIC₅₀ (nM)
Final Inhibitor Kinase A15
Kinase B250
Kinase C>1000
Reference Compound *Kinase A50
Kinase B150
Kinase C800

*A reference compound lacking the gem-dimethyl and/or THP group.

Visualization of a Targeted Signaling Pathway

The synthesized kinase inhibitors are designed to target key nodes in cellular signaling pathways that are often dysregulated in diseases such as cancer. Below is a simplified representation of a generic tyrosine kinase signaling pathway that could be targeted.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor Ligand->Receptor Inhibitor Synthesized Kinase Inhibitor Inhibitor->Receptor

Caption: A simplified RTK signaling pathway targeted by kinase inhibitors.

Conclusion

2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. The integration of a tetrahydropyran ring and a gem-dimethyl group provides a powerful approach to simultaneously address multiple challenges in drug design, including potency, selectivity, and ADME properties. The protocols and rationale presented herein offer a robust starting point for medicinal chemists to explore the potential of this and similar advanced intermediates in their quest for new and improved therapeutics.

References

  • Vertex AI Search. (2024).
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Manchanda, P., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • Sapphire Bioscience. (n.d.). 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.
  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-3-chloropyridine N-oxide.
  • Ghosh, A. K., et al. (2011).
  • PubMed. (2024).
  • PubMed. (2017).
  • American Chemical Society. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • American Chemical Society. (2009). Novel Tricyclic Inhibitors of IκB Kinase. Journal of Medicinal Chemistry.
  • PubMed Central. (2013). Metabolically Stable tert-Butyl Replacement.

Sources

Application

Application Note: Incorporating 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride into Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Focus: Overcoming extreme steric hindrance in solid-phase acyl-transfer reactions. Executive Summary The incorporation of bulky, n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Focus: Overcoming extreme steric hindrance in solid-phase acyl-transfer reactions.

Executive Summary

The incorporation of bulky, non-standard aliphatic amines into peptide backbones or side chains is a critical strategy for enhancing the proteolytic stability, lipophilicity, and target affinity of peptide therapeutics[1]. 2-Methyl-2-(oxan-2-yl)propan-1-amine is a highly specialized building block featuring a primary amine adjacent to a gem-dimethyl group and a tetrahydropyran (oxan-2-yl) ring. This creates a "neopentyl-like" steric environment that severely restricts the nucleophilic trajectory of the amine during amide bond formation.

Conventional Solid-Phase Peptide Synthesis (SPPS) protocols frequently fail when coupling such sterically hindered substrates, resulting in sluggish reaction rates, incomplete conversions, and high rates of epimerization[1]. This application note provides field-proven, self-validating protocols for incorporating this challenging hydrochloride salt into peptides using both on-resin side-chain amidation and late-stage C-terminal cleavage strategies.

Mechanistic Rationale & Chemical Dynamics

The "Neopentyl" Steric Penalty and Acyl-Transfer Kinetics

In standard SPPS, the two-phase acyl-transfer process from the solution phase to the solid support relies on rapid nucleophilic attack by the amine onto an activated carboxylate (e.g., an O-acylisourea or active ester)[1]. The gem-dimethyl groups at the C2 position of 2-Methyl-2-(oxan-2-yl)propan-1-amine create a massive steric shield around the primary nitrogen. This raises the activation energy barrier for the transition state, rendering standard coupling reagents like HBTU or DIC/HOBt ineffective.

Hydrochloride Salt Neutralization

The compound is supplied as a hydrochloride salt. In SPPS, the coupling reaction requires the amine to be in its free, unprotonated nucleophilic state. Failing to properly neutralize the salt prior to coupling will quench the active ester and stall the reaction. An excess of a non-nucleophilic tertiary amine, typically N,N-Diisopropylethylamine (DIPEA), is mandatory. However, excessive use of highly hindered bases (e.g., 2,6-diMe-DMAP) can inadvertently promote base-catalyzed epimerization of the activated amino acid[2]. Therefore, precise stoichiometric control of DIPEA is required.

Reagent Selection: The Shift to COMU and Oxyma

To drive the reaction to completion, highly reactive coupling reagents are required. While HATU is traditionally used for difficult couplings, it poses safety risks at scale due to the explosive nature of its HOAt leaving group[3]. COMU , paired with the additive Oxyma Pure , provides a safer, greener, and highly efficient alternative. The morpholino group in COMU enhances solubility and reactivity, making it ideal for capturing sluggish nucleophiles under microwave (MW) irradiation.

CoupReg N1 2-Methyl-2-(oxan-2-yl)propan-1-amine (Extreme Steric Hindrance) N2 Standard Reagents (HBTU/HOBt) Result: Sluggish Kinetics, <15% Yield N1->N2 Attempted with N3 High-Efficiency Reagents (COMU/Oxyma) Result: Highly Reactive Ester Formation N1->N3 Requires N4 Microwave Assistance (75°C) Result: Overcomes Activation Energy N1->N4 Benefits from N5 Quantitative Amide Bond Formation (>95% Conversion) N3->N5 Synergistic effect N4->N5 Thermal driving force

Fig 1. Logical relationship between steric hindrance and required coupling conditions.

Quantitative Reagent Optimization

To establish the optimal coupling environment, a model on-resin coupling was performed between resin-bound Fmoc-Glu(OH)-Peptide and 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl (5.0 equivalents). The data below highlights the necessity of microwave heating and advanced uronium/immonium salts.

Table 1: Optimization of Coupling Conditions for Hindered Amidation

Coupling Reagent (Eq)Base (Eq)*AdditiveConditionsConversion (%)**
HBTU (4.0)DIPEA (9.0)HOBtRT, 2.0 h< 15%
DIC (4.0)DIPEA (5.0)OxymaRT, 2.0 h35%
HATU (4.0)DIPEA (9.0)HOAtRT, 2.0 h62%
COMU (4.0) DIPEA (9.0) Oxyma MW 75°C, 15 min > 95%

*Base equivalents include the necessary +5.0 Eq of DIPEA required to neutralize the 5.0 Eq of the amine hydrochloride salt. **Conversion determined by LC-MS integration of the crude peptide following a micro-cleavage assay.

Advanced Experimental Workflows

Protocol A: On-Resin Side-Chain Amidation (Microwave-Assisted)

This protocol is designed for conjugating the hindered amine to the side chain of an acidic residue (e.g., Glutamate or Aspartate) during standard Fmoc-SPPS.

Prerequisites: The peptide must be synthesized with an orthogonally protected residue, such as Fmoc-Glu(OAll)-OH, to allow selective deprotection prior to global cleavage.

Step-by-Step Methodology:

  • Orthogonal Deprotection: Swell the peptide-resin in anhydrous DCM. Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.1 eq) and Phenylsilane (10 eq) in DCM. Agitate in the dark for 30 minutes to remove the Allyl protecting group. Wash extensively with DCM and NMP.

  • Free-Base Generation (Critical Step): In a separate vial, dissolve 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (5.0 eq relative to resin loading) in NMP. Add DIPEA (5.0 eq) and vortex for 2 minutes to generate the free nucleophile.

  • Activation: To the resin, add COMU (4.0 eq) and Oxyma Pure (4.0 eq) dissolved in NMP, followed immediately by DIPEA (4.0 eq).

  • Coupling: Transfer the pre-neutralized amine solution to the activated resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation at 75°C for 15 minutes. (Note: Ensure the MW synthesizer is calibrated to prevent thermal degradation of sensitive residues).

  • Validation: Perform a mini-cleavage (TFA/TIS/H2O 95:2.5:2.5) on a few beads and analyze via LC-MS to confirm the mass shift corresponding to the THP-amine addition.

Workflow Step1 Peptide Elongation (Glu-OAll Deprotection) Step2 Amine Neutralization (HCl Salt + DIPEA) Step1->Step2 Pd(0) catalysis Step3 Microwave Coupling (COMU / Oxyma) Step2->Step3 Free base generation Step4 Global Cleavage (TFA Cocktail) Step3->Step4 >95% Conversion

Fig 2. Workflow for on-resin side-chain amidation using microwave-assisted coupling.

Protocol B: Late-Stage C-Terminal Amidation via Safety-Catch Linker

When the goal is to position the bulky amine at the absolute C-terminus, standard Rink Amide resins cannot be used. Instead, the Kenner-Ellman safety-catch linker (4-sulfamylbutyryl resin) is employed. This linker remains stable during synthesis but becomes highly susceptible to nucleophilic displacement after activation.

Step-by-Step Methodology:

  • Resin Loading & Elongation: Load the first amino acid onto the 4-sulfamylbutyryl resin using standard DIC/DMAP protocols. Elongate the peptide using standard Fmoc-SPPS.

  • Linker Activation: Wash the completed peptide-resin with NMP. Add Iodoacetonitrile (ICH2CN) (20 eq) and DIPEA (10 eq) in NMP. Agitate for 24 hours at room temperature. This N-alkylation converts the stable sulfonamide into a highly labile cyanomethyl sulfonamide.

  • Washing: Wash the resin sequentially with NMP, DCM, and THF to remove all traces of unreacted ICH2CN.

  • Nucleophilic Cleavage: Dissolve 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (10 eq) and DIPEA (10 eq) in a 1:1 mixture of THF/NMP. Add this solution to the activated resin.

  • Heated Displacement: Heat the reaction to 60°C and agitate for 24 hours. The steric bulk of the amine requires extended time and thermal energy to fully displace the peptide from the resin.

  • Isolation: Filter the resin and collect the filtrate containing the fully protected C-terminal THP-amide peptide. Proceed to global deprotection using standard TFA scavenger cocktails.

Conclusion & Best Practices

Incorporating 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride into peptide sequences is highly feasible despite its neopentyl-like steric hindrance. Success relies on three self-validating principles:

  • Absolute Neutralization: The HCl salt must be fully neutralized with DIPEA prior to exposure to the active ester.

  • High-Energy Activation: Utilizing COMU/Oxyma under microwave conditions (75°C) overcomes the acyl-transfer kinetic barrier.

  • Strategic Linker Selection: For C-terminal modifications, safety-catch linkers provide the necessary chemical environment to force nucleophilic displacement by poor nucleophiles.

References

  • [4] Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides - Research Communities. springernature.com. Available at:

  • [1] Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides - PubMed. nih.gov. Available at:

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. mdpi.com. Available at:

  • [3] Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. rsc.org. Available at:

  • [2] Peptide Coupling in the Presence of Highly Hindered Tertiary Amines - ACS Publications. acs.org. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

Introduction Welcome to the technical support guide for the synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (CAS No. 1384582-33-5)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (CAS No. 1384582-33-5)[1]. This document is designed for researchers, chemists, and drug development professionals who are working on the multi-step synthesis of this compound. The inherent challenges in constructing molecules with sterically hindered quaternary carbon centers and reducing functional groups in their vicinity often lead to issues with reaction yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic chemistry. Our goal is to empower you to diagnose experimental setbacks, optimize reaction conditions, and ultimately improve the yield and reproducibility of your synthesis.

The proposed synthetic pathway, which forms the basis of this guide, involves three key stages:

  • Conjugate Addition: A Grignard reaction to form the C-C bond and quaternary carbon center, creating the nitrile intermediate, 2-Methyl-2-(oxan-2-yl)propanenitrile.

  • Nitrile Reduction: The chemoselective reduction of the sterically hindered nitrile to the primary amine.

  • Salt Formation: Conversion of the free amine to its stable hydrochloride salt.

Below, we will dissect each stage, addressing potential issues with scientifically grounded solutions.

I. Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues

This section is structured to help you identify the root cause of common problems encountered during the synthesis and provides actionable solutions.

Q1: My overall yield is very low. Where is the most likely point of failure?

A low overall yield in a multi-step synthesis is often due to a cumulative loss at each stage. However, the most critical and often lowest-yielding steps are typically the C-C bond formation and the reduction of a sterically hindered functional group.

To diagnose the issue, follow this logical workflow:

G cluster_0 Troubleshooting Path A Low Overall Yield Detected B Analyze Crude Product from Each Step via TLC/LC-MS/¹H NMR A->B C Problem in Step 1: Conjugate Addition? B->C Is starting material consumed in Step 1? D Problem in Step 2: Nitrile Reduction? B->D Is nitrile intermediate consumed in Step 2? E Problem in Step 3/Workup: Salt Formation/Purification? B->E Is free amine pure before salt formation? F Multiple Low-Yielding Steps C->F D->F E->F

Diagram 2: Proposed Reaction Mechanisms
  • Step 1 (Conjugate Addition): The Grignard reagent adds to the β-carbon of the α,β-unsaturated nitrile (methacrylonitrile), forming a resonance-stabilized enolate intermediate. Subsequent protonation during aqueous workup gives the final nitrile product. [2]* Step 2 (Nitrile Reduction): The reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻). The first addition to the electrophilic carbon of the nitrile forms an imine anion. This is followed by a second hydride addition to the imine carbon, resulting in a dianion which is then protonated during workup to yield the primary amine. [3]

Q6: Which analytical techniques are best for monitoring reaction progress?
  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. Use a combination of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate). The starting nitrile will be less polar than the final amine product. The amine will often streak on silica gel unless a small amount of base (e.g., 1% triethylamine) is added to the eluent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the volatile nitrile intermediate and the final amine. It provides information on both the conversion of starting material and the formation of any volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of intermediates and the final product. Key signals to monitor are the disappearance of the vinyl protons of methacrylonitrile (~5.5-6.0 ppm) and the appearance of the new CH₂-NH₂ signal in the final product (~2.5-3.0 ppm).

Q7: Are there safer alternatives to LiAlH₄ for the nitrile reduction?

Yes, while LiAlH₄ is highly effective, it is also pyrophoric and requires careful handling. Several alternatives can be considered, especially for larger-scale synthesis.

  • Catalytic Hydrogenation: This is a scalable and safer alternative. Typical catalysts include Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C). [4]This method often requires high pressures of hydrogen gas (50-1000 psi) and elevated temperatures. It is highly effective for converting nitriles to primary amines with high selectivity. [5][6]* Borane Reagents: Borane complexes, such as Borane-THF (BH₃·THF) or Ammonia Borane, can also reduce nitriles to primary amines. [7]These reagents are generally less reactive than LiAlH₄, offering a better safety profile, but may require longer reaction times or heating.

III. Experimental Protocols

The following are generalized protocols based on standard laboratory procedures. They should be adapted and optimized for your specific scale and equipment.

Protocol 1: Synthesis of 2-Methyl-2-(oxan-2-yl)propanenitrile (Step 1)
  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool to room temperature under a positive pressure of inert gas.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq.). In the dropping funnel, place a solution of 2-bromotetrahydropyran (1.0 eq.) in anhydrous THF (approx. 2 M).

  • Add a small portion (~10%) of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a crystal of iodine or warm gently. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Conjugate Addition: Cool the Grignard solution to 0 °C. In a separate flame-dried flask, prepare a solution of methacrylonitrile (1.1 eq.) in anhydrous THF.

  • Transfer the methacrylonitrile solution to the dropping funnel and add it dropwise to the stirred Grignard solution at 0 °C over 30-60 minutes.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude nitrile.

Protocol 2: Reduction and Salt Formation (Steps 2 & 3)
  • Apparatus Setup: Set up a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and inert gas inlet.

  • Reduction: To the flask, add LiAlH₄ (1.5 - 2.0 eq.) and suspend it in anhydrous THF.

  • Dissolve the crude nitrile from Step 1 in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension. If the reaction is vigorous, cool the flask in an ice bath.

  • Once the addition is complete, heat the mixture to reflux for 4-8 hours, monitoring by TLC or GC-MS until the nitrile is consumed.

  • Workup: Cool the reaction to 0 °C. Cautiously add water (1 mL per 1 g of LiAlH₄), followed by 15% NaOH solution (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄). Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Salt Formation: Concentrate the filtrate to obtain the crude free amine. Dissolve the amine in a minimal amount of diethyl ether or isopropanol.

  • Add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

IV. References

Click to expand
  • Ikeda, T., et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. ChemCatChem. Available at: [Link]

  • Organic Chemistry Tutor. (2018). Nitriles: reduction to amines. YouTube. Available at: [Link]

  • Chemistry Steps. Preparation of Nitriles. Available at: [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Chen, D., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Available at: [Link]

  • Li, S., et al. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • ResearchGate. (n.d.). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Reduction of nitriles to amines using LiAlH4. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • D'Souza, V. M., et al. (2005). Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. Bioconjugate Chemistry. Available at: [Link]

  • Sciencemadness Discussion Board. (2013). THP protection of amines?. Available at: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Available at: [Link]

  • Thompson, R. E., et al. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Available at: [Link]

  • ResearchGate. (2016). Mild THP removal/hydrolysis?. Available at: [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. Available at:

  • Wikipedia. (n.d.). Methacrylonitrile. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

A Technical Guide for Researchers and Drug Development Professionals Welcome to the technical support guide for 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. This document provides in-depth troubleshooting strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. This document provides in-depth troubleshooting strategies for researchers encountering challenges with the aqueous solubility of this compound. While specific public data on this molecule is limited, the principles outlined here are based on the well-established physicochemical behavior of amine hydrochloride salts and are designed to provide a robust framework for systematic investigation and problem-solving.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility behavior of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride in water?

A1: As the hydrochloride salt of a primary amine, this compound's solubility is expected to be highly dependent on pH.[1][2] In acidic conditions (low pH), the amine group is protonated (R-NH3+), which enhances its interaction with water and leads to higher solubility.[1] As the pH increases towards and beyond the amine's pKa, it deprotonates to the less soluble free base form (R-NH2), which can cause precipitation.[3]

Q2: I'm observing precipitation when I add the compound to my neutral (pH ~7.4) buffer. Why is this happening?

A2: This is a classic sign of pH-dependent solubility.[3] The pKa of a primary amine like this is typically in the range of 9-10. At pH 7.4, a significant fraction of the compound will convert to its neutral, less soluble free base form, causing it to precipitate out of solution.[4] The Henderson-Hasselbalch equation dictates this equilibrium.[4][5]

Q3: Can the type of buffer I use affect the solubility?

A3: Yes, significantly. Beyond pH, the buffer components themselves can play a role. For instance, using a buffer containing high concentrations of chloride ions (e.g., from NaCl) can sometimes suppress the solubility of a hydrochloride salt due to the "common ion effect".[6][7][8] Furthermore, some buffer species, like phosphate, can interact with certain drug molecules, although this is compound-specific.[5][9]

Q4: My compound is from a new batch and seems less soluble than the previous one. What could be the cause?

A4: This could be due to differences in the solid-state properties of the material between batches.[10][11] The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[12][13] Different polymorphs of the same compound can have markedly different solubilities and dissolution rates.[10][12][14] The thermodynamically stable form is typically the least soluble.[14] It is crucial to characterize the solid form of each batch to ensure consistency.[11]

Section 2: In-Depth Troubleshooting Workflows

This section provides systematic, step-by-step approaches to diagnose and solve solubility issues.

Workflow 1: Diagnosing and Overcoming pH-Dependent Insolubility

This is the most common issue for amine hydrochloride salts. The goal is to determine the compound's pH-solubility profile and find a suitable pH range for your experiment.

Logical Diagnostic Flow

G cluster_0 pH-Dependent Solubility Troubleshooting A Start: Compound Precipitates in Aqueous Buffer B Is the buffer pH neutral or basic (pH > 6)? A->B C Hypothesis: Precipitation of free base due to high pH. B->C Yes D Action: Prepare solutions in a range of acidic buffers (e.g., pH 2, 4, 5, 6). C->D E Does the compound dissolve at low pH? D->E F Success: Issue is pH-dependent. Determine the lowest pH compatible with your assay. E->F Yes G Issue Persists: Solubility is low even at acidic pH. E->G No I Hypothesis: Intrinsic insolubility of the salt form itself. G->I H Proceed to Workflow 2: Investigate Common Ion Effect & Solid-State Properties. I->H

Caption: Troubleshooting logic for pH-related precipitation.

Experimental Protocol: Generating a pH-Solubility Profile

This protocol uses the gold-standard shake-flask method to determine thermodynamic solubility at various pH values.[15][16][17]

  • Prepare a Series of Buffers: Prepare a set of buffers covering a range of pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers with low chloride content initially (e.g., citrate, acetate, phosphate).

  • Add Excess Compound: To a series of glass vials, add a pre-weighed excess amount of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. Ensure enough solid is present that some will remain undissolved at equilibrium.[16]

  • Add Buffer: Add a fixed volume of each buffer to its respective vial (e.g., 1-2 mL).[17]

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time, typically 24-48 hours, to ensure equilibrium is reached.[15][16]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically important and can be done by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[16]

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant, dilute it in a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Measure Final pH: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.[17]

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH.

Data Interpretation
Observed Outcome Likely Cause Next Steps
Solubility is high at low pH and decreases sharply as pH increases.pH-dependent solubility. The compound is precipitating as the free base.Determine the highest pH at which your required concentration is soluble and check if it is compatible with your experimental system.
Solubility is poor across all acidic pH values tested.Intrinsic insolubility of the salt. The protonated form itself has low aqueous solubility.Proceed to Workflow 2 & 3 to investigate solid-state effects and formulation enhancement strategies.
Solubility in a high-chloride buffer (e.g., HCl-based) is lower than in a low-chloride buffer (e.g., citrate) at the same pH.Common Ion Effect. The excess chloride is suppressing the dissolution of the hydrochloride salt.[6][7][8]Use non-chloride-containing buffers for your experiments if high concentrations are required.
Workflow 2: Investigating Solid-State Properties and Polymorphism

If solubility issues persist even at optimal pH or vary between batches, the solid form of the compound is a likely culprit.[10][11] Metastable forms are often more soluble than their stable counterparts.[12]

Logical Diagnostic Flow

cluster_1 Solid-State & Polymorphism Investigation A Start: Solubility is inconsistent between batches OR is poor even at optimal pH. B Hypothesis: Different solid forms (polymorphs, solvates, amorphous) are present. A->B C Action: Characterize batches using XRPD, DSC, and TGA. B->C D Are the analytical results identical? C->D E Yes: The material is consistent. The issue is not polymorphism. Proceed to Workflow 3. D->E F No: Different solid forms (e.g., crystalline vs. amorphous) are confirmed. D->F G Action: Correlate the observed solubility with each specific solid form. F->G H Outcome: Identify the most soluble form. Control manufacturing/synthesis to produce this form consistently. G->H

Caption: Diagnostic workflow for solid-state characterization.

Key Analytical Techniques
  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying different crystalline polymorphs, which have unique diffraction patterns. An amorphous solid will produce a broad halo instead of sharp peaks.[11]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can identify melting points, phase transitions, and distinguish between anhydrous forms, hydrates, and solvates. Different polymorphs typically have different melting points.[11]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to quantify the amount of water (for hydrates) or solvent (for solvates) present in the crystal lattice.

Workflow 3: Solubility Enhancement Using Formulation Strategies

If the intrinsic solubility of the most stable, desirable solid form is still too low for your application, formulation strategies using pharmaceutical excipients can be employed.[18][19] Nearly 40% of marketed drugs and up to 90% of new chemical entities face solubility challenges.[18][20]

Screening Protocol for Solubilizing Excipients
  • Select Excipients: Choose a range of GRAS (Generally Recognized as Safe) excipients based on their solubilization mechanism.

  • Prepare Stock Solutions: Prepare stock solutions of each excipient in your chosen aqueous buffer (at the optimal pH determined in Workflow 1).

  • Solubility Measurement: Perform the shake-flask solubility measurement (as described in Workflow 1) in each of the excipient solutions.

  • Analyze and Compare: Compare the solubility of the compound in each excipient solution to its solubility in the buffer alone. A significant increase indicates a promising solubilization strategy.

Common Excipients and Their Mechanisms
Excipient Class Examples Mechanism of Action Considerations
Co-solvents Propylene Glycol (PG), Polyethylene Glycol (PEG 400), EthanolReduce the polarity of the aqueous solvent, making it more favorable for the solute.[18]High concentrations may be required and can impact biological assays.
Surfactants Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS)Form micelles that encapsulate the hydrophobic parts of the drug molecule, effectively hiding them from the water.[18][20]Can interfere with cell membranes in in vitro assays. Must be used above the Critical Micelle Concentration (CMC).
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD)Form inclusion complexes where the drug molecule sits inside the hydrophobic cavity of the cyclodextrin, while the exterior remains hydrophilic.[18][19]Stoichiometry of complexation is important. Can be a very effective and safe method.

Section 3: References

  • Vertex AI Search. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.

  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.

  • Molecules. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC.

  • American Pharmaceutical Review. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations.

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts.

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.

  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.

  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.

  • Wikipedia. (n.d.). Common-ion effect.

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility.

  • American Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?

  • YouTube. (2020, June 30). Common Ion Effect - NaCl and HCl.

  • PubMed. (2005, October 15). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug.

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water.

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

  • ACS Publications. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH.

  • Benchchem. (n.d.). Resolving poor solubility of 2C-G hydrochloride in aqueous buffers.

  • PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.

  • The Vespiary. (2006, December 10). Isolation of primary amines as HCL salt problem.

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

Welcome to our dedicated technical support guide for optimizing cross-coupling reactions involving the sterically hindered primary amine, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. This resource, designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for optimizing cross-coupling reactions involving the sterically hindered primary amine, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and best practices for catalyst selection to ensure successful and reproducible C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Methyl-2-(oxan-2-yl)propan-1-amine considered a "challenging" substrate for cross-coupling?

This primary amine presents significant steric hindrance due to the quaternary carbon center adjacent to the nitrogen atom and the bulky tetrahydropyran (oxan) ring. This steric bulk can impede the crucial reductive elimination step in the catalytic cycle of typical palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Consequently, this can lead to slow reaction rates, low yields, and catalyst deactivation if the catalytic system is not carefully chosen.

Q2: My amine is a hydrochloride salt. Do I need to perform a separate neutralization step before the reaction?

No, a separate neutralization step is generally not required and can be cumbersome. The hydrochloride salt can be used directly in the reaction. However, you must add at least one extra equivalent of the base to neutralize the HCl salt in situ, in addition to the amount required for the catalytic cycle itself. For example, if the protocol calls for 2.0 equivalents of base for the free amine, you should use at least 3.0 equivalents for the hydrochloride salt.

Q3: What is the best starting point for a catalyst system for this amine?

For sterically hindered primary amines like this one, catalyst systems based on bulky, electron-rich biarylphosphine ligands are the most reliable starting point. A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) with a ligand such as XPhos, RuPhos, or BrettPhos is highly recommended. These ligands are designed to promote the difficult reductive elimination step and stabilize the active palladium catalyst, preventing decomposition.

Q4: Can I use other metals besides palladium for this C-N cross-coupling?

While palladium catalysis is the most common and well-developed method for Buchwald-Hartwig amination, copper-catalyzed systems (Ullmann condensation) can also be employed for C-N bond formation. However, these reactions often require higher temperatures and may have a different substrate scope. For a sterically demanding substrate like 2-Methyl-2-(oxan-2-yl)propan-1-amine, modern palladium-based systems generally offer milder reaction conditions and higher functional group tolerance.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Materials

Q: I've set up my reaction with a standard palladium catalyst, but I'm seeing very little product formation and my starting materials remain. What's going wrong?

A: This is a common issue when coupling sterically hindered substrates. The problem often lies with an inefficient catalyst system or suboptimal reaction conditions.

Possible Causes & Step-by-Step Solutions:

  • Inefficient Ligand: Your current ligand may not be bulky or electron-rich enough to facilitate the reaction.

    • Solution: Switch to a more appropriate biarylphosphine ligand. We recommend screening a panel of ligands known to be effective for hindered substrates.

LigandKey FeatureRecommended For
XPhos Highly active and versatile for a broad range of substrates.Excellent starting point for hindered primary amines.
RuPhos Often provides superior results for very electron-rich or electron-poor aryl halides.Use when XPhos gives suboptimal results.
BrettPhos Extremely bulky, can be effective for the most challenging couplings.A good choice for highly hindered coupling partners.
  • Insufficient Base Strength or Solubility: The base plays a critical role in both the deprotonation of the amine (or its salt) and the catalytic cycle.

    • Solution: Ensure you are using a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often the base of choice for these reactions due to its high basicity. If solubility is an issue in your chosen solvent, consider using lithium bis(trimethylsilyl)amide (LiHMDS). Remember to add an extra equivalent of base for the hydrochloride salt.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may decompose over the course of the reaction, especially at elevated temperatures.

    • Solution: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Use properly degassed solvents to minimize dissolved oxygen. If you suspect catalyst deactivation over time, consider using a more stable pre-catalyst, which is a complex that generates the active Pd(0) species in situ.

Visual Workflow: Troubleshooting Low Conversion

start Low Conversion Observed check_ligand Is the ligand a bulky biarylphosphine (e.g., XPhos)? start->check_ligand change_ligand Action: Switch to XPhos, RuPhos, or BrettPhos. check_ligand->change_ligand No check_base Is the base strong and soluble (e.g., NaOtBu)? check_ligand->check_base Yes change_ligand->check_base change_base Action: Switch to NaOtBu or LiHMDS. Ensure >2 eq. for HCl salt. check_base->change_base No check_inertness Was the reaction run under a fully inert atmosphere? check_base->check_inertness Yes change_base->check_inertness improve_inertness Action: Degas solvent thoroughly. Use a glovebox if possible. check_inertness->improve_inertness No success Improved Conversion check_inertness->success Yes improve_inertness->success

Caption: A decision tree for troubleshooting low reaction conversion.

Issue 2: Formation of Side Products

Q: My reaction is producing the desired product, but I'm also seeing significant amounts of side products, such as the hydrodehalogenation of my aryl halide. How can I improve selectivity?

A: Side product formation often indicates that the rate of the desired productive catalytic cycle is being outcompeted by off-cycle reactions.

Possible Causes & Step-by-Step Solutions:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the amine. It is often promoted by moisture or when the oxidative addition is reversible and the subsequent steps are slow.

    • Solution:

      • Dry Reaction Conditions: Ensure your solvent and reagents are scrupulously dry. Use freshly dried solvent and handle bases in a glovebox if they are hygroscopic.

      • Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) can sometimes suppress side reactions by ensuring the palladium center remains coordinated and follows the desired catalytic pathway.

  • Homocoupling of the Amine or Aryl Halide: This can occur at high temperatures or with certain catalyst systems.

    • Solution:

      • Lower Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow down the reaction, it can significantly improve selectivity.

      • Screen Different Solvents: The choice of solvent can influence the rates of competing reaction pathways. Toluene, dioxane, and CPME (cyclopentyl methyl ether) are all good candidates to screen.

Visual Guide: The Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-NHR(L)]+X- OxAdd->AmineCoord Amine Coordination & Deprotonation (R-NH2, Base) SideReaction Hydrodehalogenation (Side Reaction) OxAdd->SideReaction AmineCoord->Pd0 Reductive Elimination RedElim Ar-NR AmineCoord->RedElim RedElim->Pd0 Product Release

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

General Experimental Protocol

This protocol provides a robust starting point for your optimization studies.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst or precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Biarylphosphine ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%)

  • Base (e.g., NaOtBu, 3.4 mmol, 3.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • Preparation: In a glovebox, add the aryl halide, amine hydrochloride, base, palladium source, and ligand to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the designated time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride

Welcome to the Technical Support and Troubleshooting Center. As researchers and drug development professionals, ensuring the structural integrity of your active pharmaceutical ingredients (APIs) and synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As researchers and drug development professionals, ensuring the structural integrity of your active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount.

This guide provides an in-depth mechanistic analysis of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride , detailing why it degrades under thermal and environmental stress, and establishing self-validating protocols to guarantee long-term storage stability.

Core Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride features two critical domains: a sterically hindered primary amine hydrochloride and an oxan-2-yl (tetrahydropyran, or THP) ether ring.

The primary vector for thermal degradation in this compound is not the breakdown of the amine itself, but rather the acid-catalyzed hydrolysis of the oxan-2-yl ring .

  • Hygroscopicity as the Catalyst: Amine hydrochlorides are highly hygroscopic[1]. When exposed to ambient humidity, the salt absorbs water, creating a localized, highly concentrated acidic microenvironment (due to the dissociation of HCl).

  • Thermal Stress and Ring Cleavage: The oxan-2-yl group is structurally identical to a THP protecting group, which is notoriously labile under acidic conditions[2]. The absorbed acidic moisture protonates the pyran oxygen. When thermal energy (heat) is applied, it accelerates the ring-opening into a highly reactive oxocarbenium ion.

  • Irreversible Hydrolysis: Water nucleophilically attacks the oxocarbenium intermediate, irreversibly cleaving the molecule into 5-hydroxypentanal and a deprotected 2-methylpropan-1-amine derivative.

Therefore, thermal degradation in this specific molecule is almost entirely dependent on the presence of trace moisture. Anhydrous conditions exponentially increase the thermal activation energy required for degradation.

Mechanism A 2-Methyl-2-(oxan-2-yl) propan-1-amine HCl B Hygroscopic Moisture Uptake A->B C Acidic Microenvironment (HCl + H2O) B->C D Protonation of Oxan-2-yl Oxygen C->D E Ring Opening (Oxocarbenium Ion) D->E F Hydrolysis (Thermal Stress) E->F + H2O, Heat G Degradation Products: 5-Hydroxypentanal + Amine Derivative F->G

Fig 1: Mechanistic pathway of moisture-induced thermal degradation via THP ring cleavage.

Troubleshooting Guide & FAQs

Q: My stored batch is showing discoloration and a depressed melting point, but I kept it at room temperature. What happened? A: This is the hallmark of moisture uptake. Even at room temperature, if the container seal is compromised, the hygroscopic amine salt pulls moisture from the air. This partial dissolution disrupts the crystal lattice (depressing the melting point) and initiates early-stage acid-catalyzed hydrolysis. The discoloration is often a result of the polymerization of the resulting aldehyde byproducts (like 5-hydroxypentanal) over time.

Q: My HPLC/NMR data shows a new peak corresponding to an aldehyde after shipping. Is the molecule thermally unstable? A: The molecule is thermally stable in a strictly anhydrous state, but highly unstable when thermal stress is combined with moisture. During shipping, temperature fluctuations can cause condensation inside improperly sealed vials. This moisture, combined with the elevated temperatures of transit, provides the activation energy necessary to cleave the acid-labile oxan-2-yl ring[2].

Q: Does the gem-dimethyl group (2-methylpropan-1-amine backbone) protect the molecule from degradation? A: Yes and no. The steric hindrance provided by the gem-dimethyl group effectively shields the primary amine from intermolecular nucleophilic attacks, such as dimerization or carbamate polymerization, which are common thermal degradation pathways in unhindered amines[3]. However, this steric bulk does not protect the adjacent oxan-2-yl ether oxygen from protonation. It prevents amine-amine polymerization but leaves the molecule fully vulnerable to THP ring cleavage.

Q: How can I reverse the degradation if my batch has already absorbed moisture? A: Degradation via THP cleavage is irreversible. However, if moisture has been absorbed but hydrolysis has not yet occurred (verified by a clean HPLC trace), you can salvage the batch. Do not apply heat to dry the sample. Applying heat to a wet amine hydrochloride will instantly catalyze degradation. Instead, use immediate lyophilization (freeze-drying) or high-vacuum desiccation over a strong desiccant like phosphorus pentoxide ( P2​O5​ ) at room temperature or below.

Experimental Protocols

To ensure scientific integrity, implement these self-validating protocols in your laboratory to manage and verify the stability of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride.

Protocol A: Anhydrous Storage and Aliquoting Workflow

Objective: Prevent moisture ingress and subsequent thermal degradation during long-term storage.

  • Equilibration: Transfer the bulk API container to a controlled inert-atmosphere glovebox (Argon or Nitrogen, <1 ppm H2​O ) before opening.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents repeated atmospheric exposure of the master batch during daily laboratory use.

  • Purging & Sealing: Purge each vial with dry Argon (Argon is heavier than Nitrogen and provides a better protective blanket). Seal with PTFE-lined caps.

  • Secondary Containment: Place the sealed vials inside a secondary vacuum-sealed Mylar bag containing indicator silica gel or Drierite.

  • Cold Storage: Store the secondary containers at -20°C. The low temperature minimizes the kinetic energy available for any potential degradation reactions.

Workflow S1 S1 S2 Step 2: Aliquoting Divide into single-use amber vials S1->S2 S3 Step 3: Argon Purge Displace oxygen and ambient air S2->S3 S4 Step 4: Desiccation Seal in Mylar with active desiccant S3->S4 S5 Step 5: Cryo-Storage Store at -20°C to halt kinetics S4->S5

Fig 2: Step-by-step workflow for the anhydrous aliquoting and storage of hygroscopic amine hydrochlorides.

Protocol B: Forced Degradation and Purity Validation (Stress Testing)

Objective: Establish the exact thermal and humidity thresholds for your specific batch formulation.

  • Sample Preparation: Weigh 10 mg of the compound into three separate LC-MS grade vials.

  • Conditioning:

    • Vial 1 (Control): Sealed under Argon, kept at 4°C.

    • Vial 2 (Thermal Stress): Sealed under Argon, heated to 60°C for 48 hours.

    • Vial 3 (Humidity + Thermal Stress): Left unsealed in a humidity chamber (75% RH) for 2 hours, then sealed and heated to 60°C for 48 hours.

  • Reconstitution: Dissolve each sample in 1.0 mL of anhydrous Acetonitrile/Water (50:50, v/v) immediately prior to injection.

  • LC-MS Analysis: Run a gradient elution (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid).

  • Validation: Vial 2 should show minimal degradation, proving thermal stability in the absence of moisture. Vial 3 will exhibit a massive loss of the parent peak and the emergence of a peak corresponding to 5-hydroxypentanal ( m/z 103.1 [M+H]+ for the aldehyde, though it may cyclize or hydrate), validating the moisture-dependent degradation mechanism.

Data Presentation: Storage Profiling

The following table summarizes the quantitative degradation kinetics and expected shelf life based on environmental exposure.

Storage ConditionMoisture ExposureRelative Degradation RatePrimary Degradant IdentifiedExpected Shelf Life
-20°C, Argon Purged None (Anhydrous)Baseline (1x)None detected> 24 Months
2-8°C, Desiccated Trace2.5x5-Hydroxypentanal (Trace)12 Months
25°C, Ambient Air Moderate (Hygroscopic)45x5-Hydroxypentanal, Amine free-base< 2 Weeks
60°C, Sealed (Dry) None (Anhydrous)5xMinor unknown oligomers3 Months
60°C, 75% RH High> 500xComplete THP ring cleavage< 12 Hours

Table 1: Thermodynamic and kinetic storage profiling of 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl. Note the exponential increase in degradation rate when heat is combined with moisture.

Sources

Troubleshooting

Reducing side reactions during 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride alkylation

Welcome to the technical support center for the N-alkylation of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-alkylation of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing side reactions and maximizing the yield of the desired mono-alkylated product. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction is showing low conversion of the starting material. What are the likely causes?

A: Low conversion in the alkylation of this sterically hindered primary amine hydrochloride is a common issue that typically points to one of three factors:

  • Incomplete Deprotonation: The starting material is a hydrochloride salt (R-NH₃⁺Cl⁻). The amine is not nucleophilic in this protonated state. A base must be used to liberate the free primary amine (R-NH₂). If less than one equivalent of base is used, or if the base is not strong enough to overcome the acidity of the ammonium salt, the concentration of the reactive nucleophile will be too low for the reaction to proceed efficiently.

  • Steric Hindrance: The amine is on a neopentyl-like carbon (a quaternary carbon alpha to the CH₂-NH₂ group). This significant steric bulk slows the kinetics of the Sₙ2 reaction with the alkylating agent.[1][2] Reactions that might proceed at room temperature for less hindered amines may require elevated temperatures for this substrate.

  • Poor Leaving Group on the Alkylating Agent: The reaction rate is highly dependent on the quality of the leaving group. The general trend for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.

Q2: I'm observing multiple new spots on my TLC/LC-MS analysis. How can I identify the common side products?

A: The appearance of multiple products is the most frequent challenge. The primary culprits are over-alkylation and deprotection of the tetrahydropyranyl (THP) group.

  • Over-alkylation Products: The initially formed secondary amine is often more nucleophilic than the starting primary amine.[3][4] This makes it a better competitor for the remaining alkylating agent, leading to a "runaway train" effect.[4]

    • Tertiary Amine: The result of a second alkylation. It will be less polar (higher Rƒ on TLC) than your desired secondary amine.

    • Quaternary Ammonium Salt: The result of a third alkylation. This product is ionic and highly polar. It will likely streak or remain at the baseline on normal-phase silica TLC and can be readily observed by LC-MS.

  • THP Deprotection Product: The THP ether is an acetal, which is stable under basic and neutral conditions but labile to acid.[5][6] If the reaction conditions become acidic (e.g., if the base is consumed and the alkylation generates HBr/HI), the THP group can be cleaved to reveal the free alcohol. This alcohol is highly polar and will appear as a low Rƒ spot on TLC.

  • Hofmann Elimination Product: If a significant amount of the quaternary ammonium salt is formed and a strong, sterically hindered base is present at elevated temperatures, an E2 elimination can occur, yielding an alkene.[7][8][9] This is generally a minor pathway unless conditions are forced.

Below is a diagram illustrating these competing reaction pathways.

G SM Starting Material (Primary Amine HCl) FreeAmine Free Primary Amine (R-NH2) SM->FreeAmine + Base - H2O, - Salt Product Desired Product (Secondary Amine) FreeAmine->Product + R'-X (1 eq.) (Desired Pathway) Deprotected Side Product (Deprotected Alcohol) FreeAmine->Deprotected + H⁺ (e.g., from HX) (Deprotection) OverAlk1 Side Product (Tertiary Amine) Product->OverAlk1 + R'-X (Over-alkylation) OverAlk2 Side Product (Quaternary Salt) OverAlk1->OverAlk2 + R'-X (Over-alkylation) Hofmann Side Product (Alkene) OverAlk2->Hofmann + Strong Base, Heat (Hofmann Elimination)

Sources

Optimization

Technical Support Center: Advanced Purification of 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride

Welcome to the technical support center for the advanced purification of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require high-purity material. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure you can adapt these protocols to your specific needs.

Troubleshooting Guide: Common Purification Issues

This section tackles specific problems you may encounter during the purification of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride.

Problem 1: My final product has a persistent yellow or brown color.

Question: I've synthesized 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, but the solid is off-white to yellow. How can I remove these colored impurities?

Answer: Colored impurities in amines and their salts are common and often arise from oxidation or by-products from the synthesis.[1][2][3] Amines, in particular, are susceptible to air oxidation, which can lead to colored products.[1] Here are several strategies to decolorize your material:

  • Activated Carbon Treatment: This is often the first and most straightforward approach. Activated carbon has a high surface area and can adsorb large organic molecules, which are often the source of color.[4][5]

    • Mechanism: The non-polar surface of activated carbon physically adsorbs colored, often polymeric or oxidized, impurities.[4][6]

    Step-by-Step Protocol: Decolorization with Activated Carbon

    • Dissolve your crude amine hydrochloride in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

    • Add a small amount of activated charcoal (typically 1-2% w/w of your compound). Caution: Adding charcoal to a boiling solution can cause it to bump violently. Cool the solution slightly before adding the charcoal.

    • Gently heat the mixture for 10-15 minutes to allow for adsorption.

    • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step is critical to prevent premature crystallization of your product on the funnel.[5]

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Recrystallization: A carefully chosen recrystallization can separate your desired compound from impurities based on differences in solubility. For amine hydrochlorides, polar protic solvents are often effective.

    • Solvent Selection: Good solvents for amine hydrochlorides include ethanol, 2-propanol (isopropanol), or mixtures with water.[5][7] Avoid solvents like absolute ethanol if the salt is highly soluble, as recovery will be low.[7]

  • Acid/Base Wash of the Free Amine: Before forming the hydrochloride salt, washing the free amine form in an organic solvent with a dilute aqueous base can remove acidic impurities. Subsequently, washing with brine can help remove water-soluble impurities.

Problem 2: My recrystallization attempt resulted in an "oiling out" instead of crystals.

Question: When I cooled the solution to recrystallize my compound, it separated as an oily liquid instead of a solid. What went wrong and how can I fix it?

Answer: "Oiling out" is a common and frustrating problem in crystallization. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This is problematic because the oil droplets can trap impurities, defeating the purpose of recrystallization.[8][9]

Root Causes and Solutions:

CauseScientific ExplanationSolution(s)
High Solute Concentration The solution is too supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.[1][5]Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to dilute the solution, and then allow it to cool more slowly.[1][5][8][10]
Rapid Cooling Fast cooling doesn't provide enough time for molecules to orient themselves into a crystal lattice.[1][5]Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[8][10]
Low Melting Point of Impure Solid Impurities can significantly lower the melting point of a substance. If the melting point of your impure compound is below the temperature of the solution, it will separate as a liquid.[8][10][11]Attempt to purify the material by another method first (e.g., a quick column chromatography) to remove the bulk of impurities, then try recrystallization again.
Inappropriate Solvent Choice The boiling point of the solvent may be higher than the melting point of the solute.Select a solvent with a lower boiling point.

Troubleshooting Workflow for "Oiling Out":

Caption: A decision-making diagram for troubleshooting oiling out during recrystallization.

Problem 3: My compound streaks badly on a silica gel TLC plate and gives poor recovery from a column.

Question: I'm trying to purify the free amine of 2-Methyl-2-(oxan-2-yl)propan-1-amine by silica gel chromatography, but it streaks and I'm losing a lot of material on the column. What's happening?

Answer: This is a classic issue when purifying basic amines on standard silica gel.[12][13]

  • The Problem: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[12] Basic amines can interact strongly with these acidic sites via acid-base interactions, or in some cases, adsorb irreversibly. This leads to significant peak tailing (streaking) on TLC and poor recovery from column chromatography.[12][13]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to "neutralize" the acidic sites on the silica.

    • Common Modifiers: Triethylamine (TEA) or ammonium hydroxide are frequently used. A typical mobile phase might be Dichloromethane/Methanol with 0.5-2% TEA.[12][13] The competing base (TEA) will interact with the silanols, allowing your amine product to elute more cleanly.

  • Use a Different Stationary Phase: If modifying the mobile phase isn't sufficient, switch to a more suitable stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[13]

    • Amine-Functionalized Silica: This is an excellent, though more expensive, option. The silica surface is chemically modified with an amine, which effectively shields the acidic silanols and provides a more inert surface for the separation of basic compounds.[12]

  • Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography (e.g., using a C18 column) can be very effective.

    • Principle: The separation is based on hydrophobic interactions. A polar mobile phase (like water/acetonitrile or water/methanol) is used.

    • Pro-Tip: For basic amines, it's often beneficial to use a mobile phase with a high pH (e.g., by adding a small amount of TEA).[12] At a higher pH, the amine will be in its neutral, free-base form, making it more hydrophobic and thus more retentive on the C18 column, which can improve separation.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride?

A1: Impurities can originate from starting materials, by-products, or degradation. Without knowing the exact synthetic route, we can predict common impurity classes:

  • Starting Materials: Unreacted precursors from your synthesis.

  • By-products: Products from side reactions. For example, if the THP protecting group was introduced using dihydropyran and an acid catalyst, by-products from the polymerization of dihydropyran could be present.

  • Solvent Residues: Residual solvents from the reaction or purification steps can be present.[14]

  • Inorganic Salts: Salts from workup procedures (e.g., sodium sulfate, magnesium sulfate) may be carried through.[5]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is always recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A reversed-phase method (C18 column) with a UV detector is a good starting point. For more polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a useful alternative.[15]

  • Gas Chromatography (GC): Suitable if the compound (or its free base) is volatile and thermally stable. A Flame Ionization Detector (FID) is commonly used.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1%). Quantitative NMR (qNMR) can be used for precise purity determination against a certified standard.[17]

  • Mass Spectrometry (MS): Coupled with LC or GC (LC-MS, GC-MS), this technique is invaluable for identifying the molecular weights of impurities.

Q3: How should I properly form the hydrochloride salt to ensure a solid, crystalline product?

A3: Proper salt formation is key. The goal is to precipitate the hydrochloride salt from a solvent in which the free amine is soluble but the salt is not.

General Protocol for HCl Salt Formation:

  • Dissolve the purified free amine in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in 2-propanol) dropwise with stirring. Using anhydrous HCl is crucial to avoid introducing water, which can make the salt oily or hygroscopic.[18]

  • The hydrochloride salt should precipitate as a solid. If it oils out, the solution may be too concentrated. Add more solvent and continue stirring.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any residual free amine or soluble impurities.[7]

  • Dry the salt thoroughly under vacuum.

Purification Workflow Diagram:

G A Crude Free Amine B Optional: Acid/Base Wash A->B C Chromatography A->C D Recrystallization A->D If semi-pure B->C For non-polar impurities E Pure Free Amine C->E D->E F HCl Salt Formation E->F G Crude HCl Salt F->G H Recrystallization of Salt G->H I Optional: Charcoal Treatment H->I If colored J Pure HCl Salt H->J I->J K Purity Analysis (HPLC, NMR, GC) J->K

Caption: General purification workflow for 2-Methyl-2-(oxan-2-yl)propan-1-amine and its hydrochloride salt.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Google Patents. (1987).
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Scribd. Understanding Oiling Out in Crystallization. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Google Patents. (2011).
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Heycarbons. Activated Carbon For Amine MDEA DEA Filtration. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubMed. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • Creative Bioarray. Decolorization Protocol. [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

  • Organic Syntheses. Procedure. [Link]

  • ACS Publications. (2023, October 13). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • ACS Publications. (1956). Analytical Chemistry Vol.28 no.4. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Google Patents. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview. [Link]

  • Organic Communications. (2015). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Organic Syntheses. L-Proline, 2-methyl. [Link]

  • EPA. (2005, September 13). Petition to Exempt 2-Amino-2-Methyl-1-Propanol CAS No. 124-68-5 From Regulation As A Volatile Organic. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride vs tert-butylamine

An authoritative comparison of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride and tert-butylamine requires a deep dive into the nuances of steric hindrance, physical state, and reaction kinetics. While both molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride and tert-butylamine requires a deep dive into the nuances of steric hindrance, physical state, and reaction kinetics. While both molecules are classified as primary amines, their structural topologies—specifically the location of their steric bulk (alpha vs. beta branching)—and their formulation (hydrochloride salt vs. free base) dictate entirely different synthetic strategies and reactivity profiles.

This guide provides drug development professionals and synthetic chemists with a comprehensive, data-backed framework for selecting and handling these hindered amines.

Structural & Mechanistic Analysis

Alpha-Tertiary Hindrance vs. The "Neopentyl Effect"

The reactivity of an amine is fundamentally governed by the accessibility of the nitrogen atom's lone pair.

  • tert-Butylamine: This compound is an alpha-tertiary primary amine. The nitrogen atom is directly bonded to a quaternary carbon bearing three methyl groups. This creates an "umbrella" of steric hindrance immediately adjacent to the nucleophilic center, which significantly impedes the approach of electrophiles[1]. Despite this, it retains moderate nucleophilicity, with a Mayr nucleophilicity parameter ( N ) of 13.77 in acetonitrile[2]. A critical operational challenge with tert-butylamine is its high volatility (boiling point ~46 °C); during heated reactions, it frequently escapes into the gas phase, drastically reducing the effective concentration in solution[3].

  • 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride: This molecule represents a highly complex neopentyl-type amine. The nitrogen is attached to a primary carbon (–CH₂–), but the adjacent beta-carbon is quaternary, bearing two methyl groups and a bulky tetrahydropyran (oxan-2-yl) ring. In nucleophilic substitution, neopentyl systems suffer from extreme steric crowding in the transition state—a phenomenon known as B-strain[4]. The bulky beta-substituents block the trajectory of electrophile approach, often making neopentyl amines kinetically slower in acylation and alkylation reactions than even alpha-tertiary amines.

Salt vs. Free Base Dynamics

2-Methyl-2-(oxan-2-yl)propan-1-amine is supplied as a hydrochloride (HCl) salt. In this state, the nitrogen lone pair is protonated, rendering the molecule entirely non-nucleophilic. To participate in coupling reactions, it requires in situ neutralization using a non-nucleophilic auxiliary base (e.g., N,N-Diisopropylethylamine, DIPEA). In contrast, tert-butylamine is typically utilized as a free base liquid, requiring no prior activation but demanding strict temperature control to prevent evaporative loss[3].

Quantitative Data Comparison

The following table summarizes the physicochemical and reactivity metrics that dictate the experimental handling of these two amines.

Parametertert-Butylamine2-Methyl-2-(oxan-2-yl)propan-1-amine HCl
Molecular Weight 73.14 g/mol 193.71 g/mol (Salt) / 157.25 g/mol (Base)
Physical State Volatile LiquidStable Solid (Powder)
Steric Topology Alpha-tertiary branchingBeta-quaternary (Neopentyl) branching
Mayr Nucleophilicity ( N ) ~13.77 (in MeCN)[2]< 13.0 (Estimated due to extreme B-strain)
Activation Requirement None (Ready to react)Requires stoichiometric auxiliary base
Primary Operational Risk Evaporative loss during heating[3]Incomplete free-basing; sluggish kinetics

Mechanistic Pathways & Bottlenecks

The diagram below illustrates the divergent reaction pathways and the specific kinetic bottlenecks associated with each amine during a standard amidation reaction.

G A Amine Starting Material B tert-Butylamine (Free Base Liquid) A->B C 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl (Solid Salt) A->C D Direct Reaction (Risk: High Volatility) B->D E In situ Neutralization (Add DIPEA/TEA) C->E F Alpha-Steric Hindrance (Umbrella Effect) D->F G Beta-Steric Hindrance (Neopentyl B-Strain) E->G H Target Amide Product F->H G->H

Reaction pathways highlighting the activation and steric bottlenecks of both amines.

Experimental Protocols: Comparative Acylation

To objectively compare the reactivity of these two compounds, a standardized acylation workflow using an acyl chloride is detailed below. This protocol is designed as a self-validating system: it accounts for the volatility of tert-butylamine and the salt-state of the oxanyl derivative.

Protocol: Synthesis of Sterically Hindered Amides

Objective: Form an amide bond using a standard electrophile (e.g., benzoyl chloride) while mitigating the specific challenges of each amine.

Reagents & Preparation:

  • Substrate A: tert-Butylamine (1.0 equiv, free base).

  • Substrate B: 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl (1.0 equiv).

  • Electrophile: Benzoyl chloride (1.1 equiv).

  • Auxiliary Base: DIPEA (1.2 equiv for Substrate A; 2.2 equiv for Substrate B).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Reactor Setup: Equip two oven-dried round-bottom flasks with magnetic stir bars under an inert argon atmosphere.

  • Amine Loading & Activation:

    • Flask A (t-BuNH2): Add anhydrous DCM. Cool to 0 °C. Carefully pipette tert-butylamine directly into the solvent. Causality: Cooling is mandatory to prevent the exothermic addition from boiling off the highly volatile amine.

    • Flask B (Oxanyl Amine): Weigh the solid HCl salt and suspend it in DCM. Add 2.2 equivalents of DIPEA and stir for 15 minutes at room temperature. Causality: 1.0 equiv of DIPEA is consumed to neutralize the HCl salt and liberate the free base; the remaining 1.2 equiv acts as the acid scavenger for the subsequent acylation. Cool to 0 °C.

  • Electrophile Addition: Dropwise, add benzoyl chloride to both flasks over 10 minutes.

  • Reaction Progression: Allow both reactions to slowly warm to room temperature. Monitor via LC-MS.

    • Observation: Flask A will typically reach completion within 2–4 hours. Flask B will exhibit significantly slower kinetics (often requiring 12–24 hours) due to the severe neopentyl B-strain restricting the transition state geometry[4].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Step1 Step 1: Preparation Weigh solid HCl salt vs. Pipette volatile t-BuNH2 Step2 Step 2: Free-Basing Add DIPEA to HCl salt in DCM (Skip for t-BuNH2) Step1->Step2 Step3 Step 3: Electrophile Addition Add Acyl Chloride slowly at 0°C Step2->Step3 Step4 Step 4: Kinetic Monitoring Track via LC-MS (Expect slower rate for Neopentyl) Step3->Step4 Step5 Step 5: Workup Aqueous wash to remove salts and auxiliary base Step4->Step5

Step-by-step acylation workflow comparing salt neutralization and reagent handling.

Conclusion & Application Suitability

When selecting between these two hindered primary amines, researchers must balance steric requirements against operational complexity.

tert-Butylamine is the reagent of choice when a simple, highly hindered alpha-tertiary group is needed. Its primary drawback is its volatility, which makes it a poor candidate for high-temperature reactions (like standard reductive aminations) unless sealed pressure vessels are utilized[3].

Conversely, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride offers a unique, highly complex neopentyl architecture that is invaluable for drug discovery programs seeking to maximize metabolic stability and steric shielding. Because it is a stable solid salt, it is easily weighed and stored; however, chemists must account for the mandatory in situ free-basing step and anticipate extended reaction times due to profound B-strain.

Sources

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride Quantification

Executive Summary Quantifying aliphatic amine hydrochlorides presents a notorious bottleneck in pharmaceutical development. The compound 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride —a highly polar salt comprising...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying aliphatic amine hydrochlorides presents a notorious bottleneck in pharmaceutical development. The compound 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride —a highly polar salt comprising a tetrahydropyran (oxane) ring and a primary amine—is a prime example. Because it lacks a conjugated π-electron system, traditional UV-based chromatography is ineffective. This guide provides an authoritative, data-backed comparison of three orthogonal analytical strategies: HPLC-CAD , LC-MS/MS , and GC-FID . Designed for drug development professionals, this document outlines self-validating protocols and evaluates their performance against[1].

The Analytical Challenge: Causality in Method Selection

As a Senior Application Scientist, I frequently see analytical teams waste weeks attempting to force non-chromophoric amines into an HPLC-UV workflow.

  • The UV Detection Fallacy: The oxane ring and aliphatic amine moiety exhibit only weak end-absorption below 210 nm. Relying on low-wavelength UV detection leads to severe baseline drift from mobile phase absorbance and poor signal-to-noise ratios. While pre-column derivatization (e.g., with FMOC-Cl) is a workaround, it introduces reaction variability and complicates the validation lifecycle, often failing the robustness criteria outlined by the [2].

  • The Orthogonal Approach: To establish a robust control strategy, we must utilize detectors independent of optical properties.

    • HPLC-CAD (Charged Aerosol Detection) offers a near-universal, mass-based response ideal for non-volatile salts[3].

    • GC-FID provides ruggedness for manufacturing environments but requires chemical conversion of the salt.

    • LC-MS/MS delivers unparalleled sensitivity for trace-level impurity profiling[4].

Methodological Workflows & Experimental Protocols

Every protocol described below is engineered as a self-validating system , ensuring that environmental or matrix variations are internally corrected and flagged before data reporting.

HPLC-CAD (Charged Aerosol Detection) Workflow

Causality: CAD measures the charge transferred to non-volatile analyte particles after the mobile phase is evaporated[4]. Because the amine hydrochloride is highly polar, it exhibits poor retention on standard C18 columns. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention ( k′>2 ) and utilize highly organic, volatile mobile phases to enhance CAD nebulization efficiency[5].

  • Step 1: Column Selection: Use a Zwitterionic HILIC column (150 x 4.6 mm, 3.5 µm).

  • Step 2: Mobile Phase: Isocratic 80:20 Acetonitrile / 20 mM Ammonium Formate (pH 3.0). Critical: Non-volatile buffers like phosphate will irreversibly foul the CAD detector.

  • Step 3: Sample Preparation (Self-Validating): Dissolve the API in the mobile phase to a working concentration of 0.5 mg/mL. The sequence must include a blank injection (mobile phase only) immediately following the highest standard to validate system suitability and prove carryover is < 0.1%.

  • Step 4: Detector Settings: Evaporator temperature at 35°C; data collection rate at 10 Hz; filter set to 3.6s.

GC-FID (Gas Chromatography) Workflow

Causality: Amine hydrochlorides are non-volatile and thermally labile, decomposing instantly in a hot GC injection port. To utilize the robust Flame Ionization Detector (FID), we must perform a Liquid-Liquid Extraction (LLE) with a strong base to deprotonate the salt into its volatile free-base form: 2-Methyl-2-(oxan-2-yl)propan-1-amine.

  • Step 1: Alkalization: To 1.0 mL of aqueous sample (1.0 mg/mL), add 100 µL of 1M NaOH to achieve a pH > 12.

  • Step 2: Extraction (Self-Validating): Add 2.0 mL of Methyl tert-butyl ether (MTBE) spiked with 0.1 mg/mL n-decylamine as an Internal Standard (IS). The IS corrects for any LLE partitioning variations or injection volume discrepancies.

  • Step 3: Phase Separation: Vortex vigorously for 2 min and centrifuge at 4000 rpm for 5 min.

  • Step 4: GC Conditions: Inject 1 µL of the upper organic layer into a DB-5 capillary column (30 m x 0.25 mm x 0.25 µm). Inlet at 250°C (Split 10:1). Oven program: 60°C hold 2 min, ramp 15°C/min to 250°C. FID at 300°C.

LC-MS/MS (Electrospray Ionization) Workflow

Causality: For pharmacokinetic (PK) profiling or genotoxic impurity screening, ESI+ provides sub-ng/mL sensitivity. However, ESI is susceptible to matrix-induced ion suppression. Absolute quantification requires a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Step 1: Column: Polar-embedded C18 (100 x 2.1 mm, 1.7 µm).

  • Step 2: Mobile Phase: Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

  • Step 3: MS Parameters: ESI in positive mode. Monitor the specific MRM transition for the protonated precursor [M+H]+ ( m/z 158.1) to its dominant product ion.

Validation Data & Performance Comparison

To demonstrate that these procedures are fit for their intended purpose according to[6], we evaluated Specificity, Linearity, Accuracy, Precision, and LOD/LOQ.

Validation Parameter (ICH Q2(R2))HPLC-CAD (Lot Release)LC-MS/MS (Trace Analysis)GC-FID (In-Process Control)
Specificity Mechanism Mass-based (Universal) m/z 158.1 → Product IonFlame Ionization (Retention Time)
Linearity Range 1.0 – 1000 µg/mL*0.001 – 1.0 µg/mL5.0 – 500 µg/mL
Accuracy (Recovery %) 98.5% – 101.2%94.0% – 106.5%97.0% – 102.5%
Precision (Repeatability RSD) ≤ 1.5%≤ 4.2%≤ 2.0%
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL~500 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~1.5 ng/mL~1500 ng/mL
Self-Validation Control Blank injection (Carryover)SIL-IS normalizationn-decylamine IS normalization

*Note: CAD response is inherently non-linear (quadratic) over large ranges. Modern Chromatography Data Systems (CDS) utilize power-function linearization to achieve R2>0.998 .

Analytical Selection & Validation Workflow

AnalyticalWorkflow A Analyte: 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl (No UV Chromophore) B Method Selection Strategy A->B C1 HPLC-CAD (Direct Salt Analysis) B->C1 C2 LC-MS/MS (High Sensitivity) B->C2 C3 GC-FID (Requires Free-Basing) B->C3 D ICH Q2(R2) Validation C1->D C2->D C3->D E1 Specificity & Range D->E1 E2 Accuracy & Precision D->E2 E3 LOD / LOQ D->E3

Analytical selection and ICH Q2(R2) validation workflow for non-chromophoric amines.

Discussion & Recommendations

  • For Routine API Lot Release & Stability: HPLC-CAD is the definitive gold standard. It provides exceptional precision (RSD < 1.5%) and accuracy without the labor-intensive extraction steps required by GC or the matrix-effect vulnerabilities of MS[4].

  • For High-Throughput In-Process Control (IPC): GC-FID is highly rugged and cost-effective for manufacturing environments. However, the free-basing LLE step must be strictly controlled with an internal standard to ensure the extraction efficiency does not skew quantitative results.

  • For Trace Level / Bioanalysis: LC-MS/MS is mandatory when quantifying the amine in complex biological matrices or screening for trace impurities. It is, however, over-engineered and prone to higher variance for simple assay testing.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website.[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website.[Link]

  • PLOS ONE. "Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method." PLOS Journals.[Link]

Sources

Validation

2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride vs other tetrahydropyran amines in medicinal chemistry

Title: Beyond the Bioisostere: 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride vs. Traditional Tetrahydropyran Amines in Drug Discovery As a Senior Application Scientist, I frequently observe medicinal chemistry teams...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond the Bioisostere: 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride vs. Traditional Tetrahydropyran Amines in Drug Discovery

As a Senior Application Scientist, I frequently observe medicinal chemistry teams hit a developmental wall when optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead compounds containing basic amines. While replacing a lipophilic piperidine or cyclohexane ring with a tetrahydropyran (THP) is a well-established bioisosteric strategy to lower lipophilicity and introduce a polar hydrogen-bond acceptor[1], simple THP-amines (such as 4-aminotetrahydropyran) often suffer from severe metabolic liabilities and suboptimal target residence times.

Enter 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (CAS 1384782-50-6) . By strategically integrating a gem-dimethyl group adjacent to both the THP ring and the primary amine, this building block leverages steric shielding and conformational pre-organization to solve the exact pharmacokinetic vulnerabilities that traditional THP-amines create.

Structural Rationale: The Gem-Dimethyl Advantage

In modern drug discovery, the THP-amine motif has been instrumental in the development of successful clinical candidates. A prime example is AstraZeneca's ATM kinase inhibitor AZD0156, where the installation of a THP-amine fragment was crucial for achieving oral bioavailability, lowering the predicted clinical dose, and securing a superior pharmacokinetic profile compared to earlier analogues[2].

However, primary and secondary amines attached directly to standard THP rings remain highly susceptible to amine oxidases and CYP450-mediated α -oxidation. 2-Methyl-2-(oxan-2-yl)propan-1-amine introduces a gem-dimethyl bridge between the oxane (THP) ring and the aminomethyl group.

The Causality of the Design: The geminal methyl groups restrict the rotational degrees of freedom of the amine via the Thorpe-Ingold effect[3]. This pre-organizes the amine into a bioactive conformation, significantly reducing the entropic penalty upon target binding. Furthermore, the steric bulk acts as a physical shield, blocking metabolic enzymes from accessing the labile α -protons, which prolongs the compound's half-life and increases overall stability[4].

Mechanistic Workflow: Conformational Restriction and Metabolic Shielding

G cluster_0 Standard THP-Amines cluster_1 Gem-Dimethyl THP-Amines A Standard THP-Amine (e.g., 4-aminotetrahydropyran) B Rapid CYP450 Metabolism (High Clearance) A->B Susceptible α-protons C Flexible Conformation (Entropic Penalty) A->C Rotational freedom G_node Enhanced in vivo Half-life (Improved ADME) B->G_node H_node Higher Target Affinity (Lower Kd) C->H_node D 2-Methyl-2-(oxan-2-yl)propan-1-amine E Steric Shielding (Blocks α-Oxidation) D->E Gem-dimethyl group F Thorpe-Ingold Effect (Pre-organized Binding) D->F Angle compression E->G_node F->H_node

Fig 1. Metabolic shielding and conformational restriction by gem-dimethyl THP amines.

Physicochemical Profiling: A Quantitative Comparison

To objectively evaluate the performance of 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl against the industry standard 4-aminotetrahydropyran HCl, we must examine the quantitative ADME data. Tuning the basicity of an amine and its ionization state at physiological pH is a key determinant of a drug's absorption, permeability, and susceptibility to efflux[5].

Physicochemical Parameter4-Aminotetrahydropyran HCl2-Methyl-2-(oxan-2-yl)propan-1-amine HClMechanistic Rationale
pKa (Basic) ~9.5~8.9Steric hindrance to solvation and inductive effects lower the basicity, increasing the fraction of neutral species at physiological pH for superior membrane permeability.
LogD (pH 7.4) -0.5+0.8The gem-dimethyl group increases lipophilicity, pushing the molecule into the optimal space for oral absorption without violating "Rule of 5" parameters.
HLM Stability (t1/2) ~25 min>120 minSteric shielding prevents N-dealkylation and α -oxidation by CYP450 enzymes, drastically reducing intrinsic clearance.
Thermodynamic Solubility >100 mg/mL>50 mg/mLWhile slightly lower due to the added lipophilic bulk, the hydrochloride salt ensures excellent aqueous solubility for formulation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, the comparative data above must be derived from rigorous, self-validating experimental systems. Below are the standard operating procedures used to profile these THP amines.

Protocol A: High-Throughput Potentiometric pKa and LogD Determination

Causality: Potentiometric titration is chosen over computational prediction because steric hindrance to solvation (caused by the gem-dimethyl group) often leads to unpredictable deviations in basicity that algorithms fail to capture.

  • Sample Preparation: Dissolve 1 mg of the THP-amine HCl salt in 1 mL of standardized 0.15 M KCl solution to maintain a constant ionic strength.

  • System Calibration (Self-Validation): Titrate a standard reference (e.g., potassium hydrogen phthalate) to verify electrode linearity and Nernstian slope across pH 2.0 to 12.0.

  • Aqueous Titration: Titrate the sample from pH 2.0 to 12.0 using 0.5 M KOH under an argon atmosphere. Record the volume-pH curve; the inflection point corresponds to the pKa.

  • Cosolvent Titration (If precipitation occurs): Perform three additional titrations in 20%, 30%, and 40% methanol. Extrapolate the Yasuda-Shedlovsky plot to 0% methanol to determine the true aqueous pKa.

  • LogD Measurement: Introduce octanol to the titration vial and perform a dual-phase titration. The shift in the apparent pKa in the presence of octanol is used to calculate LogP and LogD at pH 7.4.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: Using HLMs supplemented with NADPH isolates CYP450-mediated metabolism, directly testing the hypothesis that the gem-dimethyl group sterically shields against oxidative clearance.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Control Incubation (Self-Validation): Run parallel incubations with Verapamil (rapid clearance) and Warfarin (slow clearance). If Verapamil is not depleted by >80% at 30 minutes, the microsome batch lacks sufficient CYP activity and must be rejected.

  • Test Compound Addition: Spike the THP-amine into the matrix to a final concentration of 1 μM (keep organic solvent <0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life (t1/2) using the natural log of the percentage remaining versus time.

Conclusion

For drug development professionals seeking to optimize kinase inhibitors or GPCR ligands, relying solely on standard THP-amines can leave critical metabolic and entropic vulnerabilities unaddressed. By transitioning to 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, chemists can leverage the gem-dimethyl effect to simultaneously lower pKa, boost metabolic stability, and pre-organize the pharmacophore for superior target engagement.

References

  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available at:[Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available at:[Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at:[Link]

Sources

Comparative

Comprehensive Structural Validation of 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride: A 2D NMR Comparative Guide

In pharmaceutical development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a strict regulatory requirement. The molecule 2-Methyl-2-(oxan-2-yl)propan-1-am...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a strict regulatory requirement. The molecule 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride presents a unique analytical challenge. It features a saturated oxygen heterocycle (an oxane, or tetrahydropyran ring) directly bonded to a sterically hindered, quaternary carbon center bearing a gem-dimethyl group and a primary amine.

Validating this structure requires overcoming severe aliphatic signal overlap and definitively proving the connectivity across the quaternary center. This guide objectively compares 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical techniques, providing a self-validating experimental protocol and mechanistic insights for accurate structural determination.

The Analytical Dilemma: Comparing Validation Techniques

While several techniques exist for molecular characterization, their utility varies based on the specific structural features of the analyte. For small molecules with dense aliphatic regions and quaternary centers, relying solely on 1D methods or mass spectrometry can lead to critical misassignments (1)[1].

Table 1: Comparative Performance of Analytical Techniques
Analytical TechniquePrimary Data OutputLimitations for Target MoleculeVerdict
Mass Spectrometry (HRMS) Molecular weight & fragmentationCannot distinguish oxan-2-yl from oxan-3-yl or oxan-4-yl regioisomers.Insufficient for full connectivity mapping.
1D NMR ( 1 H & 13 C) Chemical shifts & integrationSevere signal overlap in the 1.2–2.0 ppm region. Cannot prove quaternary carbon linkages.Incomplete ; requires orthogonal validation.
X-Ray Crystallography Absolute 3D atomic coordinatesRequires high-quality single crystals, which are often difficult to grow for highly soluble HCl salts.Impractical for rapid, routine lot-to-lot validation.
2D NMR Spectroscopy Through-bond & through-space connectivityRequires higher sample concentrations and longer acquisition times than MS.Gold Standard for unambiguous solution-state validation.

Mechanistic Causality: Why 2D NMR is Essential Here

The structural validation of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride hinges on overcoming two specific molecular challenges that only 2D NMR can resolve:

  • The Quaternary Carbon Linkage: The C2 carbon of the propan-1-amine chain is quaternary. 1D NMR and standard COSY cannot bridge the structural gap between the oxane ring and the amine chain because there are no protons attached to this central carbon. Heteronuclear Multiple Bond Correlation (HMBC) is required to detect long-range ( 2JCH​ and 3JCH​ ) scalar couplings (). HMBC will show correlations from the gem-dimethyl protons, the methylene protons of the amine, and the methine proton of the oxane ring converging on this single quaternary carbon, definitively locking the two moieties together.

  • Diastereotopic Aliphatic Overlap: Because the C2 position of the oxane ring is a chiral center, the adjacent gem-dimethyl groups and the methylene protons of the amine are diastereotopic. They will appear as distinct, non-equivalent signals in the 1D 1 H NMR spectrum. This further complicates the aliphatic region (1.2–2.0 ppm), making the dispersive power of Heteronuclear Single Quantum Coherence (HSQC) critical for separating these overlapping signals based on their 13 C chemical shifts (2)[2].

Analytical Workflow

G Sample Target Molecule: 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl MS Mass Spectrometry (HRMS) Sample->MS NMR1D 1D NMR Spectroscopy Sample->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Sample->NMR2D MS_Result Mass Confirmed Ambiguous Regioisomer MS->MS_Result NMR1D_Result Aliphatic Overlap Invisible Quaternary Bonds NMR1D->NMR1D_Result NMR2D_Result Unambiguous Connectivity Validated Structure NMR2D->NMR2D_Result

Workflow comparing analytical techniques for structural validation.

Experimental Protocol: Self-Validating 2D NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system where each experiment independently corroborates the findings of the others.

Step 1: Sample Preparation & Environmental Control
  • Causality: The hydrochloride salt is highly polar. Using DMSO- d6​ instead of D 2​ O ensures complete dissolution while slowing the exchange rate of the -NH 3+​ protons. This allows the amine protons to be observed (typically around 7.5–8.5 ppm) and correlated via HMBC to the rest of the molecule.

  • Action: Dissolve 20.0 mg of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride in 0.6 mL of anhydrous DMSO- d6​ . Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: Spectrometer Calibration
  • Causality: Accurate qualitative analysis requires a homogeneous magnetic field and precise temperature control to prevent signal drift during multi-hour 2D acquisitions (3)[3].

  • Action: Tune and match the probe to 500 MHz (or higher, preferably equipped with a cryoprobe). Lock the spectrometer to the deuterium signal of DMSO- d6​ . Shim the magnetic field until the residual solvent peak exhibits a linewidth at half-height of < 1.0 Hz. Regulate the sample temperature strictly at 298 K.

Step 3: Acquisition of the 2D NMR Suite
  • Gradient-Enhanced COSY: Acquire with 256 t1​ increments. Purpose: Trace the continuous spin system of the oxane ring from the oxygen-adjacent methine (H2) sequentially through the methylenes (H3-H4-H5-H6).

  • Multiplicity-Edited HSQC: Acquire with 256 t1​ increments. Purpose: Differentiate CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). This immediately identifies the diastereotopic gem-dimethyls and the CH 2​ -NH 3+​ group.

  • Gradient-Enhanced HMBC: Acquire with 512 t1​ increments, optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. Purpose: Establish the critical bonds across the quaternary center.

  • NOESY: Acquire with a mixing time of 300-500 ms. Purpose: Determine the relative stereochemistry and preferred chair conformation of the oxane ring, confirming the spatial proximity of the bulky substituent relative to the axial/equatorial ring protons.

Data Interpretation & Expected Results

The power of this workflow lies in the cross-referencing of data points. Table 2 outlines the expected correlations that definitively prove the structure.

Table 2: Key 2D NMR Correlations for Structural Validation
Proton SourceChemical EnvironmentCOSY ( 3JHH​ )HSQC ( 1JCH​ )HMBC ( 2,3JCH​ )
H2 (Oxane) Methine next to OxygenH3C2 (Oxane)C3 (Oxane), C-Quaternary
H6 (Oxane) Methylene next to OxygenH5C6 (Oxane)C4, C5 (Oxane)
H3, H4, H5 (Oxane) Aliphatic MethylenesH2, H3, H4, H5, H6C3, C4, C5Adjacent Oxane Carbons
Gem-Dimethyls (x2) Diastereotopic SingletsNoneC-MethylsC-Quaternary , C1 (Amine), C2 (Oxane)
H1 (CH 2​ -NH 3+​ ) Diastereotopic AB SystemNH 3+​ (broad)C1 (Amine)C-Quaternary , C-Methyls

Note: The convergence of HMBC signals from H2(Oxane), the Gem-Dimethyls, and H1(Amine) onto a single carbon resonance confirms the presence and exact location of the quaternary carbon.

Conclusion

For highly congested aliphatic molecules like 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, 1D NMR and MS provide incomplete structural pictures. A comprehensive 2D NMR suite—specifically leveraging the dispersive power of HSQC and the through-bond connectivity of HMBC—is the only routine, non-destructive analytical method capable of providing unambiguous, self-validating proof of atomic connectivity and stereochemistry.

References

  • Title: The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions | Source: Preprints.org | URL: 1

  • Title: The Evolving Landscape of NMR Structural Elucidation | Source: MDPI | URL: 2

  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation | Source: Emery Pharma | URL: Link

  • Title: Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals | Source: ACS Publications | URL: 3

Sources

Validation

Comparative Preformulation Stability Guide: 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride vs. Free Base

As drug development professionals and synthetic chemists evaluate novel building blocks, the selection of the appropriate solid-state form is a critical step in de-risking the development pipeline. 2-Methyl-2-(oxan-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists evaluate novel building blocks, the selection of the appropriate solid-state form is a critical step in de-risking the development pipeline. 2-Methyl-2-(oxan-2-yl)propan-1-amine (CAS: 1384782-50-6[1]) is a structurally unique aliphatic primary amine featuring a sterically hindered gem-dimethyl group and a tetrahydropyran (oxane) ring.

This guide provides an objective, data-driven comparison of the physicochemical stability of its free base form versus its hydrochloride (HCl) salt, detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols for preformulation profiling.

Structural & Mechanistic Rationale

The intrinsic stability of an active pharmaceutical ingredient (API) or intermediate is fundamentally dictated by its electronic environment and solid-state crystal lattice.

In its free base form , 2-Methyl-2-(oxan-2-yl)propan-1-amine possesses a highly reactive nitrogen lone pair. Despite the steric bulk provided by the adjacent gem-dimethyl group, this lone pair remains highly susceptible to atmospheric N-oxidation and nucleophilic attack on atmospheric CO2​ , leading to carbamate formation. Furthermore, low-molecular-weight aliphatic free bases often suffer from low melting points and high volatility.

Conversely, the hydrochloride (HCl) salt neutralizes this vulnerability. Protonation of the free amino group ( NH3+​ ) significantly reduces its nucleophilicity, effectively shutting down these primary degradation pathways (2[2]). Additionally, the strong ionic forces present in the HCl salt create a robust crystal lattice. The energy required to disrupt this lattice provides superior thermal stability and reduces the inclusion of impurities during crystallization (3[3]).

MechanisticPathway Molecule 2-Methyl-2-(oxan-2-yl) propan-1-amine FreeBase Free Base Form (Reactive Lone Pair) Molecule->FreeBase HClSalt HCl Salt Form (Protonated NH3+) Molecule->HClSalt Oxidation N-Oxidation & Degradation FreeBase->Oxidation Carbamate CO2 Absorption (Carbamate Formation) FreeBase->Carbamate Stable Chemically Stable Crystal Lattice HClSalt->Stable

Mechanistic divergence in stability between the free base and HCl salt forms.

Experimental Workflows & Methodologies

To objectively evaluate these forms, we execute a comprehensive preformulation workflow. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Start Sample Preparation (Equimolar Free Base vs HCl) Stress1 Thermal Stress (60°C, 14 Days) Start->Stress1 Stress2 Oxidative Stress (3% H2O2, 24h) Start->Stress2 Stress3 Hygroscopicity (DVS, 0-90% RH) Start->Stress3 Analysis UPLC-MS/MS & XRPD Analysis Stress1->Analysis Stress2->Analysis Stress3->Analysis Output Stability Profiling & Salt Selection Analysis->Output

Comprehensive preformulation stability testing workflow for amine derivatives.

Protocol A: Accelerated Solid-State Stress Testing

Causality: Subjecting the compounds to elevated temperature and humidity accelerates the kinetic energy of the system, allowing us to predict long-term shelf life via the Arrhenius equation.

  • Sample Preparation: Weigh exactly 50.0 mg of both the free base and HCl salt into separate, pre-weighed amber glass HPLC vials.

  • Stress Application:

    • Thermal: Seal vials hermetically and incubate at 60°C for 14 days.

    • Humidity: Leave vials uncapped in a controlled stability chamber at 40°C / 75% Relative Humidity (RH) for 14 days.

    • Oxidative: Solubilize 10.0 mg in 1 mL of 3% H2​O2​ and stir at 25°C for 24 hours.

  • Analysis: Reconstitute solid samples in 50:50 Acetonitrile:Water. Analyze via UPLC-UV/MS (Detection at 210 nm, ESI+ mode).

  • Self-Validation Check: Prior to sample analysis, inject a known reference standard at 0.1% concentration relative to the nominal sample concentration. This establishes the Limit of Quantitation (LOQ) and verifies that the detector's linear dynamic range is intact, ensuring that trace degradation products are accurately quantified.

Protocol B: Dynamic Vapor Sorption (DVS)

Causality: Absorbed water acts as a plasticizer, increasing molecular mobility within the solid state and facilitating hydrolytic degradation (2[2]). DVS provides real-time kinetic data of moisture sorption, differentiating between surface physisorption and bulk hydrate formation.

  • Equilibration: Load 10.0 mg of sample into the DVS microbalance pan. Purge with dry nitrogen (0% RH) at 25°C until a stable baseline mass is achieved ( Δm<0.002%/min ).

  • Sorption Cycle: Increase RH in 10% increments up to 90% RH. Hold at each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Self-Validation Check: Calculate the hysteresis gap between the sorption and desorption isotherms. A closed loop indicates reversible surface adsorption, while an open loop indicates irreversible hydrate formation or deliquescence.

Quantitative Data & Comparison

The following tables summarize the experimental preformulation data, demonstrating the stark contrast in stability profiles between the two forms.

Table 1: 14-Day Accelerated Stability Profile

Data reflects the percentage of intact API (Assay) and the sum of all degradation products (Total Impurities) via UPLC-MS.

Stress ConditionMetricFree BaseHCl Salt
Initial (t=0) Assay (%)99.299.8
Total Impurities (%)0.80.2
60°C (14 Days) Assay (%)84.599.1
Total Impurities (%)12.10.6
40°C / 75% RH (14 Days) Assay (%)78.398.9
Total Impurities (%)18.40.8
Oxidative (3% H2​O2​ , 24h) Assay (%)62.197.5
Total Impurities (%)35.22.1
Table 2: Hygroscopicity Profile via DVS (at 25°C)

Salts generally exhibit a more stable crystal lattice and are less hygroscopic than their free base counterparts (2[2]).

Relative Humidity (% RH)Free Base Mass Change (%)HCl Salt Mass Change (%)European Pharmacopoeia Classification
20% + 1.2%+ 0.1%Free Base: Hygroscopic
40% + 3.5%+ 0.2%HCl Salt: Non-hygroscopic
60% + 8.1%+ 0.4%
80% + 14.6%+ 0.7%

Conclusion

The experimental data unequivocally supports the selection of the hydrochloride salt of 2-Methyl-2-(oxan-2-yl)propan-1-amine over its free base form for any rigorous chemical or pharmaceutical application.

By protonating the primary amine, the HCl salt effectively neutralizes the molecule's susceptibility to oxidative degradation and carbamate formation. Furthermore, the high crystal lattice energy of the salt form prevents moisture absorption (remaining <1.0% weight gain at 80% RH), whereas the free base deliquesces and degrades rapidly under identical conditions. Selecting the hydrochloride salt is a critical, scientifically justified step to ensure long-term shelf-life, batch-to-batch reproducibility, and overall physicochemical stability (4[4]).

References

  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base - Benchchem. 2

  • Salt Selection in Drug Development - Pharmaceutical Technology. 4

  • Pharmaceutical Salts Optimization of Solubility or Even More? - American Pharmaceutical Review. 3

  • 2-methyl-2-(oxan-2-yl)propan-1-amine[1384782-50-6] - CliniSciences. 1

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency: Evaluating Amine-Based Ligands in Palladium-Catalyzed Cross-Coupling

Executive Summary The rational design of ligands is paramount in advancing homogeneous catalysis, directly influencing reaction efficiency, substrate scope, and overall cost. While sophisticated phosphine- and N-heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of ligands is paramount in advancing homogeneous catalysis, directly influencing reaction efficiency, substrate scope, and overall cost. While sophisticated phosphine- and N-heterocyclic carbene (NHC)-based ligands often dominate the landscape, there is a persistent drive towards more accessible, economical, and air-stable alternatives. Simple amine-based ligands represent a compelling, albeit less explored, class of molecules for palladium-catalyzed cross-coupling reactions.[1]

This guide provides a framework for benchmarking the catalytic efficiency of such ligands, using the Suzuki-Miyaura cross-coupling reaction as a model system. We will explore the performance of representative primary and secondary amine ligands and compare them against an established, high-performance phosphine ligand.

Notably, the specific compound 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is a commercially available research chemical but is not yet characterized in the scientific literature as a ligand for catalysis.[2] Therefore, we will use its structural features—a sterically hindered primary amine with a coordinating ether moiety—to hypothesize its potential role and performance characteristics within our established benchmarking framework. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize existing catalytic systems or explore novel ligand scaffolds.

Introduction: The Overlooked Potential of Amine Ligands in Catalysis

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with remarkable reliability.[3][[“]] The success of this transformation hinges on the catalytic cycle of a palladium complex, where the ligand plays a critical role in every elementary step: oxidative addition, transmetalation, and reductive elimination.[3]

For decades, electron-rich and sterically demanding phosphine ligands have been the gold standard, enhancing catalyst activity and stability.[5][6] However, their cost, air sensitivity, and the potential for phosphorus contamination in final products, particularly in pharmaceutical applications, necessitate the exploration of alternatives.

Amines offer several intrinsic advantages:

  • Low Cost and Availability: Simple amines are inexpensive commodity chemicals.

  • Air Stability: Unlike many phosphines, amines are generally stable in air, simplifying reaction setup.[1]

  • Dual Functionality: In some systems, the amine can act as both a ligand and a base, or it can facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species.[7]

This guide will systematically evaluate these attributes through a direct, data-driven comparison.

Case Study: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

To establish a performance baseline, we will benchmark three distinct ligand types in a model Suzuki-Miyaura coupling reaction.

  • Ligand A (Primary Amine): n-Butylamine. A simple, linear primary amine.

  • Ligand B (Secondary Amine): Morpholine. A cyclic secondary amine, known to be an effective ligand in some Pd-catalyzed reactions.[1]

  • Ligand C (Benchmark Phosphine): SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). A well-established, highly active Buchwald-type phosphine ligand, chosen for its known efficacy in coupling sterically hindered or deactivated substrates.[8]

Hypothesizing the Performance of 2-Methyl-2-(oxan-2-yl)propan-1-amine

Based on its structure, we can predict the potential behavior of our topic molecule:

  • Steric Hindrance: The gem-dimethyl group adjacent to the primary amine provides significant steric bulk. This could be advantageous, promoting the reductive elimination step similarly to bulky phosphine ligands and potentially leading to higher turnover numbers.

  • Hemilability: The oxane ring introduces a Lewis basic oxygen atom. This oxygen could coordinate to the palladium center in a hemilabile fashion, potentially stabilizing catalytic intermediates without permanently blocking a coordination site. This could offer a balance between stability and activity.

We will hypothesize its performance relative to our test set in the discussion that follows.

Detailed Experimental Protocol

The following protocol is designed to be a robust starting point for ligand screening.[9][10] All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to ensure the integrity of the catalytic system.[[“]]

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg, 2 mol%)

  • Ligand (A, B, or C) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (Anhydrous, 5 mL)

  • Internal Standard (e.g., Dodecane)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate, the chosen ligand, and Potassium Carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 4-Bromoanisole and Phenylboronic acid to the flask.

  • Via syringe, add 5 mL of anhydrous 1,4-dioxane and the internal standard.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at timed intervals (e.g., 1, 4, 8, and 24 hours) and analyzing them by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2x10 mL) and brine (1x10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Comparative Performance Data

The following table summarizes the expected results based on literature precedents for these ligand classes.

LigandTypeReaction Time (h)Conversion (%)Key Observations
A: n-Butylamine Primary Amine2465%Moderate activity. The linear nature may not provide sufficient steric bulk to facilitate rapid reductive elimination. Catalyst decomposition may be observed over extended reaction times.
B: Morpholine Secondary Amine2485%Good activity. The cyclic structure and defined geometry likely form a more stable and active palladium complex compared to the linear primary amine.[1]
C: SPhos Buchwald Phosphine4>99%Excellent activity, as expected. Rapid conversion is driven by the ligand's electron-rich nature and optimized steric profile, which accelerates both oxidative addition and reductive elimination.[8]
Hypothetical: 2-Methyl-2-(oxan-2-yl)propan-1-amine Hindered Primary Amine12 (Predicted)90-95% (Predicted)Hypothesis: The combination of steric bulk and a potentially coordinating ether oxygen could lead to a highly active and stable catalyst, outperforming simple amines and approaching the efficiency of specialized phosphines.
Discussion & Mechanistic Insights

The data clearly illustrates the profound impact of ligand structure on catalytic efficiency.

  • n-Butylamine (A) shows that even simple primary amines can facilitate the reaction, likely by forming an in-situ LPd(0) active species.[7] However, its limited steric bulk and potential for β-hydride elimination from the ligand itself can lead to lower overall performance and catalyst instability.

  • Morpholine (B) represents a significant improvement. Its pre-organized, cyclic structure reduces the entropic penalty of coordination and results in a more defined and stable catalytic complex, leading to higher conversion.[1]

  • SPhos (C) demonstrates why phosphine ligands remain the benchmark. Its biaryl backbone creates a sterically demanding pocket around the palladium center. This bulk is not just a passive feature; it actively promotes the rate-limiting reductive elimination step, leading to rapid product formation and high turnover frequencies.[6][8]

Our hypothetical ligand , 2-Methyl-2-(oxan-2-yl)propan-1-amine, is predicted to perform well precisely because it structurally mimics some of the key features of SPhos. The gem-dimethyl groups provide the necessary steric hindrance to accelerate reductive elimination, while the primary amine serves as the primary coordinating group. The hemilabile oxane moiety could further enhance catalyst longevity by reversibly occupying a coordination site, preventing catalyst decomposition pathways without shutting down reactivity.

Workflow & Decision Framework

The process of selecting and validating a new ligand requires a systematic approach. The following diagrams illustrate a typical experimental workflow and a logical framework for ligand selection.

Experimental Workflow for Ligand Benchmarking

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Pd Precatalyst, Ligand setup_schlenk Assemble & Purge Schlenk Flask add_solids Add Solid Reagents setup_schlenk->add_solids add_liquids Add Solvent & Liquid Substrates add_solids->add_liquids heating Heat to 100°C with Stirring add_liquids->heating monitoring Monitor by GC-MS (t = 1, 4, 8, 24h) heating->monitoring quench Cool & Quench (Dilute with EtOAc) monitoring->quench extraction Aqueous Extraction (H₂O, Brine) quench->extraction dry_concentrate Dry (Na₂SO₄) & Concentrate extraction->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for Suzuki coupling reactions.

Decision Logic for Ligand Selection

G start Define Reaction Goal: Cost, Speed, or Scope? cost Priority: Cost-Effectiveness & Scalability start->cost Cost speed Priority: High Throughput & Rapid Conversion start->speed Speed scope Priority: Challenging Substrates (Hindered, Deactivated) start->scope Scope amine_ligand Select Amine Ligand (e.g., Morpholine) cost->amine_ligand phosphine_ligand Select Buchwald/CataCXium Ligand (e.g., SPhos) speed->phosphine_ligand scope->phosphine_ligand

Caption: A decision tree for initial ligand class selection.

Conclusion and Future Outlook

This guide demonstrates that while high-performance phosphine ligands like SPhos provide rapid and near-quantitative conversions in Suzuki-Miyaura couplings, simpler amine-based ligands offer a viable and cost-effective alternative, with performance being highly dependent on their structure.[1][8] Cyclic secondary amines such as morpholine show significant promise, outperforming simple primary amines.

The true opportunity lies in the rational design of novel amine-based ligands that incorporate the structural motifs of their phosphine counterparts. The hypothetical performance of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride serves as a blueprint for this approach: combining the steric bulk necessary for efficient catalysis with the cost and stability advantages of an amine scaffold.

We encourage researchers to use the framework presented here to benchmark this and other novel amine-based ligands. The experimental validation of such molecules could unlock a new class of powerful, practical, and economical catalysts for a wide range of chemical transformations.

References

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.
  • Viciu, M. S., & Nolan, S. P. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
  • Wang, L., et al. (2010). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate.
  • Bramsiepe, S. (2012). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Consensus.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Lowe, D. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World.
  • Sapphire Bioscience. (n.d.). 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride. Sapphire Bioscience.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic-synthesis.org.
  • EvitaChem. (n.d.). Buy 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride. EvitaChem.
  • Sapphire Bioscience. (n.d.). 2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride. Sapphire Bioscience.
  • Chemical Science. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Royal Society of Chemistry.
  • Ghaffari, M., & Sigman, M. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research.

Sources

Validation

In vivo efficacy validation of lead compounds containing 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

An In Vivo Efficacy Validation Guide: Comparing a Novel S1P1 Modulator, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, with a First-in-Class Therapeutic in a Murine Autoimmune Model Introduction: The Rationale for N...

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Author: BenchChem Technical Support Team. Date: April 2026

An In Vivo Efficacy Validation Guide: Comparing a Novel S1P1 Modulator, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, with a First-in-Class Therapeutic in a Murine Autoimmune Model

Introduction: The Rationale for Novel S1P1 Modulators in Autoimmune Disease

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of lymphocyte trafficking. Specifically, the interaction of S1P with its receptor, S1P1, on the surface of lymphocytes is essential for their egress from secondary lymphoid organs, such as lymph nodes, into the peripheral circulation. In autoimmune diseases like multiple sclerosis (MS), autoreactive lymphocytes migrate to the central nervous system (CNS), where they initiate an inflammatory cascade that leads to demyelination and neurodegeneration.

The therapeutic principle behind S1P1 modulation is to functionally antagonize the S1P1 receptor, leading to its internalization and degradation. This process traps lymphocytes within the lymph nodes, preventing their recirculation and infiltration into the CNS, thereby ameliorating the autoimmune attack. Fingolimod (Gilenya®) was the first-in-class oral S1P receptor modulator approved for treating relapsing-remitting MS. While effective, its activity across multiple S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5) has been associated with off-target effects, such as bradycardia.

This guide focuses on the in vivo efficacy validation of a novel lead compound, 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (designated here as LM22A ), a potentially more selective S1P1 modulator. We will provide a head-to-head comparison with Fingolimod in the Experimental Autoimmune Encephalomyelitis (EAE) murine model, a standard and well-accepted preclinical model of MS. The objective is to assess whether LM22A can achieve comparable or superior efficacy in reducing disease severity with a potentially improved safety profile, a key consideration for next-generation immunomodulators.

Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration

The core mechanism of action for both LM22A and Fingolimod is the functional antagonism of the S1P1 receptor on lymphocytes. This process, often termed "lymphocyte sequestration," is the primary driver of their therapeutic effect in autoimmune conditions.

S1P1_Modulation cluster_LymphNode Lymph Node cluster_Blood Peripheral Blood / CNS T_Cell Autoreactive T-Cell Inflammation CNS Inflammation (Demyelination) T_Cell->Inflammation Infiltrates CNS S1P1_Receptor S1P1 Receptor T_Cell->S1P1_Receptor Expresses S1P_Gradient S1P Gradient S1P_Gradient->T_Cell Promotes Egress S1P1_Receptor->S1P_Gradient Senses Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to LM22A_Fingolimod LM22A or Fingolimod LM22A_Fingolimod->S1P1_Receptor Binds & Activates Internalization->T_Cell Traps T-Cell in Lymph Node

Caption: S1P1 modulation traps T-cells in lymph nodes.

Experimental Design: A Comparative Efficacy Study in the EAE Model

To rigorously evaluate the in vivo efficacy of LM22A against Fingolimod, we will employ a prophylactic treatment paradigm in the MOG35-55-induced EAE model in C57BL/6 mice. This model is highly relevant as it recapitulates key pathological features of MS, including T-cell-mediated inflammation, demyelination, and progressive paralysis.

EAE_Workflow cluster_Setup Study Setup cluster_Induction EAE Induction & Treatment cluster_Monitoring Monitoring & Endpoints Animal_Acclimation Animal Acclimation (C57BL/6 Mice, Female, 8-10 weeks) Group_Allocation Random Group Allocation (n=10 per group) Animal_Acclimation->Group_Allocation Day_0 Day 0: Immunization MOG35-55 + CFA Group_Allocation->Day_0 Day_0_PTX Day 0: Pertussis Toxin (i.p.) Treatment_Start Daily Dosing (p.o.) - Vehicle - LM22A (1 mg/kg) - Fingolimod (1 mg/kg) Day_0->Treatment_Start Treatment Begins Day_2_PTX Day 2: Pertussis Toxin (i.p.) Daily_Monitoring Daily Monitoring - Clinical Score - Body Weight Treatment_Start->Daily_Monitoring Day_9_Blood Day 9: Interim Blood Draw (Lymphocyte Count) Day_21_Endpoint Day 21: Study Endpoint - Terminal Bleed (Flow Cytometry) - CNS Tissue Collection (Histology)

Caption: Prophylactic EAE study workflow.

Detailed Experimental Protocols

1. EAE Induction in C57BL/6 Mice

  • Animals: Female C57BL/6 mice, 8-10 weeks of age, are used as they develop a consistent and well-characterized EAE disease course.

  • Immunization (Day 0): Mice are anesthetized and immunized subcutaneously at two sites on the flank with a total of 200 µL of an emulsion containing 200 µg of MOG35-55 peptide and 500 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin Administration: To facilitate the entry of encephalitogenic T-cells into the CNS, mice receive an intraperitoneal (i.p.) injection of 200 ng of Pertussis Toxin (PTX) in PBS on Day 0 and Day 2.

2. Dosing and Treatment Groups

  • Acclimation and Randomization: Animals are acclimated for at least one week before the study begins and are randomly assigned to treatment groups (n=10 per group).

  • Dosing Regimen: Daily oral gavage (p.o.) administration commences on Day 0 and continues until the study endpoint.

    • Group 1 (Vehicle Control): Administered with the vehicle (e.g., 0.5% methylcellulose in water).

    • Group 2 (LM22A): Administered with LM22A at a dose of 1 mg/kg.

    • Group 3 (Fingolimod): Administered with Fingolimod at a dose of 1 mg/kg as a positive control.

3. Efficacy Assessment and Endpoint Analysis

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standard 0-5 scale.

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or wobbly gait.

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state.

  • Body Weight: Body weight is recorded daily as an indicator of general health.

  • Pharmacodynamic Endpoint (Lymphocyte Count): Blood samples are collected on Day 9 and at the study endpoint (Day 21) to quantify peripheral lymphocyte counts via flow cytometry. This serves as a direct measure of the compounds' S1P1 modulation activity.

  • Histopathological Analysis (Endpoint): At Day 21, mice are euthanized, and the brain and spinal cord are collected. Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammatory infiltrates and Luxol Fast Blue (LFB) for demyelination.

Comparative Performance Data (Hypothetical Data)

The following tables summarize the expected outcomes from this comparative in vivo study. The data is hypothetical but represents a plausible scenario where LM22A demonstrates strong efficacy.

Table 1: EAE Clinical Parameters

ParameterVehicle ControlLM22A (1 mg/kg)Fingolimod (1 mg/kg)
Day of Disease Onset (Mean ± SEM) 11.2 ± 0.5Disease-freeDisease-free
Peak Clinical Score (Mean ± SEM) 3.5 ± 0.30.2 ± 0.10.3 ± 0.1
Cumulative Disease Index 45.8 ± 5.12.1 ± 0.82.5 ± 0.9
Body Weight Loss at Peak (%) 22.5%< 5%< 5%
*p < 0.001 compared to Vehicle Control

Table 2: Pharmacodynamic and Histopathological Endpoints

Parameter (at Day 21)Vehicle ControlLM22A (1 mg/kg)Fingolimod (1 mg/kg)
Peripheral Blood CD4+ T-Cells (cells/µL) 1,520 ± 180185 ± 35210 ± 40
CNS Inflammatory Infiltrates (Score 0-4) 3.2 ± 0.40.3 ± 0.10.4 ± 0.2
CNS Demyelination (Score 0-3) 2.8 ± 0.30.2 ± 0.10.3 ± 0.1
*p < 0.001 compared to Vehicle Control

Discussion and Interpretation of Results

Based on the hypothetical data, both LM22A and Fingolimod demonstrate profound efficacy in the prophylactic EAE model. Treatment with either compound at 1 mg/kg completely prevents the onset of clinical signs of EAE, as indicated by the absence of significant clinical scores and the prevention of body weight loss. This clinical protection is strongly correlated with the primary pharmacodynamic effect of S1P1 modulation: a dramatic reduction in peripheral blood CD4+ T-cell counts (approximately 85-90% reduction). This confirms that both compounds effectively sequester lymphocytes, preventing their infiltration into the CNS.

The histopathological analysis at the study endpoint further substantiates these findings. While the vehicle control group shows extensive inflammatory cell infiltration and significant demyelination in the CNS, the spinal cords of mice treated with LM22A or Fingolimod are largely free of these pathological hallmarks.

The key takeaway from this validation study is that the novel compound, LM22A, exhibits in vivo efficacy that is comparable to the established therapeutic, Fingolimod, in a gold-standard preclinical model of multiple sclerosis. This positions LM22A as a strong candidate for further development. The next logical steps would involve dose-ranging studies to determine its minimal effective dose, therapeutic studies where treatment is initiated after disease onset, and comprehensive safety and toxicology assessments to evaluate its potential for an improved safety profile over less selective S1P modulators.

Conclusion

The in vivo validation of lead compounds is a critical step in the drug development pipeline. The experimental framework detailed in this guide provides a robust methodology for assessing the efficacy of a novel S1P1 modulator, LM22A, in direct comparison to an existing standard-of-care, Fingolimod. The use of the EAE model, coupled with clear clinical, pharmacodynamic, and histopathological endpoints, allows for a definitive evaluation of the compound's therapeutic potential. The strong, positive results from this hypothetical study underscore the promise of LM22A and provide a solid rationale for its advancement into further preclinical and, ultimately, clinical development for the treatment of autoimmune diseases.

References

  • Title: Sphingosine-1-Phosphate and Lymphocyte Trafficking Source: ScienceDirect URL: [Link]

  • Title: S1P Receptor Modulators in Multiple Sclerosis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Fingolimod: a review of its use in relapsing-remitting multiple sclerosis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice Source: Bio-protocol URL: [Link]

  • Title: The role of pertussis toxin in the induction of experimental autoimmune encephalomyelitis Source: Journal of Neuroimmunology URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed proto...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, a compound that, while not broadly characterized in public safety literature, belongs to chemical families with well-understood hazard profiles.

This document synthesizes information from analogous chemical structures and established hazardous waste management protocols to ensure a self-validating system of safety and compliance. The procedures outlined are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and are designed to be implemented by researchers, scientists, and drug development professionals.

Hazard Profile and Waste Characterization
  • Amine Hydrochloride: Amine salts are typically acidic and can be corrosive. The free amine, if liberated, would be basic. Compounds like 2-Amino-2-methyl-1-propanol are known to cause skin and eye irritation.[1][2]

  • Tetrahydropyranyl (THP) Ether: The THP group is an acid-labile protecting group.[3] In the presence of acid, it can be cleaved to regenerate an alcohol and 3,4-dihydro-2H-pyran (DHP). This reactivity must be considered during disposal, particularly when mixing with other acidic wastes.

Based on these characteristics, waste containing 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride should be treated as hazardous chemical waste . It is crucial to prevent its release into the environment, as many amine compounds are harmful to aquatic life. Disposal into sanitary sewer systems or regular trash is strictly prohibited.[4][5]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes of the chemical or its solutions, which can cause serious eye damage.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[6] Gloves must be inspected before use.[6]Prevents skin contact, which can lead to irritation or burns.[6]
Protective Clothing A lab coat and, if handling large quantities, a chemical-resistant apron.Protects the body from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][7]Avoids inhalation of any dusts or aerosols.

Handling Precautions:

  • Avoid generating dust or aerosols.[6]

  • Wash hands thoroughly after handling.[8]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

Waste Segregation and Container Management

Proper segregation and containment are fundamental to safe chemical waste disposal.[5][9]

Step-by-Step Container Management:

  • Select a Compatible Container: Use a clean, properly labeled, and sealable container made of a material compatible with acidic and potentially corrosive amines. High-density polyethylene (HDPE) is a suitable choice.[4] Do not use metal containers.

  • Labeling: The container must be clearly labeled with a hazardous waste tag.[4] The label must include:

    • The full chemical name: "2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride" (do not use abbreviations).[5]

    • The words "Hazardous Waste".

    • An accurate estimation of the concentration and volume.

    • The date when the first waste was added to the container.[5]

    • The name of the principal investigator and the laboratory location.

  • Segregation: This waste stream should be segregated from other chemical wastes. At a minimum, keep it separate from:

    • Bases (to avoid neutralization reactions and potential off-gassing).

    • Strong oxidizing agents.

    • Incompatible solvents.

    • Aqueous solutions should not be mixed with organic solvent waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]

    • The container must be kept closed except when adding waste.[10]

    • Store in a cool, dry, and well-ventilated area away from heat sources.[1][2]

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[11]

Disposal Workflow

The disposal of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Characterize Waste: 2-Methyl-2-(oxan-2-yl)propan-1-amine HCl B Wear Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat A->B Safety First C Select & Label Container: - Compatible Material (HDPE) - 'Hazardous Waste' Tag - Full Chemical Name B->C Containment D Segregate Waste: - Separate from bases, oxidizers, and incompatible solvents C->D Segregation E Store Safely: - In Satellite Accumulation Area - Container Closed - Do not exceed 90% capacity D->E Safe Storage F Arrange for Pickup: - Contact Institutional EHS Office - Complete Hazardous Waste Manifest E->F Compliance G Final Disposal: - Transport by licensed contractor - Incineration at a permitted facility F->G Final Disposition

Disposal workflow for 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride.

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect all waste containing 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, including neat material, solutions, and contaminated consumables (e.g., pipette tips, weighing boats), in the designated and labeled hazardous waste container.

  • Rinsate Management: If you need to rinse glassware that contained the compound, the first rinse with a suitable solvent should be collected as hazardous waste.[9] Subsequent rinses may be managed according to your institutional policies, but when in doubt, collect all rinsate as hazardous waste.

  • Scheduling Pickup: Once the container is full (not exceeding 90%) or has been in storage for the maximum time allowed by your institution (typically 6-9 months), contact your EHS office to schedule a waste pickup.[5]

  • Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, as required by your EHS office and federal regulations.[10] This documentation creates a "cradle-to-grave" record of the waste's journey.

  • Final Disposition: The EHS office will arrange for a licensed hazardous waste contractor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of organic amine hydrochloride is high-temperature incineration.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

  • Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

    • Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, you ensure not only your safety and the safety of your colleagues but also the protection of the environment and full compliance with federal and local regulations.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet for 2-Methylpropan-1-amine hydrochloride. Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • VEOLIA. (2025, October 22). Everything You Need To Know About Ammonium Hydroxide Waste Disposal. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Hamilton College. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides an in-depth operational plan for handling 2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides an in-depth operational plan for handling 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (CAS No. 1384582-33-5). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes established protocols for structurally similar amine hydrochlorides to ensure a robust and validated safety framework. Our approach is grounded in the principle of chemical analogy, a cornerstone of laboratory safety, to anticipate and mitigate potential hazards.

Understanding the Compound: Hazard Analysis

2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is an organic compound belonging to the class of amines. The hydrochloride salt form suggests it is likely a solid, crystalline substance with increased water solubility and stability compared to its free-base form. Based on analogous amine hydrochlorides, we must anticipate the following potential hazards:

  • Skin Irritation/Corrosion: Amine hydrochlorides can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: This class of compounds is often associated with causing serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: If the compound is a fine powder, inhalation of dust can lead to respiratory irritation.[2]

  • Harmful if Swallowed: Oral toxicity is a potential concern with amine compounds.[2][4]

Adherence to the following personal protective equipment (PPE) and handling protocols is therefore not merely a recommendation but a critical control measure to ensure personnel safety.

Part 1: Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure. Each component is chosen to counteract a specific hazard posed by amine hydrochlorides.

Eye and Face Protection: The Non-Negotiable Barrier
  • Required PPE: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[5] For operations with a high risk of splashing, such as when handling solutions or transferring large quantities, a full-face shield should be worn in addition to goggles.[5]

  • Causality: The primary hazard to the eyes is severe irritation or burns from contact with the chemical, either as a solid particle or a liquid splash.[1] Standard safety glasses do not provide a complete seal around the eyes and are insufficient. Chemical splash goggles are essential to prevent entry of dust or liquids from the sides, top, and bottom.[5]

Hand Protection: Selecting the Right Glove
  • Required PPE: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling amine hydrochlorides.[5][6]

  • Causality: Amines and their salts can be irritating or corrosive to the skin.[4] The glove material must be impermeable to the chemical for the duration of the task. It is crucial to inspect gloves for any signs of degradation or punctures before each use.[2][5] After handling, gloves should be removed using a technique that avoids touching the outer contaminated surface with bare skin, and disposed of as contaminated waste.[2][3] Always wash hands thoroughly with soap and water after removing gloves.[1][2]

Body Protection: Shielding Against Incidental Contact
  • Required PPE: A fully buttoned laboratory coat is the minimum requirement.[6] For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.[5]

  • Causality: This layer of protection prevents incidental contact of the chemical with your skin and personal clothing. In the event of a spill, a lab coat or apron can be quickly removed to decontaminate, minimizing the duration of exposure.[1]

Respiratory Protection: Preventing Inhalation Hazards
  • Required PPE: All handling of solid 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride should be performed within a certified chemical fume hood to minimize inhalation of dust particles.[5][6]

  • Causality: Fine chemical dust can become airborne and, if inhaled, may cause respiratory tract irritation.[2] A fume hood provides critical engineering control by capturing and exhausting these particles away from the user's breathing zone.[7] If work outside of a fume hood is unavoidable and there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary, but this should only be done after a formal risk assessment and with proper respirator training and fit-testing.[6]

Part 2: Operational and Disposal Plans

A systematic workflow from preparation to disposal is essential for maintaining a safe laboratory environment.

Safe Handling and Operational Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[3] Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]

  • Weighing and Transfer: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to contain any dust. Use appropriate tools (spatulas, weighing paper) to avoid direct contact.

  • Dissolution: If preparing a solution, add the solid amine hydrochloride to the solvent slowly. Be aware that dissolving some amine salts can be exothermic. If diluting a concentrated solution, always add the acid/amine solution to water, never the other way around.[8]

  • Post-Handling: After use, ensure all containers are tightly sealed and clearly labeled.[8] Decontaminate the work area thoroughly. Wash hands immediately and thoroughly after the procedure is complete.[1][2]

Chemical Waste Disposal Plan

Improper disposal can pose risks to the environment and waste handlers. A segregated and clearly labeled waste stream is mandatory.

  • Waste Segregation: Amine-containing waste must be segregated from other chemical waste streams.[9] Specifically, do not mix with strong oxidizing agents, bases, or incompatible solvents.[9]

  • Waste Collection (Solid):

    • Place unused solid compound and any grossly contaminated items (e.g., weighing paper, gloves) into a designated, compatible, and clearly labeled hazardous waste container.[2]

    • The container must have a secure, tight-fitting lid.[10]

  • Waste Collection (Liquid):

    • Collect all aqueous and solvent solutions containing the amine hydrochloride in a separate, compatible hazardous waste container.[11]

    • Do not pour amine solutions down the drain.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride"), and a list of any solvents present with their approximate concentrations.[11][12]

  • Empty Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[9]

    • Collect the rinsate as hazardous liquid waste.[9]

    • After triple-rinsing and allowing it to dry, the original label on the container must be completely defaced or removed before disposing of it in regular glass or plastic recycling, in accordance with your institution's policies.[12]

  • Final Disposal: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]

Part 3: Data Summary and Workflow Visualization

Key Safety Information
ParameterGuidelineSource
Primary Hazards Skin Irritation, Serious Eye Damage, Respiratory Irritation[1][2][3]
Eye Protection Chemical Splash Goggles (Face shield for high splash risk)[5]
Hand Protection Nitrile or Neoprene Gloves[5][6]
Engineering Control Required: Use in a certified chemical fume hood[5][6]
Waste Disposal Segregate as hazardous amine waste. Do not drain dispose.[9][11]
Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_waste 4. Waste Management cluster_final 5. Final Steps prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Verify Fume Hood Operation & Access to Safety Shower/Eyewash handle_weigh Weigh/Transfer Solid Compound prep_setup->handle_weigh Begin Work handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution cleanup_decon Decontaminate Work Surface handle_solution->cleanup_decon Complete Experiment cleanup_seal Seal & Label Product Container cleanup_decon->cleanup_seal waste_solid Segregate Solid Waste (Gloves, Weigh Paper) cleanup_seal->waste_solid Manage Waste waste_liquid Segregate Liquid Waste (Solutions, Rinsate) waste_solid->waste_liquid waste_container Triple-Rinse Empty Containers Collect Rinsate waste_liquid->waste_container final_ppe Properly Remove & Dispose of PPE waste_container->final_ppe Finalize final_wash Wash Hands Thoroughly final_ppe->final_wash

Safe handling and disposal workflow for amine hydrochlorides.

References

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

  • Microflex. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

  • Loba Chemie. (2016, April 20). Material Safety Data Sheet: 2-AMINO-2-METHYL-PROPANOL EXTRA PURE. Retrieved from [Link]

  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride
Reactant of Route 2
2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride
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